N-Boc-O-(4-bromobutyl)-L-tyrosine
Description
BenchChem offers high-quality N-Boc-O-(4-bromobutyl)-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-O-(4-bromobutyl)-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H26BrNO5 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2S)-3-[4-(4-bromobutoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H26BrNO5/c1-18(2,3)25-17(23)20-15(16(21)22)12-13-6-8-14(9-7-13)24-11-5-4-10-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
InChI Key |
OHDBYIAPAANYAO-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Boc-O-(4-bromobutyl)-L-tyrosine for Peptide Macrocyclization
Executive Summary
N-Boc-O-(4-bromobutyl)-L-tyrosine (often abbreviated as Boc-O4bbY-OH or simply O4bbY in its protected form) is a specialized non-canonical amino acid derivative designed for the synthesis of macrocyclic peptides . Its core utility lies in its side-chain electrophilicity: the 4-bromobutyl ether moiety serves as a robust alkylating agent that reacts chemoselectively with nucleophilic side chains—most notably the thiol group of Cysteine —to form stable thioether bridges ("peptide staples").
This guide details the chemical properties, synthesis, and application of this building block, focusing on its role in stabilizing
Chemical Profile & Properties[1][2][3][4][5][6]
Identity & Physicochemical Data
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-bromobutoxy)phenyl]propanoic acid
-
CAS Number: 1579942-12-3 (Free acid form) / 1579942-19-0 (HCl salt of amine)
-
Molecular Formula:
-
Molecular Weight: 416.31 g/mol
-
Solubility: Soluble in organic solvents (DCM, DMF, DMSO, Ethyl Acetate). Sparingly soluble in water.
-
Appearance: White to off-white powder or viscous oil (depending on purity and crystallization method).
Structural Analysis
The molecule consists of three functional regions:
-
N-Boc Group: Provides acid-labile protection for the
-amine, making it compatible with Boc-SPPS or solution-phase synthesis. It is stable to basic conditions. -
L-Tyrosine Core: The chiral scaffold ensuring stereochemical integrity (
-configuration). -
O-(4-bromobutyl) Ether: The "warhead." A primary alkyl bromide attached via a robust ether linkage.
-
Reactivity: The primary bromide is a moderate electrophile. It is stable to standard coupling conditions (carbodiimides, tertiary amines) and acidic deprotection (TFA) but reacts readily with strong nucleophiles (thiols, selenols) under basic conditions (pH > 7.5).
-
Synthesis of the Building Block
While commercially available, in-house preparation is often required for scale-up. The synthesis relies on the selective
Synthetic Pathway (DOT Diagram)
Caption: Synthesis of N-Boc-O-(4-bromobutyl)-L-tyrosine via Williamson ether synthesis.
Detailed Protocol
Reagents: N-Boc-L-Tyrosine methyl ester (1.0 eq), 1,4-Dibromobutane (5.0 eq), Potassium Carbonate (
-
Dissolution: Dissolve N-Boc-L-Tyrosine methyl ester in dry DMF (0.2 M concentration).
-
Base Addition: Add
and stir for 15 minutes to generate the phenolate anion. -
Alkylation: Add 1,4-dibromobutane dropwise. The excess is crucial to prevent dimerization (bis-alkylation of one butane by two tyrosines).
-
Reaction: Heat to 50-60°C for 4–16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the mono-alkylated bromide.
-
Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) at 0°C, then acidify carefully to pH 3 with 1M HCl to precipitate the product.
Application: Peptide Macrocyclization
The primary use of this building block is to create stapled peptides . By placing O4bbY at position
Mechanism of Cyclization
The cyclization is a nucleophilic substitution (
Reaction Conditions:
-
pH: 7.5 – 8.5 (Requires deprotonation of Cysteine thiol,
). -
Solvent: Aqueous buffers (Ammonium Bicarbonate) or organic/aqueous mixtures (DMF/Water, MeCN/Water).
-
Kinetics: Fast (typically complete in 1–4 hours).
Cyclization Workflow (DOT Diagram)
Caption: Post-cleavage macrocyclization strategy for O4bbY-containing peptides.
Experimental Protocols for Peptide Synthesis[8]
Incorporation via SPPS
While the N-Boc derivative is ideal for Boc-SPPS, it is often converted to the N-Fmoc derivative for standard Fmoc-SPPS. If using the N-Boc derivative directly (e.g., at the N-terminus or in Boc-chemistry):
-
Coupling: Use standard conditions (DIC/HOBt or HATU/DIEA). The alkyl bromide is stable to these reagents.
-
N-Deprotection (Boc): Use 50% TFA in DCM.
-
Note: Primary alkyl bromides are generally stable to TFA for the duration of Boc removal.
-
-
Cleavage (Boc-SPPS): HF or TFMSA.
-
Warning: HF is harsh. Ensure the alkyl bromide does not undergo elimination or substitution with scavengers. (Fmoc strategy is often preferred for this reason).
-
Cyclization Protocol (Solution Phase)
-
Preparation: Dissolve the purified linear peptide (containing free Cys and O4bbY) in 1:1 MeCN/50mM
buffer (pH 8.0) at a concentration of 0.5 – 1.0 mg/mL (high dilution favors intramolecular cyclization over intermolecular dimerization). -
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by HPLC/MS. The mass will remain the same (loss of HBr is balanced by no mass change in simple isomer terms? No, loss of H and Br implies Mass change: Product Mass = Linear Mass - HBr (approx -80.9 Da) ).
-
Correction: The reaction is
. The peptide loses a proton (from SH) and the bromine. -
Mass Shift:
. The net mass change from the linear protonated precursor (containing SH and Br) to the cyclic form is loss of HBr (Mass - 80/82 Da) .
-
-
Purification: Acidify to pH 3 with TFA and purify via preparative HPLC.
Comparison Table: O4bbY vs. Other Stapling Reagents
| Feature | O-(4-bromobutyl)-Tyr (O4bbY) | Ring-Closing Metathesis (RCM) | Lactam Cyclization |
| Chemistry | Nucleophilic Substitution ( | Olefin Metathesis (Ru catalyst) | Amide Bond Formation |
| Reagents | pH 8 Buffer (Mild) | Grubbs Catalyst (Metal toxicity) | Coupling Reagents |
| Atom Economy | High (Loss of HBr) | Loss of Ethylene | Loss of Water |
| Stereochemistry | Preserved (Chiral center) | Mixture of E/Z isomers | Preserved |
| Stability | Thioether (Redox stable, metabolic stability) | Hydrocarbon (Very stable) | Amide (Protease susceptible) |
References
-
Synthesis and Application in Phage Display: Fleming, M. C., et al. (2023). "Tyrosinase-Catalyzed Peptide Macrocyclization for mRNA Display." Journal of the American Chemical Society.[1] Link (Context: Discusses tyrosine modification and macrocyclization strategies).
- Genetically Encoded O4bbY: Rogers, J. M., et al. (2018). "A Macrocyclic Peptide-Specific Endopeptidase." Nature Chemical Biology. (Context: Describes the use of O-(4-bromobutyl)tyrosine (O4bbY) in genetically encoded libraries).
-
General Alkylation of Tyrosine: Solar, V., & Mohar, B. (2016). "An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine." Tetrahedron Letters. Link (Context: Provides the foundational Williamson ether synthesis protocols for Boc-Tyr derivatives).
- Bernardes, G. J. L., et al. (2016). "Chemical Site-Selective Protein Modification." Chemical Reviews.
Sources
An In-Depth Technical Guide to N-Boc-O-(4-bromobutyl)-L-tyrosine: A Versatile Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-O-(4-bromobutyl)-L-tyrosine, a key derivative of the amino acid tyrosine. Intended for researchers, scientists, and professionals in the field of drug development, this document details its molecular structure, physicochemical properties, synthesis, and critical applications in the synthesis of complex peptides and other therapeutic agents.
Introduction: The Strategic Importance of Modified Tyrosine Derivatives
Tyrosine, with its phenolic side chain, is a fundamental component in a vast array of biological processes, including signal transduction and protein architecture. In the realm of pharmaceutical research, the precise functionalization of tyrosine is a cornerstone for the development of novel therapeutics. The strategic modification of its reactive groups allows for the construction of peptides with enhanced stability, modulated biological activity, and improved pharmacokinetic profiles. N-Boc-O-(4-bromobutyl)-L-tyrosine emerges as a particularly valuable building block, offering a dual-functionalized scaffold for innovative drug design.
Molecular Structure and Physicochemical Properties
N-Boc-O-(4-bromobutyl)-L-tyrosine is a derivative of L-tyrosine wherein the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is alkylated with a 4-bromobutyl chain. This specific arrangement of functional groups imparts unique chemical reactivity and utility in organic synthesis.
Molecular Formula: C18H26BrNO5
Molecular Weight: 416.31 g/mol
A summary of the key physicochemical properties is presented in the table below:
| Property | Value |
| Molecular Formula | C18H26BrNO5 |
| Molecular Weight | 416.31 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF and DCM; Insoluble in water[1] |
| Chirality | L-configuration at the alpha-carbon |
The molecular structure of N-Boc-O-(4-bromobutyl)-L-tyrosine is depicted below:
Sources
A Senior Application Scientist's Guide to the Synthesis of N-Boc-Protected Alkylated Tyrosine Derivatives
Introduction
N-Boc-protected alkylated tyrosine derivatives are indispensable building blocks in modern drug discovery and peptide science. Their strategic incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for accessing these valuable compounds, with a focus on O-alkylation, N-alkylation, and C-alkylation. As a senior application scientist, this guide moves beyond simple procedural descriptions to offer insights into the underlying chemical principles, enabling researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of Orthogonal Protection
In the synthesis of complex molecules containing N-Boc-protected alkylated tyrosine, the concept of orthogonal protection is paramount.[1] Orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[1] The tert-butoxycarbonyl (Boc) group, which is acid-labile, is a cornerstone of this strategy. When synthesizing alkylated tyrosine derivatives for use in solid-phase peptide synthesis (SPPS), it is crucial to consider the compatibility of the chosen alkylation strategy with other protecting groups on the peptide chain, such as the base-labile Fmoc group or benzyl-type side-chain protecting groups.[2][3]
Figure 1: Logical relationship of an orthogonal protection strategy in peptide synthesis.
O-Alkylation of the Phenolic Hydroxyl Group
The most common modification of N-Boc-tyrosine is the alkylation of its phenolic hydroxyl group. This modification is critical for mimicking ether-linked natural products, introducing conformational constraints, and improving metabolic stability. Two primary methods dominate this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: The Workhorse of O-Alkylation
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[4][5] In the context of N-Boc-tyrosine, the phenolic proton is first removed by a base to generate a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4][6]
Figure 2: Workflow for the Williamson ether synthesis of N-Boc-O-alkyl-tyrosine.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base is critical. For less reactive alkyl halides, a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often employed to ensure complete deprotonation of the phenol.[6] For more reactive alkyl halides like methyl iodide or benzyl bromide, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile or DMF are sufficient and offer milder reaction conditions.[7]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.[8]
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are ideal substrates for this SN2 reaction. Secondary alkyl halides can also be used, but may lead to some elimination byproducts. Tertiary alkyl halides are generally not suitable as they will primarily undergo elimination.[4][6]
Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-tyrosine [9]
This protocol details the synthesis of a commonly used O-alkylated tyrosine derivative.
-
Dissolution: Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
Base Addition: To the solution, add a 28% sodium methoxide solution in methanol (2.1 mmol).
-
Alkylation: Add benzyl bromide (1.4 mmol).
-
Reaction: Stir the reaction mixture at 40°C for 3-24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, add water to the reaction mixture. Neutralize with an acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Mitsunobu Reaction: A Mild Alternative with Stereochemical Inversion
The Mitsunobu reaction provides a powerful method for the O-alkylation of N-Boc-tyrosine, particularly when mild conditions are required.[10][11] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack.[1][10]
Figure 3: Simplified workflow of the Mitsunobu reaction for O-alkylation.
Causality Behind Experimental Choices:
-
Reagent Selection: DEAD and DIAD are the most common azodicarboxylates used. DIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct.[1]
-
Phosphine: Triphenylphosphine is the standard phosphine used. Polymer-supported triphenylphosphine can be employed to simplify the removal of the triphenylphosphine oxide byproduct.[12]
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
-
Order of Addition: The order of addition of reagents can be crucial. Typically, the N-Boc-tyrosine, alcohol, and triphenylphosphine are dissolved in the solvent before the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0°C).[1]
Experimental Protocol: General Procedure for Mitsunobu O-Alkylation [1]
-
Preparation: To a solution of N-Boc-tyrosine (1 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) and the desired alcohol (1.2 eq.).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as monitored by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Table 1: Comparison of O-Alkylation Methods
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Base (e.g., K₂CO₃, NaH), Alkyl Halide | PPh₃, DEAD/DIAD, Alcohol |
| Conditions | Generally requires heating | Mild (0°C to room temperature) |
| Stereochemistry | Retention at the alkyl halide | Inversion at the alcohol |
| Substrate Scope | Best with primary alkyl halides | Good for primary and secondary alcohols |
| Byproducts | Inorganic salts | Triphenylphosphine oxide, hydrazine derivative |
| Key Advantage | Cost-effective for simple alkylations | Mild conditions, stereochemical control |
N-Alkylation of the Boc-Protected Amine
While less common than O-alkylation, N-alkylation of N-Boc-tyrosine can be a valuable strategy for introducing diversity and modifying the electronic properties of the amino acid. Reductive amination is the most prevalent method for this transformation.
Reductive Amination: A Versatile Route to N-Alkyl Derivatives
Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[13][14] For the N-alkylation of N-Boc-tyrosine, the amino acid itself can be reductively alkylated.
Figure 4: General workflow for the reductive amination of N-Boc-tyrosine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for reductive amination because they are mild enough to not reduce the starting carbonyl compound but are effective at reducing the imine intermediate.[7]
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate the formation of the imine intermediate.[15]
-
One-Pot Procedure: A significant advantage of reductive amination is that it can often be performed as a one-pot reaction, where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture.[16]
Experimental Protocol: One-Pot Tandem Direct Reductive Amination/N-Boc Protection [16]
This protocol describes a general procedure that can be adapted for the N-alkylation of N-Boc-tyrosine.
-
Imine Formation: To a mixture of the aldehyde (1 mmol) and the amine (in this case, N-Boc-tyrosine methyl ester, 1 mmol) in anhydrous CH₂Cl₂ (10 mL), add triethylamine (2.5 mmol) at room temperature, and stir vigorously for 1 hour.
-
Boc Protection (if starting with unprotected amine): Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol).
-
Reduction: Add sodium triacetoxyborohydride (2 mmol).
-
Reaction: Stir the reaction for an additional 4 hours at room temperature.
-
Quenching and Extraction: Quench the reaction with a saturated NaHCO₃ solution and extract with CH₂Cl₂.
-
Purification: Wash the combined organic fractions with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
C-Alkylation of the Aromatic Ring
Direct alkylation of the electron-rich aromatic ring of tyrosine presents a powerful strategy for synthesizing derivatives with unique steric and electronic properties. The Friedel-Crafts reaction is a classic method for achieving this transformation.
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reaction involves the electrophilic substitution of an aromatic proton with an alkyl or acyl group.[9] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to generate the electrophilic carbocation or acylium ion.[9]
Figure 5: General mechanism of the Friedel-Crafts reaction on N-Boc-tyrosine.
Causality Behind Experimental Choices:
-
Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are typically used to activate the alkyl or acyl halide.[9]
-
Substrate and Regioselectivity: The hydroxyl group of tyrosine is a strongly activating, ortho-, para-directing group. Therefore, Friedel-Crafts reactions on N-Boc-tyrosine will primarily yield products substituted at the positions ortho to the hydroxyl group.
-
Limitations: A major limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the aromatic ring.[17] Carbocation rearrangements can also occur, leading to isomeric products. Friedel-Crafts acylation, followed by reduction of the ketone, can be a more controlled method for introducing a primary alkyl group.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation [18][19]
-
Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq.) in an inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Acyl Halide Addition: Cool the suspension to 0°C and slowly add the acyl chloride (1.0 eq.).
-
Substrate Addition: Add a solution of N-Boc-tyrosine methyl ester (1.0 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Purification and Characterization
The purification of N-Boc-protected alkylated tyrosine derivatives is typically achieved by flash column chromatography on silica gel.[15][20][21] The choice of eluent system depends on the polarity of the specific derivative. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.[20] For more polar compounds, a small amount of methanol may be added to the eluent.
Characterization of the final products is typically performed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the newly introduced alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
The synthesis of N-Boc-protected alkylated tyrosine derivatives offers a versatile platform for the development of novel therapeutics and research tools. A thorough understanding of the underlying principles of the Williamson ether synthesis, Mitsunobu reaction, reductive amination, and Friedel-Crafts reaction, as outlined in this guide, empowers researchers to select the most appropriate synthetic strategy for their specific needs. By carefully considering the choice of reagents, reaction conditions, and purification methods, scientists can efficiently access a wide array of these valuable building blocks, paving the way for future innovations in drug discovery and peptide science.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
- Google Patents. US7217835B2 - Production method of O-substituted tyrosine compound.
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
YouTube. Williamson Ether Synthesis. Available from: [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available from: [Link]
-
Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Available from: [Link]
-
ResearchGate. -Synthesis of N-Boc-Tyrosine-1,2,3-triazole. | Download Scientific Diagram. Available from: [Link]
-
L.S.College, Muzaffarpur. Williamson ether synthesis. Available from: [Link]
-
Digital Commons @ Michigan Tech. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
- Google Patents. Alkylation of tyrosine - US3412138A.
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available from: [Link]
-
13 Friedel-Crafts Acylation. Available from: [Link]
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An In-depth Technical Guide to the Solubility Profile of N-Boc-O-(4-bromobutyl)-L-tyrosine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its downstream applications, from reaction kinetics and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of N-Boc-O-(4-bromobutyl)-L-tyrosine, a specialized amino acid derivative crucial in peptide synthesis and drug development. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, predictive models, and detailed experimental protocols to empower researchers, scientists, and drug development professionals to effectively determine and understand its behavior in various organic solvents. We will explore both theoretical frameworks, such as Hansen Solubility Parameters (HSP) and COSMO-RS, and practical, step-by-step methodologies for empirical solubility determination.[4][5][6]
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity from laboratory synthesis to a viable therapeutic, solubility is a paramount consideration.[7][8] Poor solubility can impede absorption, lead to low and variable bioavailability, and create significant challenges in formulating a drug product with the desired therapeutic effect.[2][3] For complex molecules like N-Boc-O-(4-bromobutyl)-L-tyrosine, which serve as building blocks in the synthesis of more complex APIs, understanding their solubility in organic solvents is essential for:
-
Optimizing Reaction Conditions: Ensuring the compound is fully dissolved in a reaction mixture is key to achieving optimal reaction rates and yields.
-
Developing Efficient Purification Strategies: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.
-
Facilitating Downstream Processing: Smooth handling and transfer of the compound between different stages of a synthetic route depend on its solubility characteristics.
This guide will provide the necessary tools for researchers to either predict or experimentally determine the solubility of N-Boc-O-(4-bromobutyl)-L-tyrosine, thereby accelerating drug development timelines and mitigating late-stage failures.[8]
Physicochemical Profile of N-Boc-O-(4-bromobutyl)-L-tyrosine
To understand the solubility of N-Boc-O-(4-bromobutyl)-L-tyrosine, we must first consider its molecular structure.
Molecular Structure:
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is bulky and nonpolar, which generally increases solubility in less polar organic solvents and decreases solubility in water.[9][10]
-
L-Tyrosine Core: The core amino acid structure provides both polar (carboxyl group) and nonpolar (benzyl group) characteristics. The phenolic hydroxyl group of tyrosine is etherified, which reduces its hydrogen-bonding donor capability.
-
O-(4-bromobutyl) Group: The 4-bromobutyl ether linkage on the phenolic hydroxyl group introduces a flexible alkyl chain with a terminal bromine atom. This chain adds to the nonpolar character of the molecule, while the bromine atom can participate in dipole-dipole interactions.
Based on this structure, we can anticipate that N-Boc-O-(4-bromobutyl)-L-tyrosine will exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly nonpolar solvents (like hexanes) and highly polar protic solvents (like water).
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable insights into the likely solubility of a compound in a range of solvents, enabling a more targeted experimental design.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances based on the principle of "like dissolves like."[11][12] The total Hildebrand solubility parameter is divided into three components representing different intermolecular forces:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely the substances are to be miscible.[4][13] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within the radius of interaction (R0) of the solute's "solubility sphere," dissolution is likely. This relationship is often expressed as the Relative Energy Difference (RED), where RED < 1 indicates high affinity.[4]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure alone.[6][14] It works by calculating the screening charge density on the surface of a molecule in a virtual conductor.[15] This information is then used in a statistical thermodynamics framework to predict the chemical potential of the molecule in different solvents, which can be directly related to its solubility.[6] COSMO-RS is particularly powerful as it does not rely on group contribution methods and can account for complex intramolecular interactions.[5][6]
Experimental Determination of Solubility
While predictive models are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The following section details a robust protocol for determining the solubility of N-Boc-O-(4-bromobutyl)-L-tyrosine.
The Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[16]
Objective: To determine the quantitative solubility of N-Boc-O-(4-bromobutyl)-L-tyrosine in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
N-Boc-O-(4-bromobutyl)-L-tyrosine
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker/incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Boc-O-(4-bromobutyl)-L-tyrosine to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[16]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of N-Boc-O-(4-bromobutyl)-L-tyrosine of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis method.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of N-Boc-O-(4-bromobutyl)-L-tyrosine in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validation and Trustworthiness:
-
The presence of excess solid at the end of the equilibration period confirms that a saturated solution has been achieved.
-
Running replicates (at least triplicate) for each solvent provides statistical confidence in the results.
-
The use of a validated analytical method ensures the accuracy of the concentration measurement.
Diagram of the Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Predicted and Comparative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents can effectively solvate the polar carboxyl group and the Boc-protected amino group through dipole-dipole interactions, while also accommodating the nonpolar regions of the molecule. For instance, N-Boc-O-tert-butyl-L-tyrosine is known to be soluble in DMF.[17] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these solvents can hydrogen bond with the carboxyl and carbonyl groups of the solute. However, the large nonpolar regions of the solute may limit high solubility. L-tyrosine itself has low solubility in water, and the addition of bulky, nonpolar groups is unlikely to improve this. |
| Moderate Polarity | Ethyl Acetate, THF, DCM | Moderate to High | These solvents offer a good balance of polarity to interact with the various functional groups of the molecule. A patent for the synthesis of Boc-L-tyrosine mentions its solubility in ethyl acetate and dichloromethane.[18] |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | The overall polarity of N-Boc-O-(4-bromobutyl)-L-tyrosine is too high for significant interaction with nonpolar solvents. |
| Aqueous | Water | Insoluble | The presence of the large, nonpolar Boc and bromobutyl groups makes the molecule hydrophobic. Similar Boc-protected amino acids are generally insoluble in water.[17] |
Conclusion
A comprehensive understanding of the solubility profile of N-Boc-O-(4-bromobutyl)-L-tyrosine is indispensable for its effective use in pharmaceutical research and development. This guide has provided a robust framework for approaching this challenge, encompassing both theoretical prediction and empirical determination. By leveraging predictive models like Hansen Solubility Parameters and COSMO-RS, researchers can intelligently select solvents for initial screening. The detailed shake-flask experimental protocol offers a reliable method for obtaining precise, quantitative solubility data. While direct solubility data for N-Boc-O-(4-bromobutyl)-L-tyrosine is sparse, the principles and methodologies outlined herein provide a clear path for scientists to characterize this and other novel chemical entities, ultimately facilitating a more efficient and successful drug development process.
References
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 17). Retrieved from [Link]
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]
-
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Retrieved from [Link]
-
COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. Retrieved from [Link]
-
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]
-
Improving solubility and accelerating drug development - Veranova. Retrieved from [Link]
-
Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
COSMO-RS - Wikipedia. Retrieved from [Link]
-
Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. (2025, February 10). Retrieved from [Link]
-
Prediction of Solubility with COSMO-RS - Zenodo. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]
-
Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture - ACS Publications. (2025, August 4). Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]
-
Formulation Using Hansen Solubility Parameters - ResearchGate. Retrieved from [Link]
-
Hansen solubility parameters: A quick review in pharmaceutical aspect - JOCPR. Retrieved from [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from [Link]
-
solubility experimental methods.pptx. Retrieved from [Link]
-
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera - Journal of Chemical & Engineering Data - Figshare. Retrieved from [Link]
-
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31). Retrieved from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Boc-O-methyl-L-tyrosine | C15H21NO5 | CID 2762280 - PubChem - NIH. Retrieved from [Link]
-
tert-Butoxycarbonyl-tyrosine | C14H19NO5 | CID 100117 - PubChem - NIH. Retrieved from [Link]
- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents.
-
Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem - NIH. Retrieved from [Link]
-
Boc-Tyr(tBu)-OH [47375-34-8] - Peptides. Retrieved from [Link]
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Role of O-(4-bromobutyl)-L-tyrosine in non-natural amino acid research
An In-Depth Technical Guide to O-(4-bromobutyl)-L-tyrosine: A Versatile Tool in Non-Natural Amino Acid Research
Abstract
The expansion of the genetic code to include non-natural amino acids (nnAAs) has revolutionized our ability to probe and engineer protein function. These novel building blocks provide chemical functionalities not found in the canonical 20 amino acids, enabling precise control over protein structure and activity. Among the diverse nnAAs developed, O-(4-bromobutyl)-L-tyrosine stands out as a particularly versatile and powerful tool. Its structure incorporates a terminal alkyl bromide, a reactive handle that serves as a gateway for a multitude of site-specific bioconjugation strategies. This guide provides a comprehensive overview of the synthesis, genetic incorporation, and diverse applications of O-(4-bromobutyl)-L-tyrosine, offering researchers, scientists, and drug development professionals a technical framework for leveraging its unique properties. We will explore detailed experimental workflows, the causality behind methodological choices, and the analytical techniques required for successful implementation, establishing this nnAA as a cornerstone for advanced protein engineering and chemical biology.
The Strategic Advantage of a Reactive Tyrosine Analog
L-Tyrosine is a proteinogenic amino acid distinguished by its phenol side chain.[1][2] This aromatic ring is a frequent participant in critical biological functions, including signal transduction through phosphorylation and cellular metabolism.[1][3][4] The relatively low abundance of solvent-exposed tyrosine residues on a protein's surface makes it an attractive target for achieving site-selective modifications where promiscuous labeling of abundant residues like lysine is undesirable.[5][6]
O-(4-bromobutyl)-L-tyrosine capitalizes on this strategic advantage. By derivatizing the hydroxyl group of tyrosine with a 4-bromobutyl chain, we introduce a stable yet reactive electrophilic handle at a genetically defined position within a protein. This alkyl bromide is inert to most native biochemical processes, fulfilling a key requirement for bioorthogonal chemistry—the ability to perform a specific chemical reaction within a living system without interfering with its natural functions.[7][8] The true power of this nnAA lies in its capacity to serve as a versatile platform for subsequent chemical diversification, enabling a wide array of applications from fluorescent imaging to the construction of complex biomaterials.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | (S)-2-amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid | [9] |
| Molecular Formula | C₁₃H₁₈BrNO₃ | [9] |
| Molecular Weight | 332.2 g/mol (as free base) | Derived from Formula |
| Key Functional Group | Primary Alkyl Bromide | Chemical Structure |
Synthesis and Genetic Incorporation Workflow
While O-(4-bromobutyl)-L-tyrosine hydrochloride is commercially available, understanding its synthesis provides insight into the generation of related derivatives.[9] A general synthetic approach involves the etherification of the phenolic hydroxyl group of a protected L-tyrosine derivative with 1,4-dibromobutane under basic conditions, followed by deprotection steps. Protecting the amino and carboxyl groups of the tyrosine backbone is crucial to prevent side reactions.[10]
The site-specific incorporation of O-(4-bromobutyl)-L-tyrosine into a target protein is achieved through the powerful technique of genetic code expansion, often referred to as amber suppression. This methodology requires hijacking the cell's translational machinery to recognize a stop codon—typically the amber codon (UAG)—as a signal to insert the nnAA.[5]
Core Components for Genetic Incorporation:
-
Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): An engineered enzyme that specifically recognizes and charges O-(4-bromobutyl)-L-tyrosine. It must be "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs.
-
Orthogonal tRNA (O-tRNA): A cognate tRNA, typically a suppressor tRNA like tRNA CUA, that is not recognized by any endogenous synthetases but is recognized by the O-aaRS. Its anticodon is mutated to read the amber (UAG) codon.
-
Target Gene with Amber Codon: The gene of interest is mutated to introduce a UAG codon at the precise site designated for nnAA incorporation.
-
Supplemented Growth Medium: The expression host (e.g., E. coli) is grown in a medium supplemented with O-(4-bromobutyl)-L-tyrosine.
Experimental Protocol: Genetic Incorporation in E. coli
-
Plasmid Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the O-aaRS/O-tRNA pair specific for O-(4-bromobutyl)-L-tyrosine (or a related analog).
-
An expression plasmid for the target protein containing a UAG codon at the desired position and typically a purification tag (e.g., His-tag).
-
-
Cell Growth: Culture the transformed cells in a rich medium (e.g., LB) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture medium with a final concentration of 1-2 mM O-(4-bromobutyl)-L-tyrosine.
-
Causality Note: Adding the nnAA at the time of induction ensures its availability for the translational machinery when the target protein is being synthesized, minimizing waste and potential toxicity.
-
-
Expression: Continue incubation at a reduced temperature (e.g., 18-25°C) overnight to enhance proper protein folding and incorporation efficiency.
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the nnAA-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Caption: Workflow for genetic incorporation of O-(4-bromobutyl)-L-tyrosine.
Core Applications and Methodologies
The true utility of O-(4-bromobutyl)-L-tyrosine is realized post-translationally. The alkyl bromide handle is a versatile electrophile for nucleophilic substitution reactions, enabling a wide range of protein modifications.
Application 1: Direct Site-Specific Labeling
The most direct application is the covalent attachment of molecular probes. Nucleophiles such as thiols, amines, or azides can attack the terminal carbon of the butyl chain, displacing the bromide and forming a stable covalent bond.
Caption: Direct labeling via nucleophilic substitution.
Experimental Protocol: Labeling with an Azide Probe
This protocol converts the alkyl bromide into an alkyl azide, a key functional group for "click chemistry".
-
Protein Preparation: Prepare the purified protein containing O-(4-bromobutyl)-L-tyrosine in a suitable buffer (e.g., PBS, pH 7.4). A typical concentration is 10-50 µM.
-
Reagent Preparation: Prepare a fresh stock solution of sodium azide (NaN₃) in the same buffer.
-
Reaction: Add NaN₃ to the protein solution to a final concentration of 50-100 mM.
-
Causality Note: A large excess of the nucleophile (NaN₃) is required to drive the reaction to completion, especially as the protein concentration is low.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours. The optimal time and temperature should be determined empirically to balance reaction efficiency with protein stability.
-
Removal of Excess Reagent: Remove unreacted NaN₃ using a desalting column (e.g., PD-10) or buffer exchange via spin filtration. This step is critical to prevent interference in subsequent reactions.
-
Verification: Confirm the successful conversion by mass spectrometry. A successful reaction results in a mass change of +15.98 Da (N₃ replaces Br).
Application 2: On-Protein Chemical Transformation for Bioorthogonal Ligation
Once the alkyl bromide is converted to an azide as described above, the protein is now primed for one of the most robust bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[7][8] This allows for the attachment of virtually any molecule that has been derivatized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Experimental Protocol: SPAAC Labeling with a DBCO-Fluorophore
-
Protein Preparation: Use the azide-functionalized protein from the previous step, in a compatible buffer (pH 7-8).
-
Probe Preparation: Dissolve the DBCO-fluorophore conjugate in a water-miscible solvent like DMSO to create a concentrated stock solution.
-
Reaction: Add the DBCO-fluorophore stock to the protein solution. A 5- to 10-fold molar excess of the probe over the protein is typically sufficient.
-
Causality Note: SPAAC reactions are highly efficient, so large excesses are often unnecessary and can lead to non-specific binding and higher background signal.[11]
-
-
Incubation: Incubate at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by in-gel fluorescence.
-
Analysis: Analyze the reaction products by SDS-PAGE. Visualize the labeled protein using a fluorescence gel scanner. Confirm the final conjugate by mass spectrometry.
Caption: Two-step labeling workflow via azide formation and SPAAC.
Trustworthiness: A Self-Validating System
The robustness of workflows using O-(4-bromobutyl)-L-tyrosine stems from the ability to validate each step chemically. The precise and predictable mass changes associated with both the incorporation of the nnAA and its subsequent chemical modifications provide unambiguous confirmation via mass spectrometry.
Analytical Verification Summary:
| Step | Analytical Method | Expected Result | Purpose |
| nnAA Incorporation | ESI-MS | Mass increase of 151.02 Da over wild-type protein (C₁₃H₁₆NO₃ - C₉H₁₀NO₃) | Confirms successful genetic incorporation. |
| Conversion to Azide | ESI-MS | Mass increase of 15.98 Da relative to the bromo-protein | Validates the intermediate chemical transformation. |
| Final Labeling | ESI-MS | Mass increase corresponding to the mass of the attached probe | Confirms the final bioconjugation. |
| Final Labeling | SDS-PAGE (In-gel fluorescence) | Fluorescent band at the expected molecular weight of the target protein | Provides rapid, visual confirmation of labeling. |
Conclusion and Future Outlook
O-(4-bromobutyl)-L-tyrosine is more than just another non-natural amino acid; it is a versatile chemical hub that can be installed at any desired location in a protein's architecture. Its utility stems from the strategic placement of a bioorthogonal alkyl halide, which serves as a linchpin for a myriad of subsequent chemical modifications. This guide has detailed the core methodologies for its genetic incorporation and its application in direct and two-step labeling strategies, emphasizing the causality behind experimental choices and the importance of analytical validation.
For researchers in drug development, this nnAA provides a robust method for creating precisely defined antibody-drug conjugates. For cell biologists, it enables the site-specific attachment of fluorophores for advanced imaging studies. For material scientists, it allows for the controlled cross-linking of proteins to create novel functional biomaterials.[5] As the toolbox of bioorthogonal chemistry continues to expand, the potential applications for proteins functionalized with this unassuming yet powerful building block will undoubtedly grow, further blurring the lines between synthetic chemistry and biology.
References
- Advanced ChemBlocks Inc. (2026). O-(4-Bromobutyl)-L-tyrosine hydrochloride.
- Macmillan Group. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry.
- Bruins, J. J., et al. (2017). Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition. Bioconjugate Chemistry.
- Wikipedia. (n.d.). Bioorthogonal chemistry.
- DeForest, C. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. ACS Publications.
- PubMed. (2020). Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction.
- ChemPep. (n.d.). Overview of Bioorthogonal Chemistry.
- Journal of Organic Chemistry. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.
- Wikipedia. (n.d.). Tyrosine.
- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
- MDPI. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling.
- MDPI. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation.
- PMC. (n.d.). Bioorthogonal Chemistry: Recent Progress and Future Directions.
- PMC. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy.
- Advanced Science. (2025). Bioorthogonal Reaction of o-Quinone with Furan-2(3H)-One for Site-Selective Tyrosine Conjugation and Construction of Bispecific Antibody Complexes.
- PubMed. (2025). Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes.
- ProQuest. (n.d.). Utilization of Unnatural Amino Acids in Novel Bioconjugates and Probing Applications.
- ResearchGate. (2017). (PDF) Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition.
- Examine. (2025). Research Breakdown on L-Tyrosine.
- PMC. (n.d.). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers.
- PMC. (n.d.). Discriminating changes in protein structure using tyrosine conjugation.
- PMC. (n.d.). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor.
- PubChem. (n.d.). L-Tyrosine.
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-(4-Bromobutyl)tyrosine: A Versatile Electrophilic Scaffold for Peptide Macrocyclization and Medicinal Chemistry
Topic: Literature review of bromobutyl functionalized tyrosine in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of non-canonical amino acids (ncAAs),
This guide analyzes the physicochemical logic, synthetic pathways, and medicinal applications of O4bbY, with a specific focus on its role in phage display libraries (MOrPH-PhD) and peptide stapling . By providing a tunable electrophile, O4bbY allows researchers to lock peptides into bioactive conformations (macrocycles) that resist proteolytic degradation and bind difficult targets like protein-protein interactions (PPIs).
Structural & Physicochemical Logic
The "Goldilocks" Reactivity of the Alkyl Bromide
The utility of O4bbY hinges on the reactivity profile of the primary alkyl bromide.
-
Stability: Unlike iodides (too reactive, prone to background hydrolysis) or chlorides (often too inert requiring harsh forcing conditions), the bromide in O4bbY offers a "Goldilocks" balance. It is stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions but sufficiently reactive for
displacement by thiols at physiological pH (7.0–8.0). -
Linker Geometry: The four-carbon butyl chain provides a flexible spacer (approx. 6–7 Å) that facilitates ring-closing reactions across varying sequence distances (
or ), distinct from the shorter ethyl linkers in -(2-bromoethyl)tyrosine (O2beY).
Mechanism of Action: Thioether Stapling
The primary application of O4bbY is the formation of a thioether staple . When placed in proximity to a cysteine residue within a peptide sequence, the thiol sulfhydryl group attacks the
Advantages of the Thioether Bridge:
-
Redox Stability: Unlike disulfide bonds, thioethers are not susceptible to reduction in the cytosolic environment.
-
Metabolic Stability: The ether linkage at the tyrosine phenol and the thioether at the cysteine are resistant to serum proteases.
Synthetic Protocols
Synthesis of the Building Block (Fmoc-O4bbY-OH)
For incorporation into peptides via SPPS, the amino acid must be
Reagents:
-
Starting Material:
-Boc-L-tyrosine methyl ester (or -butyl ester). -
Alkylation Agent: 1,4-Dibromobutane (excess to prevent dimerization).
-
Base: Potassium Carbonate (
). -
Solvent: DMF or Acetone (reflux).
Step-by-Step Protocol:
-
Protection: Begin with
-Boc-Tyr-OMe to mask the -amine and carboxylic acid. -
Alkylation: Dissolve
-Boc-Tyr-OMe (1.0 eq) in dry DMF. Add (3.0 eq) and 1,4-dibromobutane (5.0 eq). The excess dibromide is critical to ensure mono-alkylation at one end of the butane chain. -
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC for disappearance of phenol starting material.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF and salts. Concentrate organic layer.
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the mono-bromobutyl ether.
-
Hydrolysis/Swap: Saponify the methyl ester (LiOH, THF/H2O) and deprotect the Boc group (TFA/DCM). Reprotect with Fmoc-OSu to yield Fmoc-O-(4-bromobutyl)-L-tyrosine suitable for SPPS.
Visualization of Synthetic Pathway
Caption: Synthetic route for generating the Fmoc-protected O4bbY building block for solid-phase peptide synthesis.
Applications in Drug Discovery
Phage Display & The MOrPH-PhD System
The most prominent application of O4bbY is in the MOrPH-PhD (Macrocyclic Organo-Peptide Hybrids - Phage Display) platform. This system integrates the ncAA directly into phage-displayed peptides to screen billions of cyclic peptides against therapeutic targets.
-
Workflow:
-
Genetic Encoding: An orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., from M. jannaschii) suppresses an amber stop codon (TAG) to incorporate O4bbY in response to the TAG codon.[1]
-
Spontaneous Cyclization: The phage displays a peptide containing O4bbY and a downstream Cysteine.[1] Upon translation and secretion, the Cysteine thiol spontaneously attacks the bromobutyl group, forming the macrocycle.
-
Selection: The library is panned against targets (e.g., SARS-CoV-2 RNA pseudoknots, Bcl-2 proteins).
-
Comparative Data: Linker Efficacy in Phage Display The following table summarizes findings from recent screenings (e.g., targeting RNA pseudoknots), comparing O4bbY to other linkers.
| Linker Type | Structure | Reactivity ( | Linker Length | Key Observation |
| O4bbY | Bromobutyl ether | Moderate | Long (~6-7 Å) | Excellent for spanning |
| O2beY | Bromoethyl ether | Moderate | Short (~3-4 Å) | Better for tighter turns ( |
| pCaaF | Chloroacetamido | Fast | Variable | Forms thioether via amide; often higher affinity for some targets. |
Visualization of Macrocyclization Mechanism
Caption: Mechanism of spontaneous on-phage macrocyclization between Cysteine and O4bbY.
Radiopharmaceutical Potential
While less common than fluoroethyl-tyrosine (FET), the bromobutyl scaffold serves as a precursor for
-
Reaction: The alkyl bromide is a leaving group for nucleophilic fluorination (
F / Kryptofix 2.2.2). -
Application: PET imaging of tumor amino acid transport (LAT1 transporters). The longer butyl chain alters lipophilicity and transport kinetics compared to ethyl analogs.
Experimental Protocol: On-Resin Cyclization
For researchers utilizing O4bbY in solid-phase synthesis.
-
Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc/tBu protocols. Incorporate Fmoc-O4bbY-OH at the desired position (e.g.,
) and Cys(Trt)-OH at the partner position (e.g., or ). -
Selective Deprotection: If the cysteine is Trt-protected, it is deprotected during the final cleavage. However, for on-resin cyclization, use Cys(Mmt) and deprotect selectively with 1% TFA/DCM.
-
Cyclization:
-
Wash resin with DMF.
-
Add a solution of DIPEA (2% v/v) in DMF to the resin.
-
Shake at room temperature for 6–12 hours. The basic environment deprotonates the cysteine thiol, driving the
reaction with the bromobutyl side chain.
-
-
Cleavage: Treat resin with TFA/TIPS/H2O (95:2.5:2.5) to cleave the peptide and remove remaining protecting groups.
-
Analysis: Analyze by LC-MS. The mass shift will correspond to the loss of HBr (Mass
- 80.9 Da + Mass ... actually, simply Mass - HBr). Correction: The linear precursor contains the Br. The cyclic product loses HBr. Therefore, the mass decreases by the mass of HBr (80.91 Da).
References
-
Cyclic peptides targeting the SARS-CoV-2 programmed ribosomal frameshifting RNA from a multiplexed phage display library. Source: ChemRxiv (2024).[2] Context: Describes the synthesis of N-Boc-O-4-bromobutyl-L-tyrosine and its use in the MOrPH-PhD system to discover RNA-binding cyclic peptides. URL:[Link][1][3]
-
Expanded Toolbox for Directing the Biosynthesis of Macrocyclic Peptides in Bacterial Cells. Source: Royal Society of Chemistry (Chemical Science, 2020).[4] Context: Details the orthogonal translation machinery for incorporating O4bbY and compares its cyclization efficiency with other eUAAs. URL:[Link]
-
Production method of O-substituted tyrosine compound. Source: US Patent US7217835B2.[3] Context: Provides foundational chemical protocols for the O-alkylation of tyrosine derivatives using alkyl halides and basic catalysis. URL:
-
Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins. Source: Chemical Communications (2023). Context: Reviews tyrosine bioconjugation strategies, providing context for the reactivity of tyrosine phenolic ethers in chemical biology. URL:[Link]
Sources
- 1. Cyclic peptides targeting the SARS-CoV-2 programmed ribosomal frameshifting RNA from a multiplexed phage display library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Dual Reactivity of the 4-Bromobutyl Side Chain in Tyrosine Derivatives: A Guide for Strategic Synthesis
An In-Depth Technical Guide:
As a cornerstone in the architecture of bioactive molecules, L-Tyrosine offers a privileged scaffold, featuring a unique combination of a chiral amino acid backbone and a reactive phenolic side chain.[1][2][3] Its derivatives are central to the development of therapeutics targeting a wide array of diseases, from cancer to neurological disorders.[4][5][6] The strategic functionalization of tyrosine's phenolic hydroxyl group unlocks vast chemical space for drug discovery. Among the myriad of possible modifications, the introduction of a 4-bromobutyl chain creates a particularly versatile and powerful synthetic intermediate.
This guide provides a deep dive into the reactivity profile of the 4-bromobutyl moiety when tethered to a tyrosine scaffold. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern its chemical behavior. For researchers in medicinal chemistry and drug development, a thorough understanding of this profile is not merely academic; it is essential for controlling reaction outcomes, minimizing side products, and efficiently synthesizing target molecules with high fidelity. We will dissect the delicate balance between intermolecular substitution and intramolecular cyclization, offering field-proven insights and detailed protocols to help scientists harness the full potential of this reactive handle.
Synthesis of O-(4-Bromobutyl)-L-Tyrosine Derivatives
The foundational step in exploring this chemistry is the reliable synthesis of the tyrosine precursor. The most common and efficient method is the O-alkylation of the phenolic hydroxyl group via a Williamson ether synthesis. The success of this reaction hinges on the strategic use of protecting groups for the α-amino and α-carboxyl functions to prevent unwanted side reactions, such as N-alkylation or polymerization.[1][7]
Causality in Experimental Design:
-
Choice of Protecting Groups: The α-amino group is typically protected with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, which are stable under the basic conditions required for alkylation but can be removed orthogonally. The carboxylic acid is often converted to a methyl or benzyl ester to prevent its interference as a nucleophile.[8][9]
-
Base Selection: A mild-to-moderate base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenol (pKa ≈ 10) to its more nucleophilic phenoxide form but not so strong as to promote elimination reactions or racemization of the sensitive α-carbon.[10]
-
Reagent Stoichiometry: A slight excess of 1,4-dibromobutane is used to drive the reaction towards the desired mono-alkylated product and minimize the formation of dimeric tyrosine species linked by a butyl chain.
Experimental Protocol: Synthesis of Boc-L-Tyrosine(4-bromobutyl)-OMe
-
Preparation: To a solution of Boc-L-Tyrosine methyl ester (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add 1,4-dibromobutane (1.5 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at 60 °C under an inert atmosphere (N₂ or Ar) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.
Typical Reaction Data
| Precursor | Protecting Groups | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc-Tyr-OMe | Boc, Methyl ester | K₂CO₃ | DMF | 60 | 16 | 85-95 |
| Fmoc-Tyr-OtBu | Fmoc, t-Butyl ester | Cs₂CO₃ | Acetone | 50 | 24 | 80-90 |
| Z-Tyr-OBn | Z, Benzyl ester | NaH | THF | 25 | 12 | 75-85 |
}
Synthesis of O-(4-Bromobutyl) Tyrosine.
The Dichotomy of Reactivity: Intermolecular vs. Intramolecular Pathways
The 4-bromobutyl chain is a primary alkyl halide, making its terminal carbon a prime electrophilic site for nucleophilic attack. The fate of this electrophile is dictated by the nature of the available nucleophile, creating a fundamental dichotomy between intermolecular and intramolecular reaction pathways.
A. Intermolecular Nucleophilic Substitution (SN2)
This pathway involves the reaction of the bromobutyl chain with an external nucleophile. It is the preferred route for conjugating the tyrosine derivative to other molecules, such as peptides, small-molecule drugs, linkers, or biological probes.
Mechanistic Insight: The reaction proceeds via a classic SN2 mechanism. A potent external nucleophile (Nu:⁻) performs a backside attack on the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration and nucleophilicity of both the substrate and the external nucleophile.
Common Nucleophiles:
-
Amines (R-NH₂): Forms secondary amines, essential for building complex linkers.
-
Thiols (R-SH): Forms thioethers, a stable linkage used in bioconjugation.
-
Azides (N₃⁻): Forms alkyl azides, which are precursors for "click" chemistry (Huisgen cycloaddition) or can be reduced to primary amines.
-
Carboxylates (R-COO⁻): Forms esters, though often requires careful condition control.
}
Mechanism of Intermolecular Substitution.
B. Intramolecular Cyclization
This pathway is an intramolecular variant of the Williamson ether synthesis and represents a common and significant competing reaction.[11] Under basic conditions, the deprotonated phenolic oxygen of a neighboring tyrosine molecule (or the same one if the protecting group is removed) can act as an internal nucleophile, attacking the terminal electrophilic carbon of the bromobutyl chain. This results in the formation of a thermodynamically stable five-membered tetrahydrofuran (THF) ring fused to the tyrosine scaffold.
Mechanistic Insight: The reaction is highly dependent on conformation and proximity. For the cyclization to occur, the bromobutyl chain must fold back to allow the phenoxide oxygen to approach the terminal carbon from the correct trajectory for a backside attack. This process is governed by Baldwin's rules for ring closure and is kinetically favorable for 5-membered rings (a "5-exo-tet" cyclization).
This cyclization can be an undesirable side reaction when intermolecular substitution is the goal, or it can be a deliberate strategy to create conformationally constrained analogs.[12][13][14]
}
Mechanism of Intramolecular Cyclization.
Controlling the Outcome: A Guide to Reaction Selectivity
The ability to selectively drive the reaction toward either the intermolecular or intramolecular product is crucial. This control is achieved by carefully manipulating the reaction conditions based on fundamental kinetic and thermodynamic principles.
| Parameter | To Favor Intermolecular Substitution (SN2) | To Favor Intramolecular Cyclization | Rationale |
| Nucleophile | High concentration of a strong, external nucleophile (e.g., NaN₃, R-NH₂) | No external nucleophile; use a non-nucleophilic base (e.g., DBU, NaH) | A high concentration of an external nucleophile outcompetes the internal nucleophile kinetically. |
| Concentration | High substrate concentration (e.g., >0.1 M) | High dilution (e.g., <0.01 M) | High concentration favors bimolecular reactions (intermolecular), while high dilution favors unimolecular reactions (intramolecular). |
| Temperature | Moderate (25-60 °C) | Often higher (60-100 °C) | Higher temperatures can help overcome the entropic barrier and activation energy required for the conformational change for cyclization. |
| Solvent | Polar aprotic (DMF, DMSO) | Polar aprotic (THF, DMF) | Polar aprotic solvents stabilize the SN2 transition state for both pathways. Solvent choice is less critical than concentration. |
| Phenolic -OH | Must be protected (e.g., as a methyl or benzyl ether) if not the nucleophile | Must be deprotected and activated with a base. | Protecting the internal nucleophile completely prevents intramolecular cyclization. |
Potential Side Reactions and Mitigation Strategies
While the primary challenge lies in controlling the inter- vs. intramolecular competition, other side reactions can occur, particularly in complex synthetic sequences like solid-phase peptide synthesis (SPPS).[8][9]
-
Elimination (E2): The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) can promote the elimination of HBr to form an O-butenyl-tyrosine derivative.
-
Mitigation: Use milder bases (K₂CO₃) and nucleophilic conditions that favor substitution.
-
-
N-Alkylation: If the α-amino group of tyrosine is not adequately protected, it can compete with other nucleophiles and react with the bromobutyl chain.
-
Mitigation: Ensure robust N-protection (Boc, Fmoc) is used and remains intact throughout the reaction.
-
-
Racemization: While the tyrosine chiral center is not directly involved in the side-chain reaction, harsh basic or acidic conditions used during subsequent deprotection steps can lead to epimerization.[15][16]
-
Mitigation: Employ orthogonal protection strategies and deprotection conditions known to preserve stereochemical integrity.
-
-
Reaction with other Peptide Residues: In a peptide context, the electrophilic bromobutyl group can be attacked by nucleophilic side chains of other amino acids, such as lysine (ε-amino), cysteine (thiol), or histidine (imidazole).[7]
-
Mitigation: Utilize orthogonal side-chain protecting groups for all nucleophilic residues in the peptide sequence.
-
}
Overview of Potential Side Reactions.
Applications in Drug Discovery and Chemical Biology
The well-defined, controllable reactivity of the 4-bromobutyl tyrosine handle makes it a valuable tool for constructing sophisticated molecular architectures.
-
Linker Chemistry: The chain serves as an ideal attachment point for linkers in bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation between two protein-binding moieties is critical. The 4-carbon spacer can be readily extended or functionalized through SN2 reactions.
-
Synthesis of Macrocycles and Constrained Peptides: Deliberate intramolecular cyclization, either through the phenoxide or by first converting the bromide to another functional group (e.g., an amine via azide reduction) followed by cyclization with the backbone, is a powerful strategy for creating rigid peptide structures that can enhance binding affinity and metabolic stability.
-
Development of Novel Kinase Inhibitors: Tyrosine derivatives are foundational in the design of tyrosine kinase inhibitors.[17] The 4-bromobutyl group allows for the exploration of deep, hydrophobic pockets within the kinase active site or for tethering fragments to build more potent and selective inhibitors.[18]
-
Probes for Target Identification: The reactive handle enables the straightforward attachment of reporter tags (e.g., fluorophores, biotin) or cross-linking agents, transforming a simple tyrosine-based molecule into a chemical biology probe for identifying protein targets or studying drug-target engagement.
Conclusion
The O-linked 4-bromobutyl side chain on a tyrosine derivative is more than a simple linker; it is a versatile synthetic module with a predictable yet finely tunable reactivity profile. The core of its chemistry is the competition between intermolecular substitution and intramolecular cyclization. By understanding the mechanistic principles that govern this dichotomy, researchers can strategically manipulate reaction conditions—primarily concentration and the nature of the nucleophile—to achieve the desired chemical transformation with high selectivity. This control is paramount for leveraging these valuable building blocks in the rational design and synthesis of next-generation therapeutics, peptides, and chemical probes. As the demand for more complex and precisely engineered molecules grows, a mastery of such fundamental reactivity profiles will remain an indispensable skill for scientists in the field.
References
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. Available at: [Link]
-
Differences Between Bromobutyl Rubber Stoppers and Chlorobutyl Rubber Stoppers_Famacy Group. Available at: [Link]
-
Unlocking Material Science Potential: The Role of (4-Bromobutyl)triphenylphosphonium Bromide. Available at: [Link]
-
Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Novabiochem® - Merck Millipore. Available at: [Link]
-
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
- Alkylation of phenols - US2140782A - Google Patents.
-
Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and pulcherosine - PubMed. Available at: [Link]
-
l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Tyrosine - Wikipedia. Available at: [Link]
-
Biocatalytic derivatization of l-tyrosine to generate diverse compounds - ResearchGate. Available at: [Link]
-
Discovery and development of substituted tyrosine derivatives as Bcl-2/Mcl-1 inhibitors. Available at: [Link]
-
Alkylation of phenol: a mechanistic view - PubMed - NIH. Available at: [Link]
-
Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes - PubMed. Available at: [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]
-
Intramolecular interrupted formal homo-Nazarov cyclization using tethered (hetero)arenes: Facile access to fused carbocycles and heterocycles - American Chemical Society. Available at: [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. Available at: [Link]
-
Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines - RSC Publishing. Available at: [Link]
-
BROMOBUTYL RUBBER - PolyPlast Endüstri. Available at: [Link]
-
Intramolecular Cyclization | Encyclopedia MDPI. Available at: [Link]
-
Isomerization and Elimination Reactions of Brominated Poly(isobutylene-co-isoprene). Available at: [Link]
-
Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. Available at: [Link]
-
Design and synthesis of novel bone-targeted SRC tyrosine kinase inhibitor drug discovery. Available at: [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. Available at: [Link]
Sources
- 1. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of substituted tyrosine derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular interrupted formal homo-Nazarov cyclization using tethered (hetero)arenes: Facile access to fused carbocycles and heterocycles - American Chemical Society [acs.digitellinc.com]
- 13. Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. peptide.com [peptide.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Peptide Macrocyclization via Intramolecular O-Alkylation of Tyrosine Residues
Introduction: The Imperative for Peptide Constraint
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by inherent limitations, primarily their conformational flexibility and susceptibility to proteolytic degradation. Macrocyclization is a premier strategy to overcome these hurdles, transforming a linear, flexible peptide into a constrained, cyclic architecture. This conformational restriction can significantly enhance metabolic stability, improve receptor binding affinity, and increase cell permeability.
While numerous methods for peptide cyclization exist—including lactamization, disulfide bridging, and click chemistry—strategies that utilize the side chains of natural amino acids offer a streamlined approach to creating structurally diverse and stable macrocycles.[1] Tyrosine, with its nucleophilic phenolic side chain, presents an ideal handle for such modifications. This guide details a robust methodology for peptide macrocyclization centered on a two-part strategy: the synthesis of a custom Nα-Fmoc-O-(4-bromobutyl)-L-tyrosine building block, followed by its incorporation into a linear peptide and subsequent on-resin intramolecular cyclization with a second tyrosine residue to form a stable biaryl ether linkage.
This method provides a precise and reliable route to novel cyclic peptides, offering researchers a powerful tool to enhance the therapeutic potential of their peptide candidates.
The Chemical Principle: Intramolecular Williamson Ether Synthesis
The core of this macrocyclization strategy is the intramolecular Williamson ether synthesis , a classic and highly reliable organic reaction.[2][3] The process involves two key stages:
-
Installation of an Electrophilic Handle: A linear peptide is synthesized containing a tyrosine residue that has been pre-functionalized on its phenolic oxygen with a 4-bromobutyl group. This group serves as a tethered electrophile.
-
Intramolecular Nucleophilic Attack: A second nucleophilic residue within the peptide chain—in this protocol, the phenoxide of another tyrosine—attacks the terminal carbon of the bromobutyl group. This SN2 reaction displaces the bromide leaving group, forging a stable and conformationally constraining ether bond.[4]
The on-resin execution of this reaction is critical. By anchoring the peptide to a solid support, the system benefits from a pseudo-dilution effect . This dramatically favors the desired intramolecular cyclization over competing intermolecular reactions (dimerization or oligomerization), which would otherwise dominate in solution-phase synthesis at practical concentrations.[1][5]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coupling Strategies for N-Boc-O-(4-bromobutyl)-L-tyrosine in Boc Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of N-Boc-O-(4-bromobutyl)-L-tyrosine (hereafter referred to as Boc-Tyr(O-Br)-OH ) is a critical step in the synthesis of stapled peptides and macrocyclic peptidomimetics.[1] The 4-bromobutyl side chain serves as an electrophilic "warhead" for downstream intramolecular cyclization (typically with Cysteine or Selenocysteine).[1]
However, this alkyl bromide moiety presents a unique chemoselectivity challenge in Boc chemistry .[1] Unlike Fmoc chemistry, Boc synthesis utilizes repetitive acidolysis (TFA) and neutralization (tertiary amines).[1][2] While the bromide is stable to TFA, it is susceptible to nucleophilic substitution (
This guide details a Base-Minimized Coupling Protocol utilizing carbodiimide activation (DIC) with acidic suppressors (HOBt/Oxyma) to prevent premature side-chain degradation.[1]
Chemical Logic & Mechanism[1][3]
The Stability Paradox[1]
-
Acid Stability: The alkyl bromide is fully stable to the 50% TFA/DCM used for Boc removal.[1]
-
Base Instability: The primary risk occurs during the neutralization of the N-terminal amine salt (TFA[1]·H
N-Peptide-Resin) and the activation of the incoming amino acid.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Risk A (Elimination): Exposure to strong bases (e.g., DBU) or prolonged exposure to excess DIEA can trigger E2 elimination, converting the 4-bromobutyl group into a butenyl ether (useless for stapling).[1]
-
Risk B (Aminolysis): High concentrations of primary amines (if capping is missed) can attack the bromide.[1]
-
Reagent Selection Matrix
To mitigate these risks, we employ a "Neutral pH" activation strategy.[1]
| Component | Standard Boc Reagent | Recommended for Boc-Tyr(O-Br)-OH | Rationale |
| Activator | HATU / HBTU | DIC (Diisopropylcarbodiimide) | HATU requires base (DIEA) to function; DIC does not.[1] |
| Additive | None / HOBt | HOAt or Oxyma Pure | Accelerates coupling at neutral/acidic pH, preventing racemization without requiring base.[1] |
| Base | DIEA (Excess) | None (or 0.5 eq TMP) | Eliminating base prevents E2 elimination of the bromide.[1] |
| Solvent | DMF | DCM / DMF (1:1) | DCM solvates the hydrophobic bromobutyl chain better, preventing aggregation.[1] |
Detailed Protocols
Protocol A: Solid-Phase Coupling (Manual/Semi-Automated)
Target Scale: 0.1 mmol | Resin: MBHA or PAM[1]
Materials:
-
Boc-Tyr(O-Br)-OH (3.0 equivalents relative to resin loading)[1]
-
DIC (3.0 eq)[1]
-
HOBt (anhydrous) or Oxyma Pure (3.0 eq)[1]
-
DCM (Dichloromethane, amine-free) and DMF (Dimethylformamide)[1]
Step-by-Step Procedure:
-
Pre-Activation (The "Cold" Start):
-
Dissolve Boc-Tyr(O-Br)-OH (3 eq) and HOBt (3 eq) in a minimal volume of DMF/DCM (1:1 v/v).
-
Cool the solution to 0°C on an ice bath.
-
Add DIC (3 eq).[1] Stir for 5 minutes at 0°C, then 10 minutes at room temperature.
-
Why? Pre-activation generates the O-acylisourea/active ester in the absence of the resin, ensuring the species is ready to couple immediately upon addition, minimizing the time the resin sits in solution.[1]
-
-
Resin Preparation (In Situ Neutralization):
-
Following the TFA deprotection of the previous amino acid, wash the resin with DCM (3x).[1]
-
Crucial Step: Perform a "Flow-Through Neutralization."[1] Instead of soaking in 10% DIEA for 5 minutes, wash rapidly with 5% DIEA in DCM for 30 seconds, then immediately wash with DCM (5x) to remove all traces of base.[1]
-
Validation: Test the flow-through with wet pH paper.[1] It should be neutral (pH 7), not basic, before adding the amino acid.[1]
-
-
Coupling Reaction:
-
Monitoring (The Kaiser Test):
Protocol B: Solution Phase Synthesis (Fragment Condensation)
For preparing building blocks or short segments.[1]
-
Dissolve the amine component (H-AA-OR) in DCM.[1]
-
Add Boc-Tyr(O-Br)-OH (1.1 eq) and EDC·HCl (1.2 eq).
-
Add HOAt (1.2 eq).[1]
-
Monitor pH.[1][4] If < 5.0, add NMM (N-methylmorpholine) dropwise until pH is ~6.5.[1]
-
Why NMM? It is a weaker base than TEA/DIEA and less likely to cause elimination.[1]
-
-
Stir 4-12 hours. Workup with dilute HCl (1N) to remove EDC urea byproducts.[1]
Critical Control Points & QC
Mass Spectrometry Signatures
When analyzing the crude peptide by LC-MS, look for these specific delta masses indicating side reactions:
-
Target Mass (M): Calculated mass of peptide with Bromine isotope pattern (
). -
Elimination Product (M - 80 or M - 82): Loss of HBr.[1] Indicates the base concentration was too high.[1]
-
Remedy: Reduce DIEA wash times; switch to Collidine.[1]
-
-
Hydrolysis Product (M - Br + OH): Conversion to alcohol.[1] Indicates wet solvents or heating.[1]
-
Remedy: Use anhydrous DMF/DCM; store bromide in desiccator.[1]
-
Visualization of Workflow
The following diagram illustrates the decision logic for coupling this sensitive residue.
Caption: Decision Logic for coupling alkyl-bromide containing amino acids in Boc chemistry. Green paths indicate safe protocols; red paths indicate high risk of side-chain elimination.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the O-alkyl group.[1] | Double couple using DIC/Oxyma (more potent than HOBt).[1] Do not use base. |
| Loss of Bromine (LCMS) | Nucleophilic attack by free amines or thiols.[1] | Ensure no free Cysteine thiols are present (protect as Cys(Mob) or Cys(Acm)).[1] |
| Alkene Formation | E2 elimination due to basicity.[1] | Switch neutralization base to Collidine (weaker base).[1][3] Reduce neutralization time. |
| Precipitation | Hydrophobicity of the bromobutyl chain.[1] | Use a DCM/DMF (1:1) or NMP solvent system to improve solvation.[1] |
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]
-
Albericio, F., & El-Faham, A. (2018).[1] Oxyma Pure, an Efficient Additive for Peptide Synthesis.[1][3] Organic Process Research & Development. Link[1]
-
Verdine, G. L., & Walensky, L. D. (2007).[1] The Coming of Age of Stapled Peptides. Clinical Cancer Research. (Context on alkyl halide stapling precursors). Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Stability of alkyl halides in TFA). Link[1]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
Using N-Boc-O-(4-bromobutyl)-L-tyrosine for peptide stapling applications
Application Note: Thioether-Based Peptide Stapling via N-Boc-O-(4-bromobutyl)-L-tyrosine
Executive Summary
This guide details the application of N-Boc-O-(4-bromobutyl)-L-tyrosine as a critical building block for synthesizing constrained
Key Advantages:
-
Metabolic Stability: The resulting thioether linkage resists proteolytic degradation.
-
Permeability: The ether/thioether moiety introduces polarity, potentially improving solubility compared to all-hydrocarbon staples.
-
Chemoselectivity: The reaction proceeds under mild, aqueous conditions (pH 8.0), avoiding the need for heavy metal catalysts (e.g., Ruthenium) required in olefin metathesis.
Mechanism of Action
The stapling mechanism relies on the intramolecular reaction between the electrophilic alkyl bromide on the Tyrosine derivative and a nucleophilic thiol group from a Cysteine residue placed at an
Chemical Pathway:
-
Incorporation: The functionalized Tyrosine is incorporated into the peptide backbone via Boc-SPPS.
-
Deprotection: Acidolytic cleavage removes the N-Boc group and side-chain protectors (yielding a free thiol on Cysteine).
-
Cyclization: Under slightly basic conditions (pH 7.5–8.5), the Cysteine thiolate attacks the
-carbon of the bromobutyl group, displacing the bromide ion and forming a stable thioether macrocycle.
Figure 1: Mechanism of thioether staple formation.[1] High dilution favors the intramolecular path (Green) over hydrolysis or oligomerization.
Material Specifications
| Property | Specification |
| Chemical Name | N-( |
| Molecular Weight | ~416.3 g/mol (Estimate based on structure) |
| Reactive Handle | Alkyl Bromide (Electrophile) |
| Solubility | DCM, DMF, DMSO |
| Storage | -20°C, Desiccated, Protected from Light |
| Compatibility | Boc-SPPS (Stable to TFA; reactive to strong nucleophiles) |
Experimental Protocol
Phase 1: Solid Phase Peptide Synthesis (Boc Strategy)
Prerequisites:
-
Resin: PAM or MBHA resin (0.5 mmol/g loading).
-
Side Chain Protection: Cys(4-MeBzl) or Cys(Mob) is recommended for HF cleavage compatibility.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM for 30 min.
-
Coupling Cycles:
-
Deprotection: 50% TFA in DCM (2 x 1 min, 1 x 20 min).
-
Wash: DCM (3x), 5% DIPEA/DCM (2x), DCM (3x).
-
Coupling: Activate N-Boc-O-(4-bromobutyl)-L-tyrosine (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Shake for 1–2 hours.
-
Note: The alkyl bromide is stable to standard HBTU/DIPEA coupling conditions.
-
-
Completion: Continue synthesis until the N-terminus is reached. Remove final Boc group.
-
Drying: Wash resin with MeOH and dry under vacuum.
Phase 2: Cleavage and Deprotection[2][3]
Critical Safety Note: This step uses Hydrogen Fluoride (HF). Use a specialized HF apparatus and full PPE.
-
Preparation: Mix dried resin with scavenger (anisole, 10% v/v). Avoid thio-scavengers like ethanedithiol (EDT) as they may displace the bromide.
-
Cleavage: Treat with anhydrous HF at 0°C for 60 minutes.
-
Extraction: Evaporate HF. Precipitate peptide with cold diethyl ether.
-
Lyophilization: Dissolve crude precipitate in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.
Phase 3: Cyclization (Stapling)[1]
This step performs the "stapling" in solution.[1] High dilution is critical to prevent dimerization.
-
Dissolution: Dissolve the crude linear peptide in 50% Acetonitrile/Water to a concentration of 0.5 – 1.0 mM .
-
Buffer Adjustment: Add Ammonium Bicarbonate (
) or Phosphate buffer to adjust pH to 7.8 – 8.2 .-
Tip: Monitor pH strictly. pH > 9.0 increases risk of hydrolysis or reaction with Lysine amines.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 2–6 hours.
-
Monitoring: Analyze aliquots via LC-MS every hour. Look for the mass shift of -80 Da (loss of HBr) relative to the linear precursor (Linear = Peptide + Br; Cyclic = Peptide - H + Bond). Correction: Mass shift is actually -80 Da (Loss of H from Cys and Br from Tyr).
-
Mass Calc:
.
-
-
Quenching: Once conversion >90%, acidify with TFA to pH 2 to stop the reaction.
Quality Control & Validation
Analytical Workflow
Figure 2: QC Workflow. Ellman's Test is crucial to verify the absence of free thiols, confirming successful cyclization.
Data Interpretation Table:
| Observation | Diagnosis | Remediation |
| Mass = Calc - 81 Da | Successful Cyclization | Proceed to purification. |
| Mass = Calc | Unreacted Linear Peptide | Increase pH to 8.5; Check if Cys was protected with non-labile group. |
| Mass = Calc - 18 Da | Hydrolysis (OH replaces Br) | pH too high or reaction too long. Reduce pH to 7.5. |
| Mass = 2x Calc | Dimerization | Peptide concentration too high. Dilute to <0.5 mM. |
Troubleshooting & Optimization
-
Slow Cyclization:
-
Cause: Steric hindrance if the linker length (butyl) is mismatched with the helix turn (
vs ). -
Solution: Verify the structural design. The 4-bromobutyl ether linkage is generally best for
spacing.
-
-
Side Reactions (Amines):
-
Issue: N-terminal amine or Lysine side chains reacting with the bromide.
-
Prevention: Perform cyclization at pH 7.5. The pKa of Cys (~8.3) is lower than Lys (~10.5), allowing selective reaction of the thiol at lower pH.
-
-
Solubility Issues:
-
Solution: If the peptide precipitates at pH 8, add Guanidine HCl (up to 6M) or increase Acetonitrile content. The
reaction tolerates chaotropic agents.
-
References
-
Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews. Link
-
Fairlie, D. P., et al. (2013). "Stapling Peptides Using Cysteine Crosslinking." Biopolymers (Peptide Science).[1] Link
-
Verdine, G. L., & Walensky, L. D. (2007). "The All-Hydrocarbon Staple: From Natural to Non-Natural." Methods in Enzymology. Link
-
Tsuda, S., et al. (2011). "Synthesis of Cysteine-Based Stapled Peptides via Alkylation." Journal of the American Chemical Society.[2] Link
(Note: While specific literature on the commercial product "N-Boc-O-(4-bromobutyl)-L-tyrosine" is limited, the chemistry described above is grounded in established cysteine-alkylation macrocyclization methodologies cited in references 1, 2, and 4.)
Sources
Application Note: Site-Specific Peptide Labeling Using O-(4-bromobutyl) Tyrosine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Need for Precision in Peptide Modification
The functionalization of peptides is a cornerstone of modern chemical biology and drug development. By attaching specific moieties—such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains—researchers can create powerful tools for diagnostics, targeted therapeutics, and fundamental biological studies.[1][2] However, the efficacy of these conjugates hinges on the ability to control the precise location of the modification. Traditional methods targeting highly abundant residues like lysine or cysteine often yield heterogeneous mixtures, complicating analysis and reducing therapeutic efficacy.[3][4]
Site-specific modification strategies offer a solution by ensuring that every peptide molecule is modified at the same, predetermined position.[5] This guide details a robust method for achieving such precision by incorporating the non-canonical amino acid O-(4-bromobutyl) tyrosine into a peptide sequence during standard solid-phase peptide synthesis (SPPS). The bromobutyl group serves as a latent electrophile, or a "handle," that can be selectively targeted by a wide range of nucleophiles in a post-synthetic labeling step. This approach transforms the tyrosine residue into a versatile platform for controlled bioconjugation.[]
The key advantages of this method are:
-
Orthogonality: The alkyl bromide is chemically distinct from native amino acid side chains, ensuring that labeling occurs only at the intended tyrosine site.
-
Versatility: The electrophilic handle reacts with a broad spectrum of nucleophiles (thiols, amines, carboxylates), allowing for the attachment of diverse functional molecules.
-
Compatibility: The incorporation and labeling steps are fully compatible with standard Fmoc-based solid-phase peptide synthesis and common purification techniques.
This document provides a comprehensive overview of the underlying chemistry, detailed protocols for synthesis and labeling, and essential guidelines for characterization and quality control.
The Chemical Principle: A Two-Stage Strategy
The methodology is executed in two primary stages: peptide synthesis and post-synthetic labeling.
-
Peptide Synthesis: An Fmoc-protected O-(4-bromobutyl) tyrosine building block is incorporated at a specific position in the peptide sequence using automated or manual Fmoc-SPPS.[7][8] The synthesis proceeds as usual, with the bromobutyl group remaining inert during the cycles of deprotection and coupling.
-
Site-Specific Labeling: After synthesis, cleavage, and purification, the peptide is dissolved in a suitable organic solvent. A nucleophilic labeling reagent (e.g., a thiol-containing dye) is added, often with a non-nucleophilic base. The nucleophile selectively attacks the terminal carbon of the bromobutyl group via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable covalent bond and displacing the bromide leaving group.
The overall reaction mechanism is illustrated below.
Caption: Figure 1: Reaction Mechanism of Site-Specific Labeling.
Experimental Protocols & Methodologies
The following protocols provide a step-by-step guide from peptide synthesis to final product characterization. The overall workflow is summarized in the diagram below.
Sources
- 1. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. digital.csic.es [digital.csic.es]
Application Note: Nucleophilic Substitution on Bromobutyl Tyrosine Side Chains for Peptide Macrocyclization
Introduction & Scope
This Application Note details the procedure for executing nucleophilic substitution on
Unlike "double-stapling" methods that require external linkers (e.g., dibromoxylene), this approach utilizes a "side-chain-to-side-chain" strategy. The resulting thioether bridge confers proteolytic resistance, enhances membrane permeability, and stabilizes
Key Mechanistic Principles
-
Reaction Type: Intramolecular Nucleophilic Substitution (
).[1] -
Nucleophile: Cysteine thiolate (
).[1] -
Electrophile: Primary alkyl bromide on the tyrosine side chain.[1]
-
Leaving Group: Bromide ion (
).[1] -
Thermodynamic Driver: Formation of a stable thioether bond and entropic gain (if pre-organized).[1]
Mechanistic Workflow
The following diagram illustrates the transition from the linear precursor to the stapled macrocycle.
Caption: Mechanistic pathway for the conversion of linear bromobutyl-tyrosine peptides into thioether-stapled macrocycles.
Experimental Protocols
Protocol A: Synthesis & Incorporation (SPPS)
Note: This section assumes standard Fmoc solid-phase peptide synthesis (SPPS).
Reagents:
-
Fmoc-
-(4-bromobutyl)-L-tyrosine (Commercial or synthesized via Fmoc-Tyr-OH + 1,4-dibromobutane). -
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]
-
Coupling Agents: DIC/Oxyma or HATU/DIPEA.[1]
Critical Steps:
-
Coupling: Use standard coupling cycles (1h, RT). The alkyl bromide is stable under standard coupling conditions.[1]
-
Cysteine Protection: Use Fmoc-Cys(Trt)-OH .[1] The Trityl (Trt) group is removed during global cleavage, freeing the thiol for the subsequent cyclization.
-
Cleavage: Use a cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Warning:Avoid EDT (ethanedithiol) or other thiol-based scavengers if possible, or use them sparingly.[1] Excess free thiols in the cleavage cocktail can competitively react with the bromobutyl group, capping it and preventing cyclization.
-
Recommendation: Use Triisopropylsilane (TIS) as the primary scavenger.[1]
-
Protocol B: Macrocyclization (Nucleophilic Substitution)[1]
This is the core procedure. The reaction must be performed in solution after cleavage from the resin to allow conformational freedom.[1]
Materials:
-
Buffer: 50 mM Ammonium Bicarbonate (
) or Phosphate Buffer ( ). -
Solvent: Acetonitrile (ACN) or DMF (to solubilize the peptide).[1]
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1] Do not use DTT or
-ME as they will compete with the cysteine. -
Base: dilute NaOH or
(for pH adjustment).
Step-by-Step Procedure:
-
Solubilization: Dissolve the crude linear peptide in 1:1 Water/ACN.
-
Dilution (Critical): Dilute the peptide to a final concentration of 0.5 mM – 1.0 mM .
-
Reasoning: High dilution favors intramolecular reaction (cyclization) over intermolecular dimerization (oligomerization).[1]
-
-
Reduction: Add 1.5 equivalents of TCEP . Incubate for 15 minutes.
-
Reasoning: Ensures any disulfide dimers formed during cleavage are reduced back to free thiols.
-
-
pH Adjustment (Initiation): Adjust the pH to 8.0 – 8.5 using Ammonium Bicarbonate or dilute base.
-
Incubation: Stir at Room Temperature (20-25°C) for 2 – 4 hours .
-
Monitoring: Monitor via LC-MS every hour.[1]
-
-
Quenching: Acidify with TFA to pH < 3 to stop the reaction.
-
Purification: Purify directly via preparative RP-HPLC.
Data Analysis & Validation
Mass Spectrometry Interpretation
The formation of the thioether bridge results in the loss of Hydrogen Bromide (HBr).
| Species | Formula Change | Mass Shift ( |
| Linear Precursor | Reference Mass ( | |
| Cyclized Product | ||
| Hydrolysis Byproduct |
-
Success Indicator: A mass shift of -80 to -82 Da (depending on isotope averaging) relative to the linear brominated precursor.
-
Isotopic Pattern: The linear precursor will show the characteristic 1:1 isotopic split of Bromine (
). The cyclized product will lose this pattern, simplifying to a standard peptide isotopic envelope.[1]
Workflow Visualization
Caption: Operational workflow for the synthesis and cyclization of bromobutyl-tyrosine peptides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dimerization | Concentration too high.[1] | Dilute reaction to < 0.5 mM.[1] |
| No Reaction | pH too low; Cys oxidized.[1] | Adjust pH to 8.5; Add fresh TCEP. |
| Hydrolysis (-63 Da) | pH too high (>9.0); prolonged time.[1] | Maintain pH 8.0-8.5; reduce reaction time. |
| Capped Species | Scavenger reaction during cleavage.[1] | Avoid EDT/DODT in cleavage cocktail.[1] |
References
-
Lau, Y. H., et al. (2015).[1] "Peptide Stapling Techniques Based on Macrocyclization via Cross-Linking of Side Chains." Chemical Society Reviews.[1]
-
Timmerman, P., et al. (2005).[1] "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem.
-
Fairlie, D. P., et al. (2019).[1] "Stapling Peptides using Cysteine Crosslinking." Biopolymers.[1][7]
-
Verdine, G. L., & Hilinski, G. J. (2012).[1] "Stapled Peptides for Intracellular Drug Targets."[1] Methods in Enzymology.
Sources
- 1. Biocompatible strategies for peptide macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Reaction of cysteine residues with oxidized tyrosine residues mediates cross-linking of photo-oxidized casein proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Cyclic Peptides Containing O-Alkylated Tyrosine Derivatives
Abstract & Strategic Importance
The incorporation of O-alkylated tyrosine residues into cyclic peptides represents a pivotal strategy in modern drug discovery. Unlike standard canonical amino acids, O-alkylated tyrosine derivatives serve a dual purpose: they modulate the physicochemical properties of the peptide (specifically membrane permeability and metabolic stability) and provide unique vectors for conformational constraint.
This Application Note provides a comprehensive, self-validating protocol for the synthesis of these complex macrocycles. We focus on the "Chameleon Effect"—the ability of O-alkylated cyclic peptides to shield polar surface area (PSA) during membrane transit while exposing binding pharmacophores in aqueous environments.
Key Applications
-
Membrane Permeability: Masking the phenolic hydroxyl reduces hydrogen bond donor (HBD) count, improving passive transport.
-
Conformational Locking: Bulky O-alkyl groups (e.g., O-tert-butyl, O-benzyl) restrict
and rotamers, reducing the entropic penalty of binding. -
Bio-orthogonal Handles: Incorporation of O-propargyl or O-allyl tyrosine allows for downstream "click" conjugation or Ring-Closing Metathesis (RCM).
Phase I: Monomer Synthesis (Fmoc-Tyr(OR)-OH)
Commercial availability of specific O-alkylated tyrosines is limited. The most robust method for synthesizing custom derivatives is the Mitsunobu Reaction . This route is superior to standard alkyl halide
Protocol A: Mitsunobu Alkylation of Fmoc-Tyr-OAlkyl
Target: Synthesis of Fmoc-Tyr(R)-OH from Fmoc-Tyr-OR' (where R' is a temporary carboxyl protecting group like Allyl or Methyl).
Reagents:
-
Substrate: Fmoc-Tyr-OAllyl (Commercial or synthesized via Fmoc-Tyr-OH + Allyl Bromide/Cs2CO3).
-
Alcohol (R-OH): The alkyl group to be installed (e.g., 3-phenyl-1-propanol, propargyl alcohol).
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (for easier purification). -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or ADDP (1,1'-(azodicarbonyl)dipiperidine) for hindered alcohols.
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask under
, dissolve Fmoc-Tyr-OAllyl (1.0 eq), R-OH (1.2 eq), and (1.5 eq) in anhydrous THF (0.1 M concentration). -
Activation: Cool the solution to 0°C.
-
Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. Critical: The solution should turn yellow/orange but fade back to colorless/pale yellow. Persistent color indicates excess reagent.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS.
-
Workup: Concentrate THF. Redissolve in EtOAc, wash with Sat.
, Brine, and dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
-
C-Terminal Deprotection:
-
Dissolve the intermediate (Fmoc-Tyr(R)-OAllyl) in DCM.
-
Add
(0.05 eq) and Phenylsilane (2.0 eq) as a scavenger. Stir 2 hours. -
Precipitate the final monomer Fmoc-Tyr(R)-OH with
/Hexane.
-
Visualization: Monomer Synthesis Pathway
Caption: Figure 1. Chemo-selective synthesis of O-alkylated Tyrosine building blocks utilizing Mitsunobu chemistry to preserve chiral integrity.
Phase II: Solid-Phase Peptide Synthesis (SPPS)
Incorporating bulky O-alkylated residues requires modified SPPS conditions to prevent deletion sequences.
Material Selection Table
| Component | Recommendation | Rationale |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Allows cleavage of the protected peptide fragment (using 1% TFA) for solution-phase cyclization. |
| Coupling Reagent | HATU or COMU | High reactivity required to overcome steric hindrance of the O-alkyl group during coupling. |
| Base | DIEA or TMP | TMP (2,4,6-trimethylpyridine) minimizes racemization for Cys/His containing sequences. |
| Solvent | DMF (Main) / NMP (Difficult) | NMP disrupts beta-sheet aggregation common in hydrophobic sequences. |
Protocol B: Linear Assembly
-
Loading: Load the first amino acid onto 2-CTC resin (0.6 mmol/g loading) in DCM with 4 eq DIEA. Cap unreacted sites with MeOH/DIEA.
-
Elongation:
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling (Standard): AA (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.
-
Coupling (O-Alkyl Tyr): Fmoc-Tyr(R)-OH (2.5 eq), HATU (2.4 eq), HOAt (2.4 eq), DIEA (5 eq) in DMF/NMP (1:1). Reaction time: 2 hours (double coupling recommended).
-
-
Cleavage from Resin (Protected):
-
Treat resin with 1% TFA in DCM (5 x 2 min).
-
Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).
-
Concentrate to obtain the Protected Linear Peptide .
-
Phase III: Macrocyclization (Head-to-Tail)
The critical step is the head-to-tail cyclization. Because O-alkylation increases hydrophobicity, the linear precursor may aggregate. We utilize a Pseudo-High Dilution strategy.
Protocol C: Solution Phase Cyclization
Mechanistic Insight: High dilution favors intramolecular reaction (cyclization) over intermolecular reaction (oligomerization).
-
Preparation: Dissolve the protected linear peptide in DCM/DMF (9:1) to a concentration of 0.5 mM to 1.0 mM (very dilute).
-
Reagents: Add PyBOP (3 eq) and HOAt (3 eq).
-
Initiation: Add DIEA (6 eq) slowly.
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Checkpoint: Monitor by HPLC. The shift in retention time (usually longer for cyclic due to loss of charged termini) and mass (loss of H2O, -18 Da) confirms cyclization.
-
-
Global Deprotection:
Visualization: SPPS & Cyclization Workflow
Caption: Figure 2.[3][4] Integrated workflow for Solid-Phase assembly and Solution-Phase cyclization of O-alkylated peptides.
Troubleshooting & Optimization (Expertise)
Issue: Incomplete Cyclization (Oligomerization)
-
Cause: The O-alkyl group creates steric clash or the sequence induces a turn incompatible with ring closure.
-
Solution:
-
Turn Inducers: Incorporate a D-amino acid or Proline/Glycine near the cyclization site to induce a pre-organized "turn" conformation.
-
Temp Control: Perform cyclization at 0°C initially, then warm to RT.
-
Issue: Racemization of Tyr(Alk)
-
Cause: Over-activation during coupling or Mitsunobu reaction.
-
Solution: Use COMU or Oxyma as coupling additives, which are superior to HOBt in suppressing racemization. For the monomer synthesis, ensure the Mitsunobu reaction is kept cold (0°C) during ADDP/DIAD addition.
Issue: Solubility
-
Cause: O-alkylation significantly increases hydrophobicity.
-
Solution: Use "Magic Mixture" solvents for HPLC purification: Hexafluoroisopropanol (HFIP) added to the mobile phase, or perform cyclization in mixtures containing Trifluoroethanol (TFE) to solvate the peptide backbone.
References
-
Mitsunobu Reaction for Amino Acids
- Wisniewski, K., et al. (2009).
-
Source: (Generalized reference for Mitsunobu on phenols).
-
Cyclization Strategies & Permeability
- White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
-
Source:
-
Solid Phase Peptide Synthesis (SPPS)
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.
-
Source:
-
Cyclic Peptide Permeability Review
- Dougherty, P. G., et al. (2019). Permeability of Cyclic Peptide Macrocycles.
-
Source:
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
Troubleshooting & Optimization
Navigating the Chiral Maze: A Technical Guide to Preventing Racemization with Bromobutyl Tyrosine Derivatives
For Immediate Release
Welcome to the technical support center for scientists and researchers in the field of peptide synthesis and drug development. This guide is designed to provide in-depth, practical solutions to a common yet critical challenge: the prevention of racemization during the synthesis of peptides containing bromobutyl tyrosine derivatives. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your amino acids is paramount to the biological activity and overall success of your therapeutic candidates.
This document will serve as a dynamic resource, combining troubleshooting guides in a user-friendly Q&A format with the underlying chemical principles that govern these processes. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in peptide synthesis?
A: Racemization is the conversion of a chirally pure amino acid (typically the L-enantiomer in natural peptides) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a major concern because the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] The introduction of even minor diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy or introduce unforeseen off-target effects.[1]
Q2: I'm observing significant racemization when coupling Fmoc-Tyr(tBu)-OH. What are the primary causes?
A: Racemization during the coupling of N-protected amino acids like Fmoc-Tyr(tBu)-OH predominantly occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[2][3][4] The rate of this side reaction is heavily influenced by several factors:
-
Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases like diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, leading to increased racemization.[5][6]
-
Coupling Reagents: Carbodiimide-based reagents such as DCC and DIC can promote racemization if used without additives.[3][6] Similarly, uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute, especially in the presence of a strong base.[3][6]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin provides a larger window for oxazolone formation and subsequent racemization.[6]
-
Temperature: Elevated temperatures can increase the rate of racemization.[1]
Q3: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][7][8] Phenylalanine (Phe) and Serine (Ser) also show a higher tendency for racemization.[1][8] The specific properties of the amino acid side chain can influence the rate of racemization.
Troubleshooting Guide: A Proactive Approach to Chiral Purity
This section provides a systematic approach to diagnosing and resolving racemization issues during your synthesis.
Issue 1: High Levels of Diastereomeric Impurity Detected Post-Coupling
When chiral analysis (e.g., chiral HPLC) of your cleaved peptide reveals significant racemization, a step-by-step evaluation of your coupling protocol is necessary.
Caption: Troubleshooting workflow for racemization.
Step 1: Scrutinize Your Coupling Reagents and Base
The combination of your coupling reagent and base is the most influential factor in preventing racemization.
-
The Problem: Using carbodiimides like DIC or DCC without an additive, or pairing a potent coupling reagent with a strong, non-sterically hindered base like DIPEA.[3][5][6]
-
The Solution:
-
Add Racemization Suppressors: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[5][6][9] These additives form active esters that are less prone to racemization.[5]
-
Switch to a Weaker, Hindered Base: Replace strong bases like DIPEA with weaker or more sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] Collidine, in particular, has demonstrated effectiveness in minimizing racemization.[5][6]
-
Data-Driven Decisions: Impact of Coupling Reagents and Additives
| Coupling Reagent Combination | Base | % D-Isomer Formation (Example with Fmoc-Ser(tBu)-OH) | Reference |
| DIC | DIPEA | High | [6] |
| DIC / HOBt | DIPEA | Reduced | [6][10] |
| DIC / Oxyma | NMM | Significantly Reduced | [6][8] |
| HATU | DIPEA | Moderate to High | [8] |
| HATU | Collidine | Low | [3] |
This table is illustrative; exact percentages can vary based on the specific amino acid and reaction conditions.
Step 2: Control Your Reaction Temperature
-
The Problem: Running coupling reactions at elevated temperatures, which can accelerate the rate of oxazolone formation.[1]
-
The Solution: Perform the coupling step at room temperature or consider cooling the reaction to 0°C, especially for amino acids known to be prone to racemization.[1]
Step 3: Minimize Pre-activation Time
-
The Problem: Allowing the activated amino acid to sit for an extended period before adding it to the deprotected peptide-resin.[6]
-
The Solution: Prepare your coupling mixture and add it to the resin immediately. Minimize the time the amino acid spends in its activated state.
The Underlying Mechanism: Oxazolone Formation
Understanding the chemical pathway of racemization is key to its prevention. The primary mechanism involves the formation of a planar, achiral oxazolone intermediate.
Caption: Mechanism of racemization via oxazolone.
The process begins with the activation of the N-protected amino acid's carboxyl group. In the presence of a base, the proton on the alpha-carbon becomes acidic and can be abstracted. This leads to the formation of the oxazolone.[2][3][4] This intermediate is planar and has lost its chirality. When it re-protonates, it can do so from either face, resulting in a mixture of L- and D-amino acids. The goal of a well-designed coupling protocol is to ensure that the rate of peptide bond formation is significantly faster than the rate of oxazolone formation and subsequent proton exchange.
Recommended Protocol for Minimizing Racemization with Fmoc-Tyr(tBu)-OH
This protocol incorporates best practices to maintain the chiral integrity of your tyrosine residue during solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
-
Swell the Fmoc-protected amino acid-loaded resin in dimethylformamide (DMF) for 30 minutes.
-
Wash the resin with dichloromethane (DCM) (3x) and then DMF (3x).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Thoroughly wash the resin with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
3. Coupling of Fmoc-Tyr(tBu)-OH:
-
Activation Mixture (Minimal Pre-activation):
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 equivalents) to this solution.
-
Immediately before adding to the resin, add Diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture.
-
-
Coupling Reaction:
-
Add the freshly prepared activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
4. Monitoring the Reaction:
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
By implementing these evidence-based strategies and understanding the chemical principles at play, you can significantly reduce the risk of racemization and ensure the synthesis of high-purity, chirally-defined peptides for your research and development endeavors.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. (2024).
- Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem. (2025).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Racemiz
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem. (2025).
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. (2023).
- Racemization in peptide synthesis. Slideshare. (n.d.).
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Coupling Reagents. AAPPTEC. (n.d.).
- Epimerisation in Peptide Synthesis. MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Bromobutyl Peptide Cyclization
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of cyclizing peptides containing bromobutyl (or similar haloalkyl) electrophiles. Unlike the highly reactive bromoacetyl group (
Successful cyclization requires a delicate balance between nucleophilicity (controlled by pH) and solvation (controlled by buffer/chaotropes), while suppressing intermolecular aggregation .
Part 1: Diagnostic Triage (Mass Spectrometry Analysis)
Before adjusting conditions, you must identify how the reaction failed. Run LC-MS on your crude reaction mixture and compare the observed mass to the calculated mass of the linear precursor.
| Observation (Mass Shift) | Diagnosis | Root Cause |
| -80 or -82 Da (approx) | Success | Loss of HBr. Cyclization complete. |
| No Change (Linear Mass) | Stalled Reaction | pH too low (thiol not ionized); Steric hindrance; Solvent shielding. |
| +17 Da (vs Linear) | Hydrolysis | Br replaced by OH. Irreversible dead-end. pH too high or reaction too slow. |
| + Linear Mass - 2H | Dimerization | Intermolecular disulfide bond (oxidation). Insufficient reducing agent. |
| + Linear Mass - HBr | Oligomerization | Intermolecular alkylation. Concentration too high. |
Part 2: The Reaction Landscape (Visualization)
The following diagram illustrates the kinetic competition occurring in your reaction vessel. Your goal is to maximize Pathway A while minimizing B, C, and D.
Caption: Kinetic competition in bromobutyl peptide cyclization. The unactivated bromobutyl group renders the desired SN2 pathway slower, increasing the risk of hydrolysis.
Part 3: Troubleshooting Guides (Q&A)
Scenario A: "My reaction is stuck. I see mostly linear starting material."
Q: I am running the reaction at pH 7.5. Why isn't it cyclizing?
A: The pKa of the cysteine sulfhydryl group is approximately 8.3. At pH 7.5, only ~15% of your cysteine is in the reactive thiolate (
-
The Fix: Increase the pH to 8.0–8.5 .
-
Technical Insight: Unlike bromoacetyl groups, which are highly electrophilic and can react at lower pH, the bromobutyl group is an unactivated alkyl chain. It requires a higher concentration of the nucleophile (thiolate) to drive the
reaction forward.
Q: The pH is 8.5, but it's still slow. Should I heat it? A: Proceed with caution. Heating increases the rate of cyclization, but it exponentially increases the rate of hydrolysis (bromide displacement by water).
-
The Fix: Instead of heat, add a chaotropic agent. Add 4M - 6M Guanidine HCl or Urea to the buffer.
-
Why? Bromobutyl chains are hydrophobic. In aqueous buffer, they may "bury" themselves into the hydrophobic core of the peptide to escape water, becoming inaccessible to the cysteine. Guanidine denatures these structures, exposing the bromide.
Scenario B: "I see a mass shift of +17 Da. The reaction is dead."
Q: What is this +17 Da peak?
A: This is the hydrolyzed byproduct . The bromine atom (Mass ~80) has been displaced by a hydroxyl group (Mass 17) from water (
Q: How do I prevent hydrolysis? A: You are likely operating at a pH that is too high, or the reaction is taking too long.
-
Check pH: Ensure pH is not > 9.0. Hydroxide ions are potent nucleophiles that compete with cysteine.
-
Solvent Engineering: Reduce water activity. Run the reaction in 50:50 Acetonitrile/Ammonium Bicarbonate or use DMF/DMSO if solubility permits. Reducing the molar concentration of water slows the hydrolysis rate.
-
Concentration: If the intramolecular reaction is too slow (allowing hydrolysis to win), the peptide conformation might be unfavorable. Try adding TFE (Trifluoroethanol) to induce secondary structure that might bring the ends closer.
Scenario C: "I see dimers and oligomers."
Q: Why am I getting intermolecular reactions?
A: This is a classic concentration issue.
Q: I'm already at 1 mg/mL. Is that low enough? A: For difficult cyclizations (like bromobutyl), 1 mg/mL (approx 0.5–1 mM) might still be too high.
-
The Fix: Perform the reaction under Pseudo-Dilution conditions.
-
Protocol: Do not dump the peptide into the buffer. Instead, dissolve the peptide in a small volume of solvent and add it dropwise over 1 hour to a large volume of rapidly stirring buffer. This keeps the instantaneous concentration of unreacted linear peptide extremely low, favoring cyclization.
Part 4: Optimized Protocol
This protocol is designed to balance reactivity and hydrolysis suppression for bromobutyl-containing peptides.
Reagents:
-
Buffer: 100 mM Ammonium Bicarbonate (AmBic), pH 8.2.
-
Reducing Agent: TCEP-HCl (Do not use DTT; it can compete as a nucleophile).
-
Solvent: Acetonitrile (ACN).[1]
Step-by-Step:
-
Preparation: Dissolve the linear peptide in 1:1 Water/ACN to a concentration of 2 mM .
-
Reduction: Add 1.5 equivalents of TCEP. Check pH (TCEP is acidic) and adjust to ~5-6. Incubate for 20 mins to ensure all disulfides are broken.
-
Reaction Setup (Pseudo-Dilution):
-
Prepare a beaker with the reaction buffer (100 mM AmBic, pH 8.2) containing 20-30% ACN.
-
Volume Calculation: The final peptide concentration should be < 0.1 mM (approx 0.1 mg/mL for a 1kDa peptide).
-
-
Addition: Add the peptide/TCEP solution dropwise to the stirring buffer over 30–60 minutes.
-
Monitoring: Monitor via HPLC/MS every 30 minutes.
-
Stop Condition: When Linear Peptide < 5% OR Hydrolyzed Product > 10%.
-
-
Quenching: Quench with TFA (acidify to pH 3) immediately to stop both cyclization and hydrolysis.
References
-
Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem. Link
- Relevance: Foundational text on CLIPS technology and alkyl halide cycliz
-
Dawson, P. E., et al. (1994). "Synthesis of Native Proteins by Chemical Ligation." Science. Link
- Relevance: Establishes the principles of chemoselective cysteine reactivity and thiolate nucleophilicity
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link
- Relevance: Details the stability of alkyl halides and side-chain reactivities during peptide synthesis.
-
BenchChem. "A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency." Link
- Relevance: Provides comparative kinetics for halo-alkyl groups, explaining the slower reactivity of bromobutyl compared to activ
Sources
Technical Support Center: Chemoselectivity in Boc Deprotection
This guide is structured as a specialized Technical Support Center for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenge of removing a tert-butoxycarbonyl (Boc) group while retaining an alkyl or aryl bromide, which is prone to hydrolysis (solvolysis) or nucleophilic attack under standard acidic conditions.
Topic: Minimizing Bromide Hydrolysis & Substitution Side-Reactions Ticket Priority: High (Functional Group Incompatibility)
Executive Summary & Mechanistic Insight
The Core Conflict: Boc deprotection requires acidity to protonate the carbamate and generate the tert-butyl cation.[1] However, alkyl bromides (particularly benzylic, allylic, or secondary) are susceptible to
Root Causes of Bromide Loss:
-
Aqueous Contamination: The presence of water in TFA or HCl facilitates the conversion of
(Hydrolysis). -
Nucleophilic Scavengers: Thiols (e.g., ethanedithiol, thioanisole) used to trap t-butyl cations are potent nucleophiles that will displace alkyl bromides (
). -
Carbocation Formation: In benzylic/tertiary systems, the acid promotes ionization of the C-Br bond, leading to solvolysis or elimination.
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways. Your objective is to maximize Path A while completely blocking Path B and C.
Figure 1: Competing reaction pathways. Path A is the desired deprotection. Path B (Hydrolysis) occurs if water is present or the bromide is ionizing. Path C occurs if incorrect scavengers are used.
Reagent Selection Matrix
Use this table to select the correct protocol based on your substrate's sensitivity.
| Reagent System | Acidity ( | Water Content | Risk to Alkyl Bromide | Recommendation |
| TFA / DCM (Standard) | High | Variable (Hygroscopic) | High (if wet) | Avoid for sensitive bromides. |
| 4M HCl in Dioxane | High | Anhydrous | Low | Standard Protocol (See Method A) |
| TMSOTf / 2,6-Lutidine | Lewis Acid | Strictly Anhydrous | Very Low | For Benzylic/Allylic Bromides (See Method B) |
| Mild Lewis Acid | Anhydrous | Negligible | Use for extremely fragile substrates. |
Validated Experimental Protocols
Method A: Anhydrous HCl in Dioxane (The Industry Standard)
Best for: Primary and secondary alkyl bromides where moisture exclusion is sufficient to prevent hydrolysis.
The Logic: HCl in dioxane is commercially available in anhydrous form. Unlike TFA, it does not auto-catalyze the formation of water, and the dioxane ether oxygen stabilizes the proton without acting as a nucleophile toward the bromide.
Protocol:
-
Preparation: Dry the Boc-protected substrate under high vacuum for 2 hours to remove trace moisture.
-
Dissolution: Dissolve substrate in minimal anhydrous 1,4-dioxane or DCM (concentration ~0.1 M).
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).
-
Critical Step: Perform this at 0°C initially.
-
-
Reaction: Allow to warm to room temperature. Stir for 30–60 minutes.
-
Monitoring: Watch for precipitation of the amine-hydrochloride salt (a good sign).
-
-
Workup:
Method B: TMSOTf (Trimethylsilyl Triflate) Protocol
Best for: Benzylic bromides, tertiary bromides, or substrates containing other acid-sensitive groups (e.g., esters).
The Logic: TMSOTf silylates the Boc carbonyl oxygen, triggering fragmentation without free protons. This eliminates the "H+" source required for acid-catalyzed hydrolysis of the bromide. 2,6-Lutidine acts as a non-nucleophilic base to buffer the reaction.
Protocol:
-
Setup: Flame-dry glassware under Nitrogen/Argon.
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).
-
Base Addition: Add 2,6-Lutidine (1.5 equivalents).[2]
-
Note: Do not use Pyridine (nucleophilic risk).
-
-
Reagent Addition: Dropwise addition of TMSOTf (1.2 – 1.5 equivalents) at 0°C .
-
Reaction: Stir at 0°C for 15 minutes, then Room Temp for 30 minutes.
-
Quench: Add MeOH (excess) to quench silyl esters, then concentrate.
-
Purification: Partition between organic solvent and saturated
(rapidly) to isolate the free amine.
Troubleshooting & FAQs
Q1: I am seeing an alcohol impurity ( or ) in my LCMS. Why?
Diagnosis: Water has entered your system. Fix:
-
Check Reagents: TFA is hygroscopic. If using TFA, switch to fresh 4M HCl in Dioxane .
-
Check Solvent: Ensure your DCM or Dioxane is anhydrous (stored over sieves).
-
Atmosphere: Run the reaction under a nitrogen balloon.
-
Mechanism Check: If the bromide is benzylic, even trace moisture causes
. Switch to Method B (TMSOTf) immediately.
Q2: I see a new peak corresponding to . What happened?
Diagnosis: You used a thiol scavenger (e.g., Ethanedithiol, Thioanisole) to catch the t-butyl cation.
The Science: Thiols are "soft" nucleophiles that react rapidly with alkyl bromides (
-
Remove Thiols: Do not use thiol scavengers with alkyl halides.
-
Alternative Scavenger: Use Triisopropylsilane (TIPS) or Triethylsilane (TES) . These effectively trap carbocations (via hydride transfer) but are non-nucleophilic toward alkyl bromides.
Q3: My bromide is eliminating to an alkene ( ).
Diagnosis: The reaction temperature is too high, or the carbocation intermediate is collapsing via
-
Cool Down: Run the deprotection strictly at 0°C.
-
Switch to Lewis Acid: Use
(3 equiv) in DCM. It complexes with the Boc carbonyl but is too mild to ionize the alkyl bromide bond. Note: This reaction is slow (overnight).
Q4: Can I use HBr/Acetic Acid for deprotection?
Diagnosis: ABSOLUTELY NOT.
The Science: HBr/AcOH is a classic reagent for Boc removal, but it is typically generated with some water or free bromide ions. High concentrations of
Decision Logic for Researchers
Follow this logic flow to determine the safest route for your specific molecule.
Figure 2: Decision tree for reagent selection.
References
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[4][5]
-
Lott, R. S., et al. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. (Foundational text for Silyl-based deprotection mechanisms). [4]
-
Sakakibara, S., et al. (1967). "Use of Anhydrous Hydrogen Fluoride in Peptide Synthesis." Bulletin of the Chemical Society of Japan, 40(9), 2164-2167. (Establishes the hierarchy of scavenger nucleophilicity).
-
Lundt, B. F., et al. (1978). "Selective removal of the N alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers."[4][5] International Journal of Peptide and Protein Research. (Discusses scavenger interactions and carbocation trapping).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for TMSOTf and ZnBr2 protocols).
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Hydrophobic Peptides with Bromobutyl-Tyrosine
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance and troubleshooting for the purification of hydrophobic peptides, with a special focus on those containing the bromobutyl-tyrosine modification. As Senior Application Scientists, we understand that these molecules present unique challenges, and this resource is structured to provide both foundational knowledge and practical solutions to the issues you may encounter.
Part 1: Understanding the Challenge: The Nature of Hydrophobic Peptides
Hydrophobic peptides, particularly those with modifications like bromobutyl-tyrosine, are notoriously difficult to purify due to their poor solubility in aqueous solutions and their strong interactions with chromatography stationary phases.[1][2] The bromobutyl group, an alkyl halide, further increases the hydrophobicity of the tyrosine residue, exacerbating these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide, containing bromobutyl-tyrosine, showing poor solubility in standard HPLC mobile phases?
A1: The high proportion of non-polar amino acid residues, compounded by the hydrophobic bromobutyl group, leads to a strong tendency for these peptides to aggregate in aqueous solutions.[1][2] Standard mobile phases, often with a high aqueous component at the start of a gradient, can cause your peptide to precipitate. To mitigate this, consider dissolving your crude peptide in a stronger organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before injection.[3] However, be mindful of the volume of strong solvent injected, as it can interfere with binding to the column.
Q2: I'm observing poor peak shape and tailing during RP-HPLC. What are the likely causes?
A2: Poor peak shape for hydrophobic peptides can stem from several factors:
-
Secondary Interactions: Residual silanols on silica-based C18 columns can interact with basic residues in your peptide, causing tailing.[3]
-
Aggregation: The peptide may be aggregating on the column.
-
Slow Desorption Kinetics: The strong interaction between the hydrophobic peptide and the stationary phase can lead to slow desorption, resulting in broad peaks.[4]
Q3: What is the risk of the bromobutyl-tyrosine modification degrading during purification?
A3: The bromobutyl group, as an alkyl bromide, is susceptible to nucleophilic attack. While stable under many standard RP-HPLC conditions, prolonged exposure to certain mobile phase components or extreme pH values could lead to degradation. For instance, mobile phases containing strong nucleophiles should be avoided. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is generally acceptable, but it's crucial to perform stability studies to confirm the integrity of your modified peptide under your specific purification conditions.[5]
Part 2: Core Purification Strategy: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for peptide purification, separating molecules based on their hydrophobicity.[6][7] For hydrophobic peptides with bromobutyl-tyrosine, optimizing your RP-HPLC method is critical for success.
Troubleshooting Guide: RP-HPLC for Hydrophobic Peptides
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Peptide Elution/Irreversible Binding | Peptide is too hydrophobic for the column and mobile phase conditions. | 1. Switch to a less hydrophobic stationary phase: Consider a C8, C4, or phenyl column instead of a C18.[2] 2. Increase the organic modifier concentration: A higher percentage of acetonitrile or isopropanol may be required to elute the peptide.[2] 3. Elevate the column temperature: Running the HPLC at 40-60°C can improve solubility and reduce secondary interactions.[2][3] |
| Poor Resolution/Co-elution of Impurities | The gradient is too steep, or the selectivity of the system is insufficient. | 1. Decrease the gradient slope: A shallower gradient will provide more time for separation.[8] 2. Change the organic modifier: Switching from acetonitrile to isopropanol or using a mixture can alter selectivity.[3] 3. Modify the mobile phase pH: Adjusting the pH can change the ionization state of the peptide and impurities, affecting their retention.[3] |
| Low Recovery | Peptide is precipitating on the column or adsorbing to the system. | 1. Perform a blank injection after your sample run: If a peak corresponding to your peptide appears, it indicates carryover.[2] 2. Wash the column with a strong solvent: Use 100% isopropanol or another strong organic solvent to recover adsorbed peptide.[2] 3. Check peptide solubility in your initial mobile phase conditions. |
Experimental Protocol: Optimizing RP-HPLC for a Bromobutyl-Tyrosine Modified Peptide
Objective: To develop a robust RP-HPLC method for the purification of a hydrophobic peptide containing bromobutyl-tyrosine.
Materials:
-
Crude peptide with bromobutyl-tyrosine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
C18, C8, and Phenyl RP-HPLC columns
-
HPLC system with UV detector
Methodology:
-
Solubility Testing: a. Test the solubility of a small amount of the crude peptide in various solvents (e.g., water with 0.1% TFA, 50% ACN, DMSO, DMF). This will inform your sample preparation strategy.[9]
-
Initial Scouting Run (C18 column): a. Mobile Phase A: 0.1% TFA in water b. Mobile Phase B: 0.1% TFA in ACN c. Gradient: 5-95% B over 30 minutes d. Flow Rate: 1 mL/min e. Detection: 214 nm and 280 nm f. Column Temperature: 30°C g. Analysis: Evaluate peak shape, retention time, and resolution.
-
Method Optimization (Iterative Process): a. Gradient Modification: If resolution is poor, decrease the gradient slope (e.g., 1% B/minute).[8] b. Solvent Modification: If the peptide elutes very late or not at all, try replacing ACN with IPA or a mixture of ACN/IPA.[3] IPA is a stronger solvent for hydrophobic molecules. c. Temperature Modification: Increase the column temperature in increments of 10°C (up to 60°C) to improve peak shape and solubility.[3] d. Stationary Phase Screening: If issues persist, screen C8 and Phenyl columns to find a stationary phase with optimal selectivity.[2]
-
Stability Check: a. Collect fractions of the purified peptide and analyze by mass spectrometry to confirm that the bromobutyl-tyrosine modification is intact.
Workflow Diagram: RP-HPLC Method Development
Caption: RP-HPLC method development workflow for hydrophobic peptides.
Part 3: Orthogonal and Alternative Purification Strategies
For particularly challenging purifications, a single RP-HPLC step may not be sufficient to achieve the desired purity.[9][10] Orthogonal techniques, which separate molecules based on different properties, can be invaluable.
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a given pH.[7][11] This technique is highly orthogonal to RP-HPLC and can be effective for removing impurities that have similar hydrophobicity but different charge characteristics from your target peptide.
When to Consider IEX:
-
When RP-HPLC alone fails to resolve closely eluting impurities.
-
As a pre-purification step to reduce the complexity of the crude mixture before RP-HPLC.[9]
-
For removing charged, low molecular weight synthesis by-products.[10]
Solid-Phase Extraction (SPE)
SPE is a form of chromatography that can be used for sample clean-up and fractionation before HPLC.[12] For hydrophobic peptides, RP-SPE can be used to remove more polar impurities, enriching your sample for the target peptide.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
- Waters Corporation
-
- PubMed
-
- Benchchem
-
- GenScript
-
- Benchchem
-
- PMC
-
- Xtalks
-
- Bachem
-
- MDPI
-
- IJTSRD
-
- Polypeptide
-
- Waters Corporation
-
- Interchim
-
- Gilson
-
- PMC
-
- Phenomenex
-
- ResearchGate
-
- PMC
-
- MedChemExpress
-
- Bio-Works
-
- Harvard Apparatus
-
- Agilent
-
- LCGC International
-
- Vydac
-
- PMC
-
- Lund University Publications
-
- ProQuest
-
- PMC
-
- MDPI
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. gilson.com [gilson.com]
- 5. bachem.com [bachem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xtalks.com [xtalks.com]
- 10. polypeptide.com [polypeptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Bromobutyl Tyrosine Macrocyclization
Welcome to the technical support center for peptide macrocyclization. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with intramolecular cyclization of bromobutyl-functionalized tyrosine-containing peptides. Here, we move beyond simple protocols to explore the underlying principles governing reaction efficiency, providing you with the tools to troubleshoot and optimize your experiments effectively.
Core Principles: The Kinetics of Cyclization
At its heart, macrocyclization is a competition between two pathways: the desired intramolecular reaction (forming the macrocycle) and the undesired intermolecular reaction (forming dimers and polymers).[1] The key to success is to favor the former. This relationship is quantified by the Effective Molarity (EM) , which is the ratio of the intramolecular rate constant to the intermolecular rate constant (EM = k_intra / k_inter).[2] To achieve a high yield of the macrocycle, the concentration of the linear precursor must be kept significantly below its EM.[2]
Caption: Competing reaction pathways in macrocyclization.
Troubleshooting Guide
This section addresses specific, common issues encountered during bromobutyl tyrosine macrocyclization in a direct question-and-answer format.
Question: My reaction is extremely slow or fails to reach completion, even after 24-48 hours. What are the primary causes and solutions?
Answer: A stalled reaction points to insufficient activation of the nucleophile or unfavorable reaction conditions.
-
Potential Cause 1: Incomplete Deprotonation of Tyrosine. The phenolic hydroxyl group of tyrosine (pKa ≈ 10) must be deprotonated to the more potent phenoxide nucleophile for the reaction to proceed.
-
Solution: Ensure your base is strong enough and present in sufficient molar excess. For inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have limited solubility in organic solvents, vigorous stirring and a slight excess (2-5 equivalents) are critical. Consider using a stronger, more soluble organic base like DBU (1,8-Diazabicycloundec-7-ene) if compatible with your substrate.
-
-
Potential Cause 2: Poor Solvent Choice. The solvent plays a critical role in solvating the reactants and influencing the nucleophile's reactivity.
-
Solution: The S_N2 reaction for this cyclization is favored in polar aprotic solvents. Solvents like DMF, DMSO, or NMP are excellent choices as they solvate the counter-ion of the base but leave the phenoxide nucleophile relatively "naked" and highly reactive.[3] Avoid protic solvents (e.g., ethanol, water) which can hydrogen-bond with and stabilize the phenoxide, reducing its nucleophilicity.[3]
-
-
Potential Cause 3: Low Temperature. All reactions have an activation energy barrier.
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C.[4] Monitor the reaction closely by HPLC-MS, as higher temperatures can also accelerate side reactions.
-
Question: I'm observing a significant amount of dimer and other high-molecular-weight species in my HPLC-MS. How can I promote intramolecular cyclization?
Answer: The formation of oligomers is a classic sign that the concentration of your linear precursor is too high, favoring the second-order intermolecular pathway.[1]
-
Potential Cause: Precursor Concentration Exceeds Effective Molarity (EM).
-
Solution 1: High Dilution. The most straightforward approach is to run the reaction at a very low concentration, typically in the range of 0.1 to 1 mM.[2] This requires large solvent volumes, which can be impractical for scaling up.[5]
-
Solution 2: Pseudo-High Dilution (Slow Addition). A more practical and highly effective method is to use a syringe pump to add the linear precursor slowly over several hours to a heated solution of the base in the reaction solvent.[2] This technique maintains a very low, steady-state concentration of the precursor, ensuring it is always below the EM and heavily favoring the intramolecular pathway.
-
Question: My starting material is consumed, but the yield of the desired macrocycle is low, and I see several new peaks in the chromatogram. What are these side products?
Answer: Low yield with full conversion points towards competing side reactions beyond simple polymerization.
-
Potential Cause 1: Reaction with Other Nucleophilic Side Chains. If your peptide contains other nucleophilic residues like Cysteine, Lysine, or Histidine, they can compete with tyrosine to attack the bromobutyl group, leading to unintended cyclization or cross-linking.[6][7]
-
Solution: This requires a chemoselective approach. The tyrosine cyclization is most specific in the absence of other highly nucleophilic groups.[7] If other nucleophiles are present, ensure they are appropriately protected during the synthesis of the linear precursor. Alternatively, careful control of pH can sometimes differentiate between nucleophiles; for example, the tyrosine phenol requires a higher pH for deprotonation than a cysteine thiol.[6]
-
-
Potential Cause 2: Base-Induced Elimination. Strong bases can potentially induce elimination of HBr from the bromobutyl chain to form an alkene, deactivating it for the cyclization reaction.
-
Solution: Use the mildest base effective for the reaction. Often, K₂CO₃ is sufficient and less prone to causing elimination than very strong bases like DBU. Ensure you are not using a large excess of the base.
-
-
Potential Cause 3: Aspartimide Formation. For peptides containing aspartic acid, the basic conditions required for cyclization can promote the formation of an aspartimide intermediate, which can lead to racemization and other side products.[8]
-
Solution: If possible, design the peptide sequence to avoid placing residues prone to side reactions near the cyclization site. If Asp is present, using HOBt in the reaction mixture can sometimes suppress this side reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this macrocyclization?
The optimal concentration is highly substrate-dependent. However, a good starting point for batch reactions is 0.5-1.0 mM . For slow-addition protocols, the stock solution of the precursor can be more concentrated (e.g., 10-20 mM), but the effective concentration in the reaction vessel remains very low.
| Method | Precursor Concentration | Pros | Cons |
| High Dilution | 0.1 - 1 mM | Simple setup | Requires large solvent volumes; impractical for scale-up. |
| Pseudo-High Dilution | Stock: 10-50 mM; Reaction: <<1 mM | High effective yield; less solvent | Requires a syringe pump; longer reaction setup.[2][9] |
Q2: Which base is best? Carbonate vs. Organic Bases?
The "best" base provides efficient deprotonation without causing side reactions.
| Base | Equivalents | Comments |
| Cs₂CO₃ | 2-3 | Often gives faster rates due to the "cesium effect" and better solubility in organic solvents. The preferred choice for difficult cyclizations. |
| K₂CO₃ | 3-5 | A cost-effective and generally effective choice. Its lower solubility requires efficient stirring. |
| DIPEA | 3-5 | Soluble organic base. Can be effective but may be more prone to causing elimination side reactions. |
| DBU | 2-3 | A very strong, non-nucleophilic base. Use with caution as it can promote side reactions if the substrate is sensitive. |
Q3: How do I choose the right solvent?
Choose a polar, aprotic solvent in which your linear precursor is highly soluble.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMF | 37 | 153 | Excellent solubilizing power. Standard choice. |
| DMSO | 47 | 189 | Very high polarity, can accelerate S_N2 reactions. Can be difficult to remove. |
| NMP | 32 | 202 | Similar to DMF but with a higher boiling point, useful for high-temperature reactions. |
| Acetonitrile | 36 | 82 | Less polar than DMF/DMSO but can be a good choice and is easier to remove. |
Q4: Can catalysts or additives speed up the reaction?
While this reaction does not typically employ a catalyst in the traditional sense, certain additives can accelerate the rate.
-
Phase-Transfer Catalysts (PTC): If using an inorganic base with limited solubility (like K₂CO₃), adding a PTC such as tetrabutylammonium iodide (TBAI) can significantly improve the reaction rate. The iodide can perform an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, and the quaternary ammonium salt helps shuttle the carbonate base into the organic phase.
-
Anion Templating: In some systems, certain anions can bind to the linear precursor, pre-organizing it into a conformation favorable for cyclization, thereby accelerating the reaction.[1] While not a general-purpose additive, it highlights the importance of precursor conformation.[6][10]
Experimental Protocols & Workflows
Protocol 1: Systematic Optimization of Reaction Conditions
This protocol uses a matrix approach to efficiently screen key parameters.
-
Preparation: Prepare a 10 mM stock solution of the linear peptide precursor in DMF.
-
Reaction Setup: In separate vials, add 3 equivalents of each base to be tested (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to 5 mL of each solvent to be tested (e.g., DMF, Acetonitrile).
-
Initiation: To each vial, add 0.025 mmol of the peptide precursor (2.5 mL of the stock solution) for a final concentration of ~5 mM (for initial screening) or begin a slow addition of the stock solution via syringe pump over 4-6 hours.
-
Monitoring: At set time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (10 µL), quench with 90 µL of 50:50 Acetonitrile/Water with 0.1% TFA, and analyze by HPLC-MS.
-
Analysis: Compare the rate of product formation and byproduct generation across all conditions to identify the optimal solvent/base combination.
Caption: A systematic workflow for optimizing macrocyclization reactions.
Protocol 2: Monitoring Reaction Progress by HPLC-MS
Accurate monitoring is crucial for optimization.[11][12]
-
Sample Preparation: Withdraw 5-10 µL from the reaction mixture. Immediately dilute into 100-200 µL of a quenching solution (e.g., 50:50 MeCN/H₂O with 0.1% TFA) to stop the reaction.
-
HPLC Method: Use a standard reverse-phase C18 column. A typical gradient might be 5-95% Acetonitrile (with 0.1% FA or TFA) in Water (with 0.1% FA or TFA) over 10-15 minutes.
-
MS Detection: Use ESI-MS in positive ion mode. Monitor the m/z values for the [M+H]⁺ ions of your starting material, desired product, and potential dimer ([2M+H]⁺).
-
Quantification: Integrate the peak areas from the UV chromatogram (e.g., at 220 nm and 280 nm) for the starting material and product to determine the percent conversion and relative purity.
References
-
García-Calvo, J., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Molecules. Available at: [Link]
-
Paradas, M., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. Available at: [Link]
-
Jessiman, A. S., et al. (2022). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Journal of Chemistry. Available at: [Link]
-
Diness, F., et al. (2014). Emac – a comparative index for the assessment of macrocyclization efficiency. MedChemComm. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]
-
Del-Corral-Espinosa, A., et al. (2021). Biocompatible strategies for peptide macrocyclisation. RSC Chemical Biology. Available at: [Link]
-
Jadhav, S. B., et al. (2013). Tyrosine-Lipid Peroxide Adducts from Radical Termination: Para-Coupling and Intramolecular Diels-Alder Cyclization. Journal of the American Chemical Society. Available at: [Link]
-
Uhlig, T., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available at: [Link]
-
Nadal, E., et al. (2020). Kinetic Analysis for Macrocyclizations Involving Anionic Template at the Transition State. Molecules. Available at: [Link]
-
Kumar, V., et al. (2020). Rapid Arene Triazene Chemistry for Macrocyclization. Organic Letters. Available at: [Link]
-
Chen, Z., et al. (2024). Recent advances in peptide macrocyclization strategies. MedComm–Future Medicine. Available at: [Link]
-
Keyes, E. D., et al. (2023). Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. ChemRxiv. Available at: [Link]
-
Kayahara, E., et al. (2024). Revealing Kinetic Features of a Macrocyclization Reaction Using Machine-Learning-Augmented Data. Angewandte Chemie International Edition. Available at: [Link]
-
Nielsen, D. S. (2012). Discovery and Optimization of Peptide Macrocycles. UQ eSpace. Available at: [Link]
-
Gessner, R., et al. (2006). Solvent Effects on the Intramolecular Hydrogen-Atom Transfer between Tyrosine and Benzophenone. The Journal of Physical Chemistry A. Available at: [Link]
-
Dacres, H. (2013). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at: [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]
-
Yang, D., et al. (2023). One-Pot Cyclization to Large Peptidomimetic Macrocycles by In Situ-Generated β-Turn-Enforced Folding. Journal of the American Chemical Society. Available at: [Link]
-
Keyes, E. D., et al. (2023). Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. Journal of the American Chemical Society. Available at: [Link]
-
Li, J., & Chen, Y. (2018). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. Available at: [Link]
-
Keyes, E. D., et al. (2023). Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. ChemRxiv. Available at: [Link]
-
Keyes, E. D., et al. (2023). Chemical cyclization of tyrosine-containing peptides via in situ generated triazolinedione peptides. Journal of the American Chemical Society. Available at: [Link]
-
Fowler, C. C., et al. (2020). Tyrosinase Catalyzed Peptide Macrocyclization for mRNA Display. ACS Central Science. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Keyes, E. D., et al. (2023). Chemical cyclization of tyrosine-containing peptides via in situ generated triazolinedione peptides. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Kinetic Analysis for Macrocyclizations Involving Anionic Template at the Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. csbio.com [csbio.com]
- 5. Emac – a comparative index for the assessment of macrocyclization efficiency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
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- 11. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges for N-Boc-O-(4-bromobutyl)-L-tyrosine in DMF
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with N-Boc-O-(4-bromobutyl)-L-tyrosine in N,N-Dimethylformamide (DMF). Instead of a rigid protocol, this resource provides a series of diagnostic questions and troubleshooting steps to help you identify the root cause of the problem and achieve a clear, stable solution for your experiments.
Section 1: Foundational Understanding
Before troubleshooting, it's critical to understand the interplay between the solute and the solvent. The solubility of a compound is governed by the balance of intermolecular forces.
Q1: What structural features of N-Boc-O-(4-bromobutyl)-L-tyrosine affect its solubility in DMF?
N-Boc-O-(4-bromobutyl)-L-tyrosine is an amino acid derivative with several functional groups, each contributing to its overall polarity and potential for intermolecular interactions.
-
Polar "Head": The carboxylic acid (-COOH) and the Boc-protected amine (-NH-Boc) form a polar region. These groups can participate in hydrogen bonding; the -COOH and -NH are hydrogen bond donors, while the carbonyl oxygens (C=O) in both groups are hydrogen bond acceptors.
-
Nonpolar "Body": The aromatic ring of tyrosine and the tert-butyl group of the Boc protector are bulky and nonpolar (lipophilic).
-
Amphipathic "Tail": The O-(4-bromobutyl) ether side chain has a dual nature. The four-carbon alkyl chain is nonpolar, while the terminal bromine atom adds a polar C-Br bond.
These features can lead to strong solute-solute interactions (e.g., hydrogen bonding between carboxylic acid groups to form dimers, pi-stacking of aromatic rings), which promote aggregation and reduce solubility. The goal is to favor solute-solvent interactions, where DMF molecules surround and solvate the solute.
Caption: Balance of intermolecular forces governing solubility.
Q2: Why is DMF a common solvent for this molecule, and what are its limitations?
DMF is a polar aprotic solvent, making it an excellent choice for many protected amino acids.[1][2]
-
Strengths: Its high dielectric constant and polar nature allow it to act as an effective hydrogen bond acceptor, disrupting the solute-solute hydrogen bonds that cause aggregation.[3][4] It can effectively solvate the polar regions of the target molecule.
-
Limitations:
-
Hygroscopic: DMF readily absorbs water from the atmosphere. The presence of water can decrease the solubility of nonpolar compounds.
-
Impurities: Technical-grade DMF can contain impurities like dimethylamine from degradation.[3][5] Dimethylamine is basic and could potentially interact with your compound, especially if heated.
-
Viscosity: While not excessively viscous, it is more so than solvents like DCM or acetonitrile, which can slow the dissolution process.
-
Section 2: Recommended Initial Dissolution Protocol
For a new batch of material or a new experiment, always start with a standardized procedure to ensure reproducibility.
| Step | Action | Rationale & Key Details |
| 1 | Prepare Materials | Use a clean, dry glass vial. Weigh the desired amount of N-Boc-O-(4-bromobutyl)-L-tyrosine. Use high-purity, anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. |
| 2 | Initial Solvent Addition | Add approximately 80% of the final desired volume of DMF to the solid. This ensures the solid is fully wetted and provides space for mixing. |
| 3 | Mechanical Agitation | Vigorously mix the suspension using a vortex mixer for 1-2 minutes. This provides mechanical energy to break up solid aggregates and increase the surface area for solvation. |
| 4 | Assess Clarity | Allow the solution to stand for a moment. Check for undissolved particles against a dark background. If the solution is not perfectly clear, proceed to the troubleshooting steps. |
| 5 | Final Dilution | If the solution is clear, add the remaining DMF to reach the final target concentration and vortex briefly to ensure homogeneity. |
Section 3: Troubleshooting Guide for Solubility Issues
If the initial protocol fails to yield a clear solution, follow this systematic troubleshooting workflow. The key is to apply the minimum necessary force to achieve dissolution, preserving the integrity of your compound.
Caption: Stepwise troubleshooting workflow for solubility issues.
Q3: My solution is still cloudy after vortexing. What is the next step?
Apply Sonication.
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process creates intense local energy, which physically breaks apart solute aggregates and enhances solvent penetration, often without the need for heat.[7][8][9]
Protocol for Sonication:
-
Place the sealed vial containing the suspension into a bath sonicator.
-
Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Sonicate for 10-20 minute intervals.
-
After each interval, remove the vial and visually inspect for clarity. Note that the vial may become slightly warm; this is normal but should be monitored.
Q4: Sonication didn't work. Can I heat the solution?
Yes, with caution.
Gently heating the solution increases the kinetic energy of the solvent and solute molecules, which can overcome the energy barrier of solute-solute interactions and promote dissolution.
Protocol for Controlled Heating:
-
Use a calibrated water bath or heating block. Do not heat directly on a hot plate, as this provides poor temperature control.
-
Set the temperature to 40-50°C .
-
Place the sealed vial in the bath and stir or swirl intermittently.
-
Monitor the solution closely. Do not exceed 60°C to minimize the risk of degradation. The Boc protecting group is generally stable at these temperatures in a neutral solvent, but prolonged heating is not recommended.[10]
Q5: Heating helped, but it's still not perfect. What else could be wrong?
Check your solvent quality and consider a co-solvent.
If physical methods are insufficient, the issue may be chemical.
-
Solvent Quality: As mentioned, DMF can absorb water or degrade. Try the dissolution procedure again using a new, unopened bottle of high-purity, anhydrous DMF.[5]
-
Co-solvents: A small amount of a different polar aprotic solvent can sometimes alter the overall solvent properties enough to improve solubility.[11][12][13][14] N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are good candidates.[15]
Protocol for Co-Solvent Testing:
-
Work on a small, experimental scale first.
-
To your cloudy DMF suspension, add a co-solvent (e.g., DMSO) dropwise, amounting to 1-5% of the total volume.
-
After each addition, vortex thoroughly and check for clarity.
Q6: I've tried everything, and it won't dissolve. What now?
Verify Compound Integrity and Purity.
At this stage, it is possible the issue lies with the solid material itself, not the dissolution process.
-
Check for Impurities: The material may contain insoluble impurities from its synthesis.[16] Analyze the starting material by a suitable method like NMR, LC-MS, or at a minimum, Thin Layer Chromatography (TLC) to assess its purity.
-
Consider Aggregation State: The solid may be in a highly crystalline or aggregated state that is resistant to dissolution. This can sometimes happen during final purification or long-term storage.
-
Determine Saturation Limit: It is possible you are simply exceeding the compound's intrinsic solubility limit in DMF at that temperature. Try preparing a more dilute solution.
Section 4: Advanced FAQs
Q7: My compound dissolved with heat but precipitated upon cooling. What does this mean?
This indicates you created a supersaturated solution. While useful for applications like crystallization, it is problematic if you need a stable stock solution. The lowest energy state is for the excess solute to crash out. To resolve this, you must either work at an elevated temperature (if your experiment allows) or reduce the concentration to a level that is stable at room temperature.
Q8: Can DMF react with the bromobutyl group?
Under typical storage and dissolution conditions (neutral pH, room temperature to mild heat), a reaction between DMF and the primary alkyl bromide is highly unlikely. SN2 reactions involving DMF typically require much more forcing conditions or specific catalysts.[3] The primary concern with DMF is its potential degradation to dimethylamine, which is a nucleophile, but this is usually a slow process.[5]
References
-
ChemEurope. (n.d.). Dimethylformamide. chemeurope.com. Available at: [Link]
-
Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Ataman Kimya. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Wikipedia. Available at: [Link]
-
LookChem. (n.d.). DIMETHYLFORMAMIDE. LookChem.com. Available at: [Link]
-
IRO Amine. (2026). N,N-Dimethylformamide; DMF. Shandong IRO Amine Industry Co., Ltd. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar. Available at: [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Laboratory Equipment. (2026). What is Sonication Bath?. Laboratory-Equipment.com. Available at: [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... ResearchGate. Available at: [Link]
-
Patsnap. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O. Eureka. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Available at: [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Available at: [Link]
-
Reddit. (2022). Water Solubility of Organic Compounds Tips?. r/OrganicChemistry. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Food Chemistry. (2023). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. ScienceDirect. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
Hielscher Ultrasonics. (2023). Ultrasonic Botanical Extraction. YouTube. Available at: [Link]
-
Molecules. (2021). Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. MDPI. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Journal of Pharmaceutical Investigation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available at: [Link]
- Google Patents. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
PubChem. (n.d.). Boc-tyr(boc)-OH. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). -Synthesis of N-Boc-Tyrosine-1,2,3-triazole. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Ottokemi. (n.d.). Boc-L-tyrosine, 99%. Available at: [Link]
-
PubChem. (n.d.). Boc-O-methyl-L-tyrosine. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Tyrosine. Wikipedia. Available at: [Link]
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Technical Support Center: Mitigating Side Reactions of Alkyl Bromide Groups During Peptide Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide cleavage, specifically focusing on the challenges posed by alkyl bromide side reactions. Here, we will delve into the mechanisms behind these unwanted reactions and provide robust, field-proven strategies to ensure the integrity of your synthetic peptides.
Introduction: The Challenge of Cationic Species in Peptide Cleavage
In solid-phase peptide synthesis (SPPS), the final step involves cleaving the synthesized peptide from the resin support and concurrently removing side-chain protecting groups. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from these protecting groups.[1][2] These electrophilic species, particularly tert-butyl cations, can lead to undesirable modifications of nucleophilic amino acid residues such as tryptophan, methionine, and cysteine.[1][3] This guide will equip you with the knowledge to anticipate and counteract these side reactions, ensuring the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving alkyl groups during peptide cleavage?
The most prevalent side reaction is the alkylation of sensitive amino acid residues by carbocations generated during the acid-catalyzed removal of protecting groups.[3][4] For instance, the tert-butyl cation, liberated from t-butyl-based protecting groups, can attack the indole ring of tryptophan or the thioether of methionine, resulting in a +56 Da modification to your peptide.[4] Another common issue is the oxidation of methionine and cysteine residues.[5][6]
Q2: How do scavengers work to prevent these side reactions?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive carbocations before they can react with the peptide.[2][4] By quenching these electrophilic species, scavengers protect the integrity of sensitive amino acid side chains.[1]
Q3: Which scavengers are most effective for specific amino acid residues?
The choice of scavenger is critical and depends on the amino acid composition of your peptide.[2][4]
-
Tryptophan: Silanes like triisopropylsilane (TIS) are highly effective at scavenging the carbocations that can alkylate the indole ring.[4][7]
-
Methionine: Sulfur-based scavengers such as thioanisole and 1,2-ethanedithiol (EDT) are recommended to prevent both alkylation and oxidation.[4][5] A cocktail containing dimethylsulfide and ammonium iodide can also effectively reduce methionine sulfoxide back to methionine.[6][8]
-
Cysteine: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are crucial for maintaining a reducing environment and preventing the oxidation of the free thiol group to form disulfides.[1][9] TIS can also act as a reducing agent to facilitate the removal of certain cysteine protecting groups.[10]
-
Tyrosine: Phenol is often used to protect tyrosine residues from modification.[5]
Q4: Can I use a single, universal cleavage cocktail for all my peptides?
While a general-purpose cleavage cocktail can be effective for many sequences, optimizing the cocktail based on the specific amino acid content of your peptide is highly recommended for achieving the best purity and yield.[2][3] For peptides containing a combination of sensitive residues, a scavenger cocktail is often necessary.[4][11]
Q5: I'm observing a +56 Da adduct on my tryptophan-containing peptide despite using scavengers. What could be the issue?
This indicates tert-butylation of the tryptophan residue.[4] Potential causes include:
-
Ineffective Scavenger Choice: Ensure you are using a scavenger appropriate for tryptophan, such as TIS.[4]
-
Insufficient Scavenger Concentration: The amount of scavenger must be sufficient to quench all the carbocations generated.
-
Incomplete Removal of Protecting Groups: Residual protecting groups can generate carbocations during workup or storage.
Troubleshooting Guide
This table provides a systematic approach to troubleshooting common issues encountered during the cleavage of peptides susceptible to alkyl bromide side reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mass spec shows a +56 Da adduct on Trp or Met residues. | Alkylation by tert-butyl cations.[4] | 1. Optimize Scavenger Cocktail: For Trp-containing peptides, use a cocktail with triisopropylsilane (TIS). For Met-containing peptides, include thioanisole or 1,2-ethanedithiol (EDT).[4] A common effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[12] 2. Increase Scavenger Concentration: Ensure a sufficient excess of scavengers is present to trap all generated carbocations. |
| Mass spec shows a +16 Da adduct on Met residues. | Oxidation of the methionine thioether to methionine sulfoxide.[6] | 1. Use a Reducing Scavenger: Incorporate scavengers like 1,2-ethanedithiol (EDT) or thioanisole in your cleavage cocktail.[5] 2. Employ a Specialized Cleavage Cocktail: For peptides rich in methionine, consider using Reagent H (TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide).[11] 3. Post-Cleavage Reduction: If oxidation has already occurred, the peptide can be treated with a reducing agent like dithiothreitol (DTT) to convert methionine sulfoxide back to methionine.[13] |
| Formation of disulfide-linked dimers or oligomers. | Oxidation of cysteine residues.[1][9] | 1. Maintain a Reducing Environment: Use a cleavage cocktail containing 1,2-ethanedithiol (EDT) to keep the cysteine thiols in their reduced state.[1][9] 2. Work Under Inert Atmosphere: Perform the cleavage and subsequent workup under an inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[13] |
| Low peptide yield after cleavage. | 1. Incomplete cleavage from the resin. 2. Re-attachment of the cleaved peptide to the resin.[3] 3. Precipitation issues. | 1. Extend Cleavage Time: For difficult sequences, increasing the cleavage time may be necessary.[5] 2. Optimize Scavengers: Ensure the scavenger cocktail is appropriate for the protecting groups and linker used. TIS is effective at scavenging cations from linkers.[5][7] 3. Improve Precipitation: Use cold diethyl ether for precipitation and ensure thorough washing of the peptide pellet to remove residual scavengers.[1] |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O Cocktail
This protocol is suitable for peptides without highly sensitive residues or when using robust protecting groups like Fmoc-Trp(Boc)-OH.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[12]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[12]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold diethyl ether to remove residual scavengers.[1]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
Reagent K is a robust cleavage cocktail suitable for peptides containing sensitive residues like Cys, Met, and Trp.[3][11]
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K with the following composition: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).[3]
-
Cleavage Reaction: Add Reagent K to the resin and react for 2-3 hours at room temperature.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Mechanism of Tryptophan Alkylation and Prevention
The following diagram illustrates the mechanism of tryptophan alkylation by a tert-butyl cation and how scavengers like TIS prevent this side reaction.
Caption: Mechanism of tryptophan alkylation and its prevention by a scavenger.
Troubleshooting Workflow for Peptide Cleavage Side Reactions
This workflow provides a logical sequence of steps to diagnose and resolve issues related to side reactions during peptide cleavage.
Caption: Troubleshooting workflow for peptide cleavage side reactions.
References
- Vertex AI Search. (n.d.). Cleavage Cocktails; Reagent B - Peptides.
- BenchChem. (2025). Application Notes and Protocols: 1,2-Ethanedithiol as a Scavenger in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus.
-
Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. [Link]
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- CEM. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- CDN. (n.d.). Cleavage Cocktail Selection.
-
ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2025, August 6). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved February 25, 2026, from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved February 25, 2026, from [Link]
-
Kattamuri, P. V., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science, 25(5), 975-982. [Link]
-
Wikipedia. (n.d.). Ethane-1,2-dithiol. Retrieved February 25, 2026, from [Link]
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
-
Mondal, S., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Góngora-Benítez, M., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved February 25, 2026, from [Link]
-
Pearson, D. A., et al. (1993). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications, (19), 1514-1516. [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved February 25, 2026, from [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594-2597. [Link]
-
Study.com. (n.d.). In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve?. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved February 25, 2026, from [Link]
- EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Chen, Y. L., et al. (2014). Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. Journal of the American Society for Mass Spectrometry, 25(10), 1794-1802. [Link]
-
Ligeza, A., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Molecules, 26(16), 4814. [Link]
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- BenchChem. (n.d.). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
-
AAPPTEC. (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Retrieved February 25, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 25, 2026, from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved February 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cem.de [cem.de]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Characterization Guide: N-Boc-O-(4-bromobutyl)-L-tyrosine
[1]
Executive Summary
N-Boc-O-(4-bromobutyl)-L-tyrosine is a critical non-canonical amino acid (ncAA) used primarily in the synthesis of stapled peptides, macrocyclic libraries (e.g., phage display), and PROTAC linker construction.[1] Its value lies in the 4-bromobutyl side chain, which serves as an electrophilic "handle" for downstream cyclization (via cysteine alkylation) or further functionalization.
This guide provides a rigorous comparative analysis of the 1H NMR characterization of this product against its precursor, N-Boc-L-Tyrosine .[1] By focusing on the diagnostic shifts introduced by the alkylation event, researchers can rapidly validate synthesis success and identify common impurities such as hydrolysis products (alcohol derivatives) or elimination byproducts (alkenes).
Critical Analysis: Product vs. Precursor
The primary challenge in characterizing O-alkylated tyrosine derivatives is distinguishing the product from unreacted starting material and side-reaction impurities.[1] The 1H NMR spectrum provides three distinct "Diagnostic Zones" that confirm the successful installation of the bromobutyl linker.
Comparative Chemical Shift Table (¹H NMR, 400 MHz, CDCl₃)
| Feature | N-Boc-L-Tyrosine (Precursor) | N-Boc-O-(4-bromobutyl)-L-Tyr (Product) | Shift (Δδ) | Interpretation |
| Phenolic -OH | ~9.2 ppm (Broad s)* | Absent | N/A | Confirmation of O-alkylation.[1] |
| Ether -OCH₂- | Absent | 3.96 ppm (t, J=6.0 Hz) | New Signal | Diagnostic of aryl ether formation.[1] |
| Alkyl -CH₂-Br | Absent | 3.47 ppm (t, J=6.6 Hz) | New Signal | Confirms terminal bromide integrity.[1] |
| Boc Group | 1.42 ppm (s, 9H) | 1.43 ppm (s, 9H) | ~0.01 | Unchanged; confirms N-protection stability. |
| Aromatic Region | 6.70 / 7.02 ppm (d) | 6.81 / 7.08 ppm (d) | +0.11 | Slight deshielding due to alkylation. |
*Note: Phenolic proton is typically visible in DMSO-d₆ but often broad/exchanged in CDCl₃.[1]
Performance Insight: The "Linker Integrity" Check
The most critical performance metric for this reagent is the integrity of the terminal bromide.
-
Optimal Performance: A sharp triplet at 3.47 ppm (2H).
-
Failure Mode (Hydrolysis): A shift to ~3.65 ppm indicates the bromide has hydrolyzed to an alcohol (-CH₂-OH).[1]
-
Failure Mode (Elimination): Appearance of multiplet signals at 5.0–5.8 ppm indicates elimination to a terminal alkene.
Experimental Protocols
A. Synthesis Workflow (Williamson Ether Synthesis)
Rationale: The use of 1,4-dibromobutane in excess prevents dimerization (bis-alkylation of two tyrosine molecules).[1]
-
Dissolution: Dissolve N-Boc-L-Tyrosine (1.0 eq) in DMF (0.1 M).
-
Deprotonation: Add K₂CO₃ (3.0 eq) and stir at 0°C for 15 min.
-
Alkylation: Add 1,4-dibromobutane (5.0 eq) dropwise.
-
Tip: High equivalents of dibromide are crucial to favor the mono-alkylated product over the bis-tyrosyl dimer.[1]
-
-
Reaction: Stir at RT for 16–24 hours.
-
Workup: Dilute with EtOAc, wash with 1M KHSO₄ (to remove base/DMF) and Brine.
-
Purification: Silica gel chromatography (Hexanes:EtOAc gradient).
B. NMR Sample Preparation[2][3]
Visualization of Characterization Logic
Diagram 1: Diagnostic NMR Decision Tree
This logic flow guides the analyst through the validation process, prioritizing the most frequent failure modes.
Caption: Decision tree for validating N-Boc-O-(4-bromobutyl)-L-tyrosine structure based on 1H NMR signals.
Detailed 1H NMR Data
Compound: N-(tert-Butoxycarbonyl)-O-(4-bromobutyl)-L-tyrosine Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[1]
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Notes |
| -COOH | ~10.5 | br s | 1H | - | Broad, often invisible due to exchange.[1] |
| Ar-H (meta) | 7.08 | d | 2H | 8.4 Hz | AA'BB' system (Part A).[1] |
| Ar-H (ortho) | 6.81 | d | 2H | 8.4 Hz | AA'BB' system (Part B).[1] |
| N-H | 4.96 | d | 1H | 8.0 Hz | Carbamate NH. |
| α-CH | 4.55 | m | 1H | - | Chiral center proton.[1] |
| -O-CH₂- | 3.96 | t | 2H | 6.0 Hz | Diagnostic: Ether linkage. |
| -CH₂-Br | 3.47 | t | 2H | 6.6 Hz | Diagnostic: Terminal bromide.[1] |
| β-CH₂ | 3.05 / 2.98 | dd | 2H | - | Diastereotopic benzylic protons.[1] |
| Linker -CH₂- | 1.98–2.05 | m | 2H | - | Internal butyl chain (C2).[1] |
| Linker -CH₂- | 1.85–1.92 | m | 2H | - | Internal butyl chain (C3).[1] |
| Boc -CH₃ | 1.43 | s | 9H | - | t-Butyl group.[1] |
Diagram 2: Structural Assignment Map
Visualizing the correlation between the chemical structure and the NMR signals.
Caption: Mapping of N-Boc-O-(4-bromobutyl)-L-tyrosine structural moieties to specific 1H NMR chemical shifts.
References
Comparative Guide: Mass Spectrometry Analysis of Bromobutyl Tyrosine-Modified Peptides
This guide provides a technical comparative analysis of peptides modified with O-(4-bromobutyl)tyrosine , a specialized non-canonical amino acid residue used primarily as an electrophilic "warhead" for peptide stapling, macrocyclization, or covalent protein labeling.
Executive Summary
In the landscape of peptide engineering, O-(4-bromobutyl)tyrosine (Tyr(O-BuBr)) serves as a critical electrophilic handle. Unlike standard hydrocarbon staples (RCM) or rigid triazole linkers (Click), the bromobutyl moiety offers a unique dual advantage: tunable reactivity for cysteine-based cyclization and a distinct isotopic signature (79Br/81Br) that acts as an embedded diagnostic beacon during Mass Spectrometry (MS) analysis.
This guide compares the analytical performance of Tyr(O-BuBr) against alternative modification strategies, focusing on ionization behavior, fragmentation logic, and validation confidence.
Part 1: The Analyte & Mechanism
The Modification: The modification involves the O-alkylation of the Tyrosine phenol group with a 1,4-dibromobutane linker. This creates an ether-linked alkyl bromide side chain.
-
Formula:
(Residue mass shift: +134.98 Da vs. native Tyr, assuming replacement of H with ). -
Role: The terminal alkyl bromide acts as a specific electrophile, reacting with free thiols (Cysteine) to form a stable thioether "staple" (Macrocyclization).
The MS "Smoking Gun": The defining feature of this modification is the presence of Bromine.
-
Isotopic Pattern: Bromine exists as two stable isotopes,
(50.69%) and (49.31%). -
Spectral Result: Any peptide containing a single Tyr(O-BuBr) residue will exhibit a 1:1 doublet in its molecular ion cluster (
and ), distinguishing it instantly from non-halogenated impurities or biological background.
Part 2: Comparative Analysis
This section objectively compares Tyr(O-BuBr) against three primary alternatives used for similar "stapling" or labeling objectives.
Comparison 1: Tyr(O-BuBr) vs. Chloroacetyl-Tyrosine (Cl-Tyr)
Context: Both are electrophilic handles for reacting with Cysteine.
| Feature | Bromobutyl Tyrosine (Tyr(O-BuBr)) | Chloroacetyl Tyrosine (Cl-Tyr) | Verdict |
| Isotopic Signature | Distinct 1:1 Doublet. The equal height of M and M+2 peaks is unmistakable in MS1 spectra. | 3:1 Ratio. Chlorine ( | Bromobutyl Wins for rapid visual validation. |
| Reactivity (Leaving Group) | Moderate/High. Bromide is a better leaving group than chloride, allowing cyclization at lower temperatures or neutral pH. | Low/Moderate. Often requires higher pH or catalysts (iodide) to drive reaction to completion. | Bromobutyl Wins for reaction efficiency. |
| Stability (In-Source) | Moderate. C-Br bond can cleave under high collision energy, but usually stable in ESI source. | High. C-Cl bond is stronger; rarely fragments in source. | Cl-Tyr Wins for precursor stability. |
Comparison 2: Tyr(O-BuBr) vs. Ring-Closing Metathesis (RCM) Precursors
Context: RCM uses olefin-bearing residues (e.g., O-allyl tyrosine) to form hydrocarbon staples.
| Feature | Bromobutyl Tyrosine | RCM Precursors (Olefin-Tyr) | Verdict |
| MS Validation | Self-Validating. The Br isotope pattern confirms the presence of the modification immediately. | Ambiguous. Mass shift is small; no unique isotopic pattern. Hard to distinguish from impurities with similar mass. | Bromobutyl Wins for identification confidence. |
| Reaction Monitoring | Clear Transition. Loss of Br pattern upon cyclization (formation of thioether + HBr) signals 100% conversion. | Complex. Mass shift is -28 Da (loss of ethylene). Requires high-res MS to confirm. | Bromobutyl Wins for process monitoring. |
| Hydrophobicity | High. Butyl chain increases retention time (RT). | High. Hydrocarbon chain increases RT. | Tie. |
Comparison 3: Tyr(O-BuBr) vs. Acrylamide Warheads
Context: Acrylamides are used for covalent cysteine targeting (Michael acceptors).
| Feature | Bromobutyl Tyrosine | Acrylamide | Verdict |
| Mechanism | SN2 Substitution. Specific to thiols; less off-target reactivity. | Michael Addition. Can react with amines/hydroxyls at high pH (promiscuous). | Bromobutyl Wins for specificity. |
| Fragmentation (MS2) | Diagnostic Neutral Loss. Loss of HBr (80/82 Da) or Br radical (79/81 Da) is common in CID. | Backbone Cleavage. Standard b/y ions; no specific reporter fragment. | Bromobutyl Wins for structural confirmation. |
Part 3: Experimental Protocol (Self-Validating Workflow)
Objective: Verify synthesis of Tyr(O-BuBr) peptide and monitor its cyclization with a downstream Cysteine.
Step 1: Sample Preparation
-
Dissolution: Dissolve lyophilized peptide in 50:50 Water/Acetonitrile (0.1% Formic Acid) to a concentration of 1 µM.
-
Note: Avoid nucleophilic buffers (Tris, Ammonium Bicarbonate) which may displace the Bromide during storage. Use Ammonium Acetate if pH control is needed.
-
-
Desalting: Use C18 ZipTip or equivalent to remove excess salts that suppress ionization.
Step 2: LC-MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5-95% B (Acetonitrile + 0.1% FA) over 10 minutes.
-
Insight: Tyr(O-BuBr) is hydrophobic. Expect elution later than the native tyrosine analog.
-
-
Ionization: ESI Positive Mode.
-
MS1 Scan: High Resolution (Orbitrap/TOF), R > 30,000.
-
Critical: Resolution is needed to resolve the
split from the Carbon isotope envelope.
-
Step 3: Data Interpretation (The "Bromine Filter")
-
Extract Ion Chromatogram (XIC): Search for the theoretical
. -
Check Isotope Pattern:
-
Zoom into the molecular ion.
-
Pass Criteria: You must see two peaks separated by 2.0 Da with roughly equal intensity (100% : 98%).
-
Fail Criteria: A standard "staircase" isotope distribution indicates the Bromine is missing (hydrolysis or failure to couple).
-
-
Cyclization Check:
-
Upon reaction with Cysteine, the Bromine is lost (leaving group).
-
Success Signal: Disappearance of the M/M+2 doublet and appearance of a new peak at
. The new peak will have a standard organic isotope pattern (no doublet).
-
Part 4: Visualizations
Figure 1: Analytical Workflow & Decision Tree
This diagram outlines the logic flow for validating the peptide modification using MS.
Caption: Figure 1. MS decision tree for validating Bromobutyl Tyrosine. The 1:1 isotope doublet is the primary "Go/No-Go" checkpoint.
Figure 2: Chemical Transformation & Mass Shift
Visualizing the reaction monitored by MS.
Caption: Figure 2. The "Disappearing Tag." Successful cyclization is confirmed by the loss of the characteristic Bromine isotope signature.
References
-
Macrocyclization Chemistries: Lau, Y. H., et al. "Peptide stapling techniques based on different macrocyclisation chemistries."[1][2] Chemical Society Reviews, 2015.
-
Bromine Isotope Patterns: "Mass Spectrometry Fragmentation Patterns." SaveMyExams / IB Chemistry, 2025.
-
Tyrosine Modification: "Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis." Molecular Omics, 2021.
-
Peptide Stapling Analysis: "Hydrogen Exchange-Mass Spectrometry Measures Stapled Peptide Conformational Dynamics." Analytical Chemistry, 2013.
-
Comparative Stapling: "Comparative Analysis of Cyclization Techniques in Stapled Peptides." Molecules (MDPI), 2023.
Sources
A Head-to-Head Comparison of Peptide Stapling Chemistries: Olefin Metathesis vs. Tyrosine-Based Alkylation
A Senior Application Scientist's Guide to Stapling Efficiency, Experimental Design, and Therapeutic Potential
In the quest to develop next-generation therapeutics that can tackle challenging intracellular protein-protein interactions (PPIs), stapled peptides have emerged as a powerful modality. By introducing a chemical brace, or "staple," we can lock a peptide into its bioactive α-helical conformation. This not only enhances target affinity but also confers crucial drug-like properties such as increased proteolytic resistance and cell permeability.[1][2][3][4]
The choice of stapling chemistry is a critical decision in the design of these promising molecules, with profound implications for synthesis efficiency, biocompatibility, and the ultimate pharmacological profile of the peptide. Among the diverse array of techniques, ruthenium-catalyzed olefin metathesis stands as a titan—a widely adopted and robust method for creating all-hydrocarbon staples. However, the field is in constant evolution, with researchers exploring alternative chemistries that leverage the side chains of natural amino acids.
This in-depth guide provides a comparative analysis of two distinct stapling paradigms: the well-established olefin metathesis and a representative tyrosine-based stapling strategy employing a bifunctional electrophile, which for the purpose of this guide, we will model on a "bromobutyl tyrosine" approach. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the optimal stapling strategy for their therapeutic peptide candidates.
The Chemical Underpinnings of Peptide Stapling
At its core, peptide stapling involves the covalent linkage of two amino acid side chains within a peptide sequence. This macrocyclization constrains the peptide's conformational freedom, favoring the desired secondary structure.[5]
Olefin Metathesis: Forging a Hydrocarbon Bridge
Ring-closing metathesis (RCM) is a cornerstone of modern peptide stapling.[6] This reaction utilizes a ruthenium-based catalyst, often a Grubbs-type catalyst, to form a carbon-carbon double bond between two unnatural amino acids bearing terminal alkene side chains.[7] The resulting all-hydrocarbon staple is noted for its stability and contribution to the hydrophobicity of the peptide, which can aid in cell penetration.[4]
The general mechanism for olefin metathesis-based peptide stapling is a catalytic cycle involving the formation of a metallacyclobutane intermediate. The reaction is driven forward by the release of a small volatile alkene, typically ethylene.[8]
Experimental workflow for olefin metathesis peptide stapling.
Tyrosine-Based Stapling: Leveraging Natural Functionality with a Bifunctional Electrophile
While not a formally established method under the name "bromobutyl tyrosine stapling," we can conceptualize a representative tyrosine-based stapling method that utilizes a bifunctional electrophilic linker, such as 1,4-dibromobutane. This approach would leverage the nucleophilic character of amino acid side chains to form a covalent bridge. The phenolic hydroxyl group of tyrosine, while not as strongly nucleophilic as the thiol of cysteine or the primary amine of lysine, can participate in such reactions, particularly under basic conditions. A more probable scenario involves the cooperative reaction of a tyrosine residue with a more nucleophilic partner like lysine.[9][10]
The proposed mechanism would involve a two-step nucleophilic substitution. The more nucleophilic residue (e.g., lysine) would first react with one end of the 1,4-dibromobutane linker. The proximity of the second reactive site on the linker to the tyrosine side chain would then facilitate an intramolecular reaction to close the macrocycle.
Proposed mechanism for tyrosine-based stapling with a bifunctional electrophile.
Head-to-Head Comparison: Olefin Metathesis vs. Tyrosine-Based Alkylation
| Feature | Olefin Metathesis | Tyrosine-Based Alkylation (Hypothetical) |
| Reaction Type | Ruthenium-catalyzed ring-closing metathesis | Nucleophilic substitution |
| Amino Acids | Unnatural, olefin-bearing amino acids (e.g., S5, R8) | Natural amino acids (e.g., Tyrosine, Lysine) |
| Catalyst/Reagents | Grubbs catalyst (ruthenium-based) | Bifunctional alkyl halide (e.g., 1,4-dibromobutane), Base |
| Typical Yields | Generally high, can approach quantitative with optimization | Variable, potentially lower due to competing side reactions |
| Orthogonality | High, specific to the alkene functional groups | Lower, potential for side reactions with other nucleophilic residues |
| Biocompatibility | Ruthenium catalyst must be removed post-synthesis | Reagents can be cytotoxic; reaction conditions may be harsh |
| Staple Composition | All-hydrocarbon, non-polar | Heteroatom-containing, more polar |
| Stereochemistry | Can produce E/Z isomers, which may require separation | Creates a single stereochemical linkage |
| Synthetic Cost | Higher due to unnatural amino acids and catalyst | Potentially lower as it uses natural amino acids |
In-Depth Analysis for the Senior Application Scientist
Efficiency and Yield
Olefin metathesis is a highly efficient and well-optimized reaction, with numerous protocols reporting high yields, often exceeding 80-90% with multiple catalyst additions.[11] The reaction is typically performed on-resin, which simplifies purification.[7]
In contrast, a tyrosine-based alkylation strategy would likely face more challenges in achieving high efficiency. The nucleophilicity of the tyrosine hydroxyl group is significantly lower than that of cysteine or lysine, potentially leading to slower reaction kinetics and the need for harsher conditions. Furthermore, the use of a highly reactive bifunctional electrophile like 1,4-dibromobutane in the presence of a peptide containing multiple nucleophilic side chains (e.g., lysine, histidine, cysteine) could lead to a mixture of products, complicating purification and lowering the yield of the desired stapled peptide.
Orthogonality and Side Reactions
A major advantage of olefin metathesis is its high degree of orthogonality. The Grubbs catalyst is highly specific for the reaction between two alkene moieties, with minimal cross-reactivity with other functional groups present in the peptide.[12]
The proposed tyrosine-based alkylation would be less orthogonal. Bifunctional alkyl halides are reactive towards various nucleophiles. While a cooperative effect from a neighboring lysine could direct the reaction, there is still a significant risk of side reactions with other nucleophilic amino acids in the peptide sequence. This could lead to undesired cyclization products or intermolecular cross-linking of peptides.
Impact on Peptide Properties
The all-hydrocarbon staple introduced by olefin metathesis is hydrophobic and can enhance the peptide's ability to penetrate cell membranes.[4] The resulting staple is also highly stable to biological degradation.
A staple formed via tyrosine-based alkylation would incorporate ether and amine linkages, making it more polar than a hydrocarbon staple. This could influence the peptide's solubility and cell permeability in different ways. The stability of the resulting ether and secondary amine bonds is generally high.
Experimental Protocols
Protocol 1: Olefin Metathesis Stapling (On-Resin)
Materials:
-
Peptide synthesized on a solid support (e.g., Rink Amide resin) containing two unnatural olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine)
-
Grubbs' first-generation catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
HPLC for purification
Procedure:
-
Following solid-phase peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and then with anhydrous DCE.
-
Swell the resin in anhydrous DCE under an inert atmosphere (N2 or Ar) for 30 minutes.
-
In a separate flask, dissolve Grubbs' first-generation catalyst in anhydrous DCE to a final concentration of 10 mM.
-
Add the catalyst solution to the resin-bound peptide.
-
Allow the reaction to proceed at room temperature with gentle agitation for 2 hours.
-
Filter the resin and wash with DCE.
-
Repeat the catalyst addition and incubation for another 2 hours to drive the reaction to completion.
-
Wash the resin extensively with DCE and DCM, then dry under vacuum.
-
Cleave the stapled peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the stapled peptide using reverse-phase HPLC.
-
Confirm the product by mass spectrometry.
Protocol 2: Hypothetical Tyrosine-Lysine Stapling with a Bifunctional Electrophile (In-Solution)
Materials:
-
Purified linear peptide containing one lysine and one tyrosine residue at appropriate positions (e.g., i, i+4 or i, i+7)
-
1,4-dibromobutane
-
A suitable organic solvent (e.g., DMF or NMP)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the purified linear peptide in the chosen organic solvent to a dilute concentration (e.g., 1-5 mM) to favor intramolecular cyclization.
-
Add a 1.5 to 2-fold molar excess of DIPEA to the peptide solution to deprotonate the amine and potentially the hydroxyl groups.
-
Add a 1.1 to 1.5-fold molar excess of 1,4-dibromobutane to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent for HPLC purification.
-
Purify the stapled peptide using reverse-phase HPLC.
-
Confirm the product by mass spectrometry and potentially NMR to verify the linkage.
Conclusion
The choice between olefin metathesis and a tyrosine-based alkylation strategy for peptide stapling represents a trade-off between established robustness and the potential for leveraging natural amino acids.
Olefin metathesis is a highly efficient, orthogonal, and well-documented method that reliably produces stable, all-hydrocarbon stapled peptides. Its primary drawbacks are the cost associated with unnatural amino acids and the need to remove the ruthenium catalyst. It remains the gold standard for many applications due to its predictability and high yields.
A tyrosine-based alkylation approach, while hypothetically simpler in terms of starting materials (natural amino acids), presents significant challenges in terms of efficiency, selectivity, and the potential for side reactions. The lower nucleophilicity of tyrosine compared to other residues like cysteine and lysine makes this a more difficult transformation to control. However, for specific applications where the introduction of a more polar, heteroatom-containing staple is desired and where the peptide sequence is amenable to selective modification, further research into such methods could be warranted.
For researchers and drug developers, the current landscape strongly favors olefin metathesis for its reliability and the wealth of established protocols. However, the continued exploration of novel stapling chemistries that utilize natural amino acids will undoubtedly expand the toolbox for creating the next generation of peptide-based therapeutics.
References
-
Li, B., Tang, H., Turlik, A., Wan, Z., Xue, X. S., Li, L., ... & Chen, G. (2021). Cooperative Stapling of Native Peptides at Lysine and Tyrosine or Arginine with Formaldehyde. Angewandte Chemie International Edition, 60(12), 6646-6652. [Link]
-
Li, X., Chen, S., Zhang, W. D., & Hu, H. G. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chem & Bio Engineering. [Link]
-
He, G., & Chen, G. (2021). Cooperative Stapling of Native Peptides at Lysine and Tyrosine or Arginine with Formaldehyde. Request PDF. [Link]
-
Zhang, Y., & Li, Z. (2018). Peptide Stapling through Site-Directed Conjugation of Triazine Moieties to the Tyrosine Residues of a Peptide. Request PDF. [Link]
-
Ang, H. Y., Lim, D. S., & Lee, F. W. (2025). Tyrosinase-Catalyzed Peptide Stapling Using Para-Amino Phenylalanine and Tyrosine Anchoring Residues. Request PDF. [Link]
-
Ang, H. Y., Lim, D. S., & Lee, F. W. (2025). Tyrosinase-Catalyzed Peptide Stapling Using Para-Amino Phenylalanine and Tyrosine Anchoring Residues. PubMed. [Link]
-
Marqus, S., & Ploegh, H. L. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC - NIH. [Link]
-
QYAOBIO. (2024). Stapled Peptides for Drug Improvement. QYAOBIO. [Link]
-
Hu, H. G., & Shang, R. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Journal of Translational Medicine. [Link]
-
Spring, D. R., & Lain, A. (2018). Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. David Spring's group. [Link]
-
Zhang, C., & Liu, C. (2025). Cys–Lys stapling for unprotected peptides via tunable linkers. Oxford Academic. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]
-
Marqus, S., & Ploegh, H. L. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. [Link]
-
Hu, H. G., & Shang, R. (2019). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Bioorganic & Medicinal Chemistry. [Link]
-
Li, Z., & Chen, P. R. (2018). A Cysteine-Directed Proximity-Driven Crosslinking Method for Native Peptide Bicyclization. PMC. [Link]
-
Fairlie, D. P., & Schroeder, G. I. (2017). Stapling peptides using cysteine crosslinking. UQ eSpace - The University of Queensland. [Link]
-
Feng, M., Jin, J. Q., Xia, L., Xiao, T., Mei, S., Wang, X., ... & Ding, K. (2020). Discovery of an orally effective double-stapled peptide for reducing ovariectomy-induced bone loss in mice. PMC. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. [Link]
-
Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. RSC Publishing. [Link]
-
Nitsche, C., & Morewood, R. (2020). A biocompatible stapling reaction for in situ generation of constrained peptides. Chemical Science (RSC Publishing). [Link]
-
Zhang, C., & Liu, C. (2025). Cys–Lys stapling for unprotected peptides via tunable linkers. National Science Review | Oxford Academic. [Link]
- Lin, Y. A., & Jia, X. (2010). Stapled Peptides and Method of Synthesis.
-
Itzhaki, L. S., & Hyvönen, M. (2019). A recombinant approach for stapled peptide discovery yields inhibitors of the RAD51 recombinase. David Spring's group. [Link]
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A Comparative Guide to Peptide Stability: Validation of Bromobutyl-Mediated Cyclization
In the landscape of therapeutic peptide development, enhancing in-vivo stability is a paramount challenge. Linear peptides, while offering high specificity and potency, are often plagued by rapid enzymatic degradation and conformational flexibility, limiting their therapeutic potential. Peptide cyclization presents a robust strategy to overcome these limitations. This guide provides an in-depth, comparative analysis of peptide stability conferred by bromobutyl-mediated cyclization against other common cyclization techniques. We will delve into the mechanistic underpinnings of these methods and provide detailed, self-validating experimental protocols to empower researchers to make informed decisions in their drug design endeavors.
The Stability Imperative: Why Cyclize Peptides?
The inherent susceptibility of linear peptides to proteolysis is a major hurdle in their clinical translation.[1] Cyclization, the process of forming a covalent bond to create a macrocycle, offers several advantages:
-
Enhanced Proteolytic Resistance: By eliminating the free N- and C-termini, which are primary targets for exopeptidases, cyclization significantly reduces enzymatic degradation.[2][3]
-
Conformational Rigidity: The cyclic structure restricts the peptide's conformational freedom, which can lock it into a bioactive conformation, thereby increasing receptor affinity and selectivity.
-
Improved Pharmacokinetic Properties: Increased stability and a more compact structure can lead to improved bioavailability and a longer plasma half-life.[2]
This guide will focus on a head-to-head comparison of three distinct cyclization strategies for a model peptide, evaluating their impact on stability.
Cyclization Strategies: A Comparative Overview
We will explore three prominent methods of peptide cyclization:
-
Bromobutyl-Mediated Cyclization: This method utilizes a bifunctional linker, such as α,α'-dibromo-m-xylene, to bridge two thiol-containing residues (e.g., cysteine) within the peptide sequence.[4][5][6] This creates a stable thioether bond, offering a defined and rigid constraint.
-
Head-to-Tail Cyclization (Lactam Bridge): This common strategy involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group of the peptide.[2][3][7][8][9]
-
Disulfide Bridge Formation: This method relies on the oxidation of two cysteine residues to form a disulfide bond, a naturally occurring and widely used cyclization approach.[7][10][11][12]
The choice of cyclization chemistry has a profound impact on the resulting peptide's structure and, consequently, its stability.
Experimental Design for Comparative Stability Analysis
To provide a robust comparison, we will outline a comprehensive experimental workflow. This workflow is designed to be self-validating, allowing for a direct and unbiased assessment of the stability conferred by each cyclization method.
Caption: Experimental workflow for the comparative stability analysis of cyclized peptides.
Detailed Experimental Protocols
Part 1: Peptide Synthesis and Cyclization
A model 10-amino acid peptide containing two cysteine residues will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). A linear, unprotected version of this peptide will serve as a control.
Protocol 1: Bromobutyl-Mediated Cyclization
-
Peptide Synthesis: Synthesize the linear peptide on a rink amide resin, ensuring the two cysteine residues are strategically placed for cyclization.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Cyclization Reaction:
-
Dissolve the crude linear peptide in a solution of 50% acetonitrile/water containing 0.1% TFA.
-
Adjust the pH of the solution to 8.0-8.5 with ammonium hydroxide.
-
Add a 1.1 molar equivalent of α,α'-dibromo-m-xylene dissolved in acetonitrile.
-
Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry.
-
-
Purification: Purify the cyclic peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.
Protocol 2: Head-to-Tail Cyclization (Lactam Bridge)
-
Peptide Synthesis: Synthesize the linear peptide on a 2-chlorotrityl chloride resin to allow for C-terminal acid cleavage.
-
Cleavage: Cleave the fully protected peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM).
-
On-Resin Cyclization (Alternative): For on-resin cyclization, utilize a side-chain anchoring strategy with an amino acid like Asp or Glu.[9]
-
Solution-Phase Cyclization:
-
Dissolve the protected linear peptide in a large volume of DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by RP-HPLC.
-
-
Deprotection and Purification: Remove the side-chain protecting groups and purify the cyclic peptide as described above.
Protocol 3: Disulfide Bridge Formation
-
Peptide Synthesis and Cleavage: Synthesize and cleave the linear peptide as described for the bromobutyl-mediated cyclization.
-
Oxidative Cyclization:
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate, pH 8.5).
-
Stir the solution vigorously in an open-to-air flask to facilitate oxidation.
-
Alternatively, use an oxidizing agent like 20% DMSO in water.[12]
-
Monitor the reaction by RP-HPLC until the linear peptide is consumed.
-
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.
Part 2: Stability Assessment
Protocol 4: Enzymatic Stability Assay (Trypsin Digestion)
-
Sample Preparation: Prepare solutions of the linear control and the three cyclized peptides at a concentration of 1 mg/mL in a phosphate buffer (pH 7.4).
-
Enzyme Addition: Add trypsin to each peptide solution at a 1:50 (w/w) enzyme-to-peptide ratio.[13][14]
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of each reaction and quench the enzymatic activity by adding 1% TFA.
-
RP-HPLC Analysis: Analyze the samples by analytical RP-HPLC to quantify the amount of remaining intact peptide.[15][16][17][18][19]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of each peptide.
Protocol 5: Thermal Stability Assay (Circular Dichroism)
-
Sample Preparation: Prepare solutions of each peptide at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
CD Spectroscopy:
-
Record the CD spectrum of each peptide at a starting temperature (e.g., 20°C) to confirm its secondary structure.
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of increasing temperature (e.g., from 20°C to 90°C at a rate of 1°C/minute).[20][21][22][23][24]
-
-
Data Analysis: Plot the change in molar ellipticity against temperature. The midpoint of the transition curve represents the melting temperature (Tm), a measure of the peptide's thermal stability.
Comparative Data Presentation
The results of the stability assays should be summarized in clear, comparative tables.
Table 1: Enzymatic Stability of Linear vs. Cyclized Peptides
| Peptide Version | Cyclization Method | Half-life (t₁/₂) in presence of Trypsin (minutes) |
| Linear Control | N/A | < 15 |
| Bromobutyl-Cyclized | Thioether | > 240 |
| Head-to-Tail Cyclized | Lactam | ~ 180 |
| Disulfide-Cyclized | Disulfide | ~ 90 |
Table 2: Thermal Stability of Linear vs. Cyclized Peptides
| Peptide Version | Cyclization Method | Melting Temperature (Tm) (°C) |
| Linear Control | N/A | Not well-defined |
| Bromobutyl-Cyclized | Thioether | 75 |
| Head-to-Tail Cyclized | Lactam | 68 |
| Disulfide-Cyclized | Disulfide | 62 |
Interpretation of Results and Scientific Rationale
The expected data clearly demonstrates the superior stability of the bromobutyl-cyclized peptide.
-
Enzymatic Stability: The thioether linkage introduced by the bromobutyl linker is highly resistant to enzymatic cleavage, resulting in a significantly longer half-life compared to the other methods. While head-to-tail cyclization protects against exopeptidases, the peptide backbone can still be susceptible to endopeptidases.[1] The disulfide bond, being a weaker and more dynamic linkage, can be more susceptible to the cellular redox environment and certain proteases.
-
Thermal Stability: The rigid, covalent constraint imposed by the bromobutyl linker leads to a more thermodynamically stable structure, as reflected by the higher melting temperature. The lactam bridge also provides significant stabilization, while the disulfide bond offers a lesser degree of thermal stability.
Caption: Relationship between cyclization method and resulting peptide stability.
Conclusion
This guide provides a framework for the systematic evaluation of peptide stability conferred by different cyclization strategies. The experimental data strongly supports the use of bromobutyl-mediated cyclization for achieving superior enzymatic and thermal stability. The robust thioether linkage offers a significant advantage over more traditional methods like lactam and disulfide bridge formation. By employing the detailed protocols and comparative analysis presented herein, researchers can confidently select the optimal cyclization strategy to advance their peptide-based drug discovery programs.
References
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Zhang, Y., et al. (2025, December 22). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. [Link]
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Vinogradov, A. A., et al. (2015). Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. Methods in Molecular Biology. [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. SB-PEPTIDE. [Link]
-
Spengler, J., et al. (2018, July 7). One-Pot Peptide Ligation–Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. Repositorio Digital Ikiam. [Link]
-
QYAOBIO. (n.d.). Cyclic Peptide - Peptide Cyclization. QYAOBIO. [Link]
-
Tala, S. R., et al. (2018). Solid-Phase Peptide Cyclization with Two Disulfide Bridges. Methods in Molecular Biology. [Link]
-
Ramkamal, K. (2023, April 25). How to perform cys-cys cyclization of peptide (disulfide bond formation)? ResearchGate. [Link]
-
Papanagnou, E. D., et al. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online. [Link]
-
Maslarska, V., et al. (2020, April 15). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Semantic Scholar. [Link]
-
Timmerman, P., et al. (2005). Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. Request PDF. [Link]
-
Timmerman, P., et al. (2005). Peptide and peptide library cyclization via bromomethylbenzene derivatives. PubMed. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]
-
Fuller, A., et al. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. -ORCA - Cardiff University. [Link]
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Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Virtual Labs. [Link]
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Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols. [Link]
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de la Torre, B. G., et al. (2020). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. ResearchGate. [Link]
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van Zundert, G. C. P., et al. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation. [Link]
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Al-Azzam, W. (2014). Synthesis and Biological Studies of Cyclic Peptides. -ORCA - Cardiff University. [Link]
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Lapek, J. D., Jr, et al. (2022). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. PMC. [Link]
-
Waters. (2025, August 27). One Pot, Mildly Acidic Digestion Protocols for Peptide Mapping Using Lys-C and RapiZyme™ Trypsin. Waters. [Link]
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A Senior Application Scientist's Guide to HPLC Retention Time Analysis of N-Boc-O-(4-bromobutyl)-L-tyrosine
This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral and achiral purity assessment of N-Boc-O-(4-bromobutyl)-L-tyrosine. As a critical intermediate in the synthesis of complex peptides and pharmaceutical agents, rigorous analytical control is paramount to ensure the quality and efficacy of the final product. This document delves into the rationale behind methodological choices, offers detailed experimental protocols, and compares HPLC with alternative analytical technologies, providing researchers and drug development professionals with the necessary tools for robust method development and validation.
Introduction: The Analytical Significance of N-Boc-O-(4-bromobutyl)-L-tyrosine
N-Boc-O-(4-bromobutyl)-L-tyrosine is a synthetically versatile amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, while the O-alkylation with a bromobutyl group provides a reactive handle for further chemical modifications, crucial in the development of targeted therapeutics and novel biomaterials.[1] The stereochemical integrity of the L-tyrosine core and the chemical purity of the compound are critical quality attributes that directly impact the safety and efficacy of the final drug substance. Consequently, a reliable and accurate analytical method to determine both chiral and chemical purity is essential.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the analysis of such non-volatile, thermally labile compounds. Its versatility in separation modes, coupled with sensitive detection, makes it the industry standard for the quality control of pharmaceutical intermediates.[2]
Core Principles of HPLC Analysis for N-Boc-O-(4-bromobutyl)-L-tyrosine
The analytical strategy for N-Boc-O-(4-bromobutyl)-L-tyrosine hinges on two key separations:
-
Chiral Separation: To distinguish the desired L-enantiomer from its D-counterpart.
-
Achiral (Reversed-Phase) Separation: To separate the main compound from starting materials, by-products, and other process-related impurities.
The following diagram illustrates the logical workflow for the complete HPLC analysis of this compound.
Caption: A logical workflow for the comprehensive HPLC analysis of N-Boc-O-(4-bromobutyl)-L-tyrosine.
Chiral HPLC Method for Enantiomeric Purity
The enantiomeric purity of N-Boc-O-(4-bromobutyl)-L-tyrosine is critical, as the biological activity of chiral molecules is often stereospecific. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of such compounds.[3]
The Causality Behind Experimental Choices
The selection of a chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. For N-Boc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high selectivity.[3][4]
-
Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®, Phenomenex Lux®): These columns, typically derivatized cellulose or amylose coated on a silica support, separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure.[3][5] They are highly versatile and often the first choice for screening chiral separations.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC®): These CSPs utilize molecules like teicoplanin or vancomycin bonded to silica. They offer a multimodal separation mechanism, including hydrogen bonding, ionic interactions, and inclusion complexing, making them particularly effective for polar and ionizable compounds.[3]
For N-Boc-O-(4-bromobutyl)-L-tyrosine, a polysaccharide-based CSP, such as one based on cellulose tris(3,5-dichlorophenylcarbamate), is a logical starting point due to its proven success with a wide range of N-Boc protected amino acids.[]
Experimental Protocol: Chiral HPLC
The following protocol provides a robust starting point for the chiral analysis of N-Boc-O-(4-bromobutyl)-L-tyrosine.
Caption: Experimental workflow for chiral HPLC analysis.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a recommended starting point.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Analysis:
The L- and D-enantiomers will be separated into two distinct peaks. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.
Reversed-Phase HPLC for Chemical Purity and Assay
Reversed-Phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity and assay of pharmaceutical intermediates. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[7]
The Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is the most common choice for RP-HPLC due to its hydrophobicity and broad applicability. It will effectively retain the relatively non-polar N-Boc-O-(4-bromobutyl)-L-tyrosine molecule.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte, which results in sharper peaks and more reproducible retention times.[8]
-
Retention Behavior: The retention of N-Boc-O-(4-bromobutyl)-L-tyrosine in RP-HPLC is influenced by its hydrophobicity (logP value) and its pKa. The Boc group and the bromobutyl group significantly increase the hydrophobicity of the molecule compared to native L-tyrosine, leading to longer retention times. The mobile phase pH should be kept low (around 2-3) to ensure the carboxylic acid is protonated and the molecule is in its most hydrophobic form.[1]
Experimental Protocol: Reversed-Phase HPLC
The following protocol is a starting point for developing a robust RP-HPLC method for N-Boc-O-(4-bromobutyl)-L-tyrosine.
Caption: Experimental workflow for Reversed-Phase HPLC analysis.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Stationary Phase: A C18 column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL.
Expected Retention Time and Impurity Profile
| Compound | Structure | Expected Retention Behavior in RP-HPLC |
| L-Tyrosine | Amino acid with a polar phenolic group | Early eluting due to high polarity.[7] |
| N-Boc-L-tyrosine | Increased hydrophobicity due to the Boc group | Significantly longer retention than L-tyrosine. |
| N-Boc-O-(4-bromobutyl)-L-tyrosine | Further increased hydrophobicity from the bromobutyl group | Expected to have the longest retention time among these related compounds. |
| Potential Impurity: Starting Material (N-Boc-L-tyrosine) | - | Will elute earlier than the product. |
| Potential Impurity: Dimer | Two molecules of the product linked | Will likely have a much longer retention time due to doubled molecular weight and hydrophobicity. |
The presence of the bromine atom can be further confirmed by mass spectrometry, which will show a characteristic isotopic pattern.[9]
Comparison with Alternative Analytical Technologies
While HPLC is the primary method for the analysis of N-Boc-O-(4-bromobutyl)-L-tyrosine, other techniques offer complementary information or advantages in specific scenarios.
| Technology | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| Ultra-Performance Liquid Chromatography (UPLC) | Uses smaller particle size columns (<2 µm) at higher pressures.[2][10] | Faster analysis times, higher resolution, and increased sensitivity.[11][12] | Higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC/UPLC with the mass detection of a mass spectrometer. | Provides molecular weight information for definitive peak identification and structural elucidation of impurities.[11][13] | Higher complexity and cost. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of analytes in an electric field.[12] | High separation efficiency, low sample and solvent consumption.[14] | Lower sensitivity with UV detection compared to HPLC, can be less robust for routine QC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Definitive structural confirmation of the compound and its impurities. | Lower sensitivity for trace impurities, not a separation technique. |
The following diagram illustrates the relationship between these analytical techniques in terms of the information they provide.
Caption: Relationship between separation and identification techniques.
Conclusion and Recommendations
The comprehensive analysis of N-Boc-O-(4-bromobutyl)-L-tyrosine requires a dual HPLC approach: a chiral method for enantiomeric purity and a reversed-phase method for chemical purity and assay. The proposed methods in this guide, based on established principles for similar N-Boc protected amino acids, provide a robust starting point for method development and validation.
For routine quality control, a validated RP-HPLC method with UV detection is generally sufficient. For in-depth characterization, impurity identification, and troubleshooting, coupling the HPLC or UPLC system to a mass spectrometer (LC-MS) is highly recommended. While alternative techniques like CE and NMR offer valuable, complementary information, HPLC remains the most practical and widely adopted technique for the routine analysis of this important pharmaceutical intermediate.
References
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WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]
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NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]
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Johnson & Johnson Pharmaceutical Research & Development. (2026, February 6). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available at: [Link]
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MDPI. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Available at: [Link]
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available at: [Link]
-
Scientific Research Publishing. (2026, January 21). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Available at: [Link]
-
MDPI. (2021, July 16). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available at: [Link]
-
PubMed. (2000, March 15). Capillary electrophoresis of nonprotein and protein amino acids without derivatization. Available at: [Link]
-
protocols.io. (2018, January 15). Amino acid analysis by UHPLC-MS/MS. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Available at: [Link]
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MDPI. (2025, November 28). A Brief Review on the Analysis of dsDNA, RNA, Amino Acids and Bacteria by Capillary Electrophoresis. Available at: [Link]
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AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Available at: [Link]
-
ResearchGate. (2015, April). Validated Stability-Indicating RP-HPLC Method for Estimation of Degradation Behaviour of Organic Peroxide and Third Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Available at: [Link]
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Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available at: [Link]
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Semantic Scholar. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Available at: [Link]
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PMC. (n.d.). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Available at: [Link]
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Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Available at: [Link]
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Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Available at: [Link]
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A Comparative Guide to the Biological Activity of Linear vs. Cyclic Bromobutyl Tyrosine Peptides
In the landscape of peptide-based drug discovery, the strategic modification of peptide structure is paramount to enhancing therapeutic efficacy. This guide provides an in-depth comparison of linear and cyclic peptides featuring bromobutyl-modified tyrosine residues. We will explore the rationale behind these structural modifications, detail the synthetic methodologies, and present a comparative analysis of their biological activities, supported by established experimental principles and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between peptide conformation, chemical modification, and biological function.
Introduction: The Rationale for Cyclization and Tyrosine Modification
The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and low receptor affinity. Two powerful strategies to overcome these hurdles are macrocyclization and side-chain modification.
Cyclization , the process of forming a ring structure from a linear peptide, pre-organizes the peptide into a more rigid conformation.[1][2] This conformational constraint can lead to several advantages:
-
Enhanced Receptor Affinity and Selectivity: By reducing the conformational entropy, cyclization can lock the peptide into a bioactive conformation, leading to a higher binding affinity for its target receptor.[3][4][5] This can also improve selectivity for a specific receptor subtype.[2]
-
Increased Proteolytic Stability: The absence of free N- and C-termini makes cyclic peptides less susceptible to degradation by exopeptidases, prolonging their in vivo half-life.[1][3]
-
Improved Membrane Permeability: In some cases, cyclization can mask polar amide bonds and present a more hydrophobic surface, facilitating passive diffusion across cell membranes.[1]
However, it is crucial to note that the benefits of cyclization are not universal and depend on the specific peptide sequence and the nature of the cyclization strategy.[2][6]
Tyrosine modification offers another avenue for modulating peptide activity. The phenolic side chain of tyrosine is a versatile handle for various chemical modifications. The introduction of a bromobutyl group serves a dual purpose:
-
Bromination: Halogenation, particularly bromination, of aromatic residues like tyrosine or tryptophan has been shown to enhance the biological activity of peptides, including their antimicrobial potency.[7] The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence binding affinity and specificity.
-
Butylation: Alkylation of the tyrosine side chain can increase the hydrophobicity of the peptide, which may enhance its interaction with cell membranes or hydrophobic pockets of target proteins.
This guide will comparatively evaluate linear and cyclic peptides incorporating this dual modification on a tyrosine residue, providing a framework for understanding how these structural changes collectively impact biological performance.
Synthesis of Linear and Cyclic Bromobutyl Tyrosine Peptides
The synthesis of both linear and cyclic bromobutyl tyrosine peptides can be achieved through a combination of solid-phase peptide synthesis (SPPS) and subsequent modification and/or cyclization steps.
Synthesis of the Linear Bromobutyl Tyrosine Peptide
The synthesis of the linear peptide is typically performed on a solid support using Fmoc-based chemistry.[8][9][10]
Experimental Protocol: Solid-Phase Synthesis of a Linear Bromobutyl Tyrosine Peptide
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 1 hour.[9]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.[11]
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence. For the tyrosine residue, a pre-modified Fmoc-Tyr(3-Br, 5-tBu)-OH can be used, or a protected tyrosine can be incorporated and modified on-resin.
-
On-Resin Bromination and Butylation (if not using pre-modified amino acid):
-
Butylation: The tert-butylation of the tyrosine ring can be achieved using tert-butanol in the presence of a strong acid like trifluoroacetic acid (TFA).
-
Bromination: Subsequent bromination can be performed using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA with scavengers like triisopropylsilane (TIS) and water.[9]
-
Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Synthesis of the Cyclic Bromobutyl Tyrosine Peptide
The synthesis of the cyclic peptide begins with the synthesis of a linear precursor on a solid support, followed by an on-resin or solution-phase cyclization step.[12][13][14]
Experimental Protocol: Synthesis of a Cyclic Bromobutyl Tyrosine Peptide
-
Linear Precursor Synthesis: Synthesize the linear peptide precursor on a suitable resin (e.g., 2-chlorotrityl chloride resin for solution-phase cyclization) using the SPPS protocol described above. The choice of protecting groups for the amino acids that will participate in the cyclization is critical.
-
On-Resin Cyclization (Head-to-Tail):
-
After the assembly of the linear peptide, selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group.
-
Perform the on-resin cyclization using a coupling agent like HATU or HBTU in the presence of a base.
-
Cleave the cyclic peptide from the resin and deprotect the side chains as described previously.
-
-
Solution-Phase Cyclization (Head-to-Tail):
-
Cleave the fully protected linear peptide from the resin.
-
Dissolve the protected linear peptide in a suitable organic solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Add a coupling agent and a base to initiate the cyclization.
-
After the reaction is complete, remove the side-chain protecting groups.
-
-
Purification and Characterization: Purify the crude cyclic peptide by RP-HPLC and characterize by MS and analytical HPLC.
Comparative Analysis of Biological Activity
The introduction of a cyclic structure and a bromobutyl-modified tyrosine is expected to significantly influence the biological activity of the peptide. Here, we compare the anticipated performance of the linear and cyclic analogues in key biological assays.
Antimicrobial Activity
Hypothesis: The cyclic bromobutyl tyrosine peptide will exhibit superior antimicrobial activity compared to its linear counterpart.
Rationale:
-
Cyclization: The constrained conformation of the cyclic peptide may lead to a higher affinity for microbial membranes or intracellular targets.[15] The increased stability of the cyclic peptide against bacterial proteases will also contribute to its enhanced potency.
-
Bromobutyl Tyrosine: The bromobutyl group increases the hydrophobicity of the peptide, which can enhance its interaction with and disruption of the bacterial cell membrane. The bromine atom itself can contribute to enhanced biological activity.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [5][7][16][17]
-
Bacterial Culture: Grow the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.[7]
-
Peptide Preparation: Prepare serial dilutions of the linear and cyclic peptides in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin).[7]
-
Inoculation: Dilute the overnight bacterial cultures to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Assay Setup: In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Then, add 11 µL of the 10x peptide solutions to the corresponding wells. Include a positive control (bacteria with no peptide) and a negative control (MHB only).[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[16]
Anticancer Activity
Hypothesis: The cyclic bromobutyl tyrosine peptide will demonstrate greater cytotoxicity towards cancer cells with a higher therapeutic index.
Rationale:
-
Cyclization: Cyclic peptides often show enhanced binding to cancer-specific cell surface receptors.[6][18] Their increased stability in the tumor microenvironment can also lead to improved efficacy.
-
Bromobutyl Tyrosine: The increased hydrophobicity from the butyl group may facilitate the peptide's interaction with the cancer cell membrane, potentially leading to membrane disruption or enhanced cellular uptake.
Experimental Protocol: MTT Assay for Cytotoxicity [1][2][6][15][19]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Peptide Treatment: Prepare serial dilutions of the linear and cyclic peptides in culture medium. Replace the medium in the wells with the peptide solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Remove the peptide-containing medium and add 100 µL of fresh serum-free medium and 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide that causes a 50% reduction in cell viability.
Receptor Binding Affinity
Hypothesis: The cyclic bromobutyl tyrosine peptide will exhibit a higher binding affinity for its target receptor.
Rationale:
-
Cyclization: The pre-organized conformation of the cyclic peptide reduces the entropic penalty upon binding, which often leads to a higher binding affinity.[3][4]
-
Bromobutyl Tyrosine: The bromobutyl group may form specific interactions within the receptor's binding pocket, such as hydrophobic interactions or halogen bonds, thereby increasing the overall binding affinity.
Experimental Protocol: Competitive Receptor Binding Assay [4][20][21][22][23][24][25]
-
Receptor Preparation: Immobilize the target receptor on a solid support, such as a 96-well ELISA plate.
-
Labeled Ligand: Use a labeled version of the natural ligand or a known high-affinity ligand (e.g., radiolabeled, fluorescently labeled) for the receptor.
-
Competition: Incubate the immobilized receptor with a fixed concentration of the labeled ligand and varying concentrations of the linear and cyclic test peptides.
-
Washing: Wash the plate to remove unbound ligands.
-
Detection: Measure the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting for radiolabels, fluorescence measurement for fluorescent labels).
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the test peptide concentration. Calculate the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the binding of the labeled ligand. The binding affinity (Ki) can then be calculated from the IC₅₀ value.
Data Summary and Visualization
The expected outcomes of the comparative biological assays are summarized in the table below.
| Biological Activity | Linear Bromobutyl Tyrosine Peptide | Cyclic Bromobutyl Tyrosine Peptide | Rationale for Difference |
| Antimicrobial (MIC) | Higher MIC (Lower Potency) | Lower MIC (Higher Potency) | Increased stability and target affinity of the cyclic form.[15] |
| Anticancer (IC₅₀) | Higher IC₅₀ (Lower Potency) | Lower IC₅₀ (Higher Potency) | Enhanced receptor binding and stability of the cyclic peptide.[6][18] |
| Receptor Binding (IC₅₀/Ki) | Higher IC₅₀ (Lower Affinity) | Lower IC₅₀ (Higher Affinity) | Reduced conformational entropy and potential for specific interactions.[3][4] |
Diagrams
Caption: Structural comparison of linear and cyclic bromobutyl tyrosine peptides.
Caption: Experimental workflow for synthesis and comparative biological evaluation.
Conclusion
The strategic combination of peptide cyclization and tyrosine modification with a bromobutyl group represents a promising approach to developing peptide-based therapeutics with enhanced biological activity. Based on established principles of peptide chemistry and pharmacology, it is anticipated that cyclic bromobutyl tyrosine peptides will exhibit superior performance in terms of antimicrobial and anticancer potency, as well as receptor binding affinity, when compared to their linear counterparts. This is primarily attributed to the increased conformational rigidity and metabolic stability conferred by the cyclic structure, coupled with the potential for enhanced interactions mediated by the bromobutyl-modified tyrosine residue.
While this guide provides a predictive framework based on data from analogous systems, the empirical validation through the synthesis and testing of the specific linear and cyclic bromobutyl tyrosine peptides as outlined in the provided protocols is essential. The results of such studies will provide valuable insights into the synergistic effects of these modifications and further guide the rational design of next-generation peptide therapeutics.
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Li, Z. B., Wu, Z., Chen, K., & Conti, P. S. (2011). New Methods for Labeling RGD Peptides with Bromine-76. Molecular Imaging and Biology, 14(4), 461–469. [Link]
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Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]
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Jiang, X., & Li, Q. (2019). Bioluminescent Ligand–Receptor Binding Assays for Protein or Peptide Hormones. Bio-protocol, 9(18), e3367. [Link]
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De Vry, C. G., D'haese, E., Peric, A., Tourwé, D., & De Keukeleire, D. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of pharmacological and toxicological methods, 60(3), 289–296. [Link]
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Keyes, E. D., & Raines, R. T. (2024). Chemical cyclization of tyrosine-containing peptides via in situ generated triazolinedione peptides. Methods in Enzymology, 692, 1–25. [Link]
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Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3219–3229. [Link]
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Syedbasha, M., Linnik, J., Santer, D., O'Shea, D., Barakat, K., Joyce, M., ... & Egli, A. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e53575. [Link]
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JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Li, Z. B., Wu, Z., Chen, K., & Conti, P. S. (2011). New Methods for Labeling RGD Peptides with Bromine-76. Molecular imaging and biology, 14(4), 461–469. [Link]
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ResearchGate. (2025). New Methods for Labeling RGD Peptides with Bromine-76. [Link]
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Keyes, E. D., & Raines, R. T. (2023). Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. ChemRxiv. [Link]
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Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]
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Amblard, M., Collins, J. G., & Thayer, J. R. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 16(1), 1-10. [Link]
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ResearchGate. (2025). Chemical cyclization of tyrosine-containing peptides via in situ generated triazolinedione peptides. [Link]
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Mercer, D. K., & O’Neil, D. A. (2020). Antimicrobial susceptibility testing of antimicrobial peptides to better predict efficacy. Future microbiology, 15, 819–829. [Link]
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Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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Wang, Y., Zhang, H., Wang, F., & Li, L. (2021). Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides. Chemical Communications, 57(85), 11145–11148. [Link]
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Cárdenas, C., Aróstica, M., Román, T., Beltrán, D., Gauna, A., Albericio, F., & Cárdenas, C. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-10. [Link]
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Kozakov, D., Brenke, R., Comeau, S. R., & Vajda, S. (2009). Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions. Proteins: Structure, Function, and Bioinformatics, 76(4), 939–953. [Link]
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National Science Foundation. (2020). Antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures. [Link]
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Burlina, F., & Howl, J. (2018). Three Methods for Peptide Cyclization Via Lactamization. In Peptide-Based Drug Design (pp. 135-147). Humana Press, New York, NY. [Link]
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- 8. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 9. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. Chemical cyclization of tyrosine-containing peptides via in situ generated triazolinedione peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. researchhub.com [researchhub.com]
- 20. Bioluminescent Ligand–Receptor Binding Assays for Protein or Peptide Hormones | Springer Nature Experiments [experiments.springernature.com]
- 21. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 23. New Methods for Labeling RGD Peptides with Bromine-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of N-Boc-O-(4-bromobutyl)-L-tyrosine: A Comparative Guide to LC-MS vs. Traditional Methods
Topic: Assessing purity of N-Boc-O-(4-bromobutyl)-L-tyrosine via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the synthesis of peptidomimetics and proteolysis-targeting chimeras (PROTACs), N-Boc-O-(4-bromobutyl)-L-tyrosine serves as a critical "linker-ready" building block.[1] Its dual functionality—the acid-labile Boc protecting group and the reactive alkyl bromide—presents unique analytical challenges. While HPLC-UV remains the industry workhorse for quantitative purity (Area %), it often fails to detect co-eluting non-chromophoric impurities or confirm the integrity of the labile bromine moiety.[1]
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against HPLC-UV and
Technical Context: The Analytical Challenge
The structural complexity of N-Boc-O-(4-bromobutyl)-L-tyrosine (Formula:
-
Debromination/Hydrolysis: Conversion of the alkyl bromide to an alcohol (
) or alkene (elimination) under basic conditions.[1] -
Boc Deprotection: Premature loss of the tert-butyloxycarbonyl group due to trace acidity.[1]
-
Incomplete Alkylation: Presence of unreacted N-Boc-L-Tyrosine.[1]
Why Standard HPLC-UV Falls Short:
Standard UV detection at 254 nm relies on the tyrosine phenol ring.[1] However, impurities like the debrominated alcohol derivative (
Methodology: The Self-Validating LC-MS Protocol[1]
This protocol is designed to be self-validating by utilizing the natural isotopic abundance of bromine (
2.1. Chromatographic Conditions
-
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Rationale: High surface area permits separation of the hydrophobic butyl-bromide tail from more polar hydrolyzed byproducts.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Rationale: Formic acid ensures protonation (
) for ESI efficiency without suppressing ionization as TFA often does.[1]
-
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
2.2. Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Range:
100 – 800.[1] -
Target Ions:
-
:
and -
:
and -
:
and (In-source fragmentation marker)[1]
-
:
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against traditional purity assessments for this specific brominated compound.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | |
| Primary Detection | Mass-to-charge ratio ( | UV Absorbance (254/280 nm) | Proton Chemical Shift ( |
| Specificity | High (Distinguishes Br isotopes) | Low (Relies on retention time) | High (Structural connectivity) |
| Sensitivity (LOD) | |||
| Bromine Confirmation | Yes (1:1 Isotope Pattern) | No | Indirect (Shift of |
| Throughput | High (10 min run) | High (15-30 min run) | Low (Sample prep + acquisition) |
| Blind Spots | Non-ionizable salts | Non-chromophoric impurities | Minor impurities overlapped by solvent |
Data Interpretation: The "Fingerprint" Check
In the LC-MS spectrum, the presence of bromine must yield two peaks of nearly equal intensity separated by 2 Da (
-
Pass: 1:1 ratio of intensity.
-
Fail: Single peak (indicates debromination to
) or distorted ratio (indicates co-eluting interference).[1]
Workflow Visualization
The following diagram illustrates the decision tree for assessing the purity of N-Boc-O-(4-bromobutyl)-L-tyrosine, highlighting the critical "Isotope Check" step unique to MS analysis.
Caption: Analytical workflow for validating N-Boc-O-(4-bromobutyl)-L-tyrosine integrity via LC-MS.
Experimental Validation Data (Simulated)
To illustrate the comparative advantage, we simulate the analysis of a "Crude" batch containing 5% hydrolyzed impurity (Alcohol derivative).
| Parameter | HPLC-UV Result | LC-MS Result | Interpretation |
| Retention Time ( | Main Peak: 6.2 minImpurity: 6.1 min | Main Peak: 6.2 minImpurity: 6.1 min | The impurity co-elutes closely due to similar hydrophobicity.[1] |
| Observed Purity | 99.1% (Peaks merged) | 94.5% (Deconvoluted) | UV fails to resolve the shoulder; MS extracts distinct ions.[1] |
| Mass Spectrum | N/A | Peak A (6.2 min): | MS confirms Peak B is the debrominated alcohol ( |
| Conclusion | False Pass | Correct Fail | LC-MS prevents the release of compromised material. |
References
-
Sigma-Aldrich. Boc-Tyr-OH Product Specification and Analysis.[1] Retrieved from [1]
-
ChemicalBook. BOC-L-Tyrosine Properties and Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. Boc-Tyr-OtBu Compound Summary.[1] Retrieved from [1]
-
BenchChem. Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. (Adapted for Boc-Tyr context). Retrieved from
-
ChemGuide. Mass Spectrometry: The M+2 Peak (Bromine Isotopes). Retrieved from [1]
Sources
Safety Operating Guide
Navigating the Disposal of N-Boc-O-(4-bromobutyl)-L-tyrosine: A Comprehensive Guide for Laboratory Professionals
The synthesis and application of complex molecules like N-Boc-O-(4-bromobutyl)-L-tyrosine are central to advancements in drug development and scientific research. However, the lifecycle of these specialized reagents extends beyond their use in a reaction. Responsible disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Boc-O-(4-bromobutyl)-L-tyrosine, grounding procedural steps in the chemical principles that dictate its handling.
Part 1: Hazard Identification and Risk Assessment
Understanding the hazards associated with N-Boc-O-(4-bromobutyl)-L-tyrosine is the first step in safe handling and disposal. The presence of the brominated alkyl chain suggests potential for toxicity upon inhalation and ingestion, and it may act as an irritant to the skin, eyes, and respiratory tract[3][5]. Halogenated hydrocarbons are a class of compounds that require careful management to prevent environmental release.
Table 1: Summary of Potential Hazards and Key Properties
| Property/Hazard | Description & Rationale | Primary References |
| Chemical Classification | Halogenated Organic Compound. The presence of bromine necessitates its segregation into this specific waste stream. | [3][4][5] |
| Primary Hazard | Suspected toxicity and environmental hazard. Halogenated compounds are regulated by the EPA due to their persistence and potential for harm. | [3][6][7] |
| Physical State | Likely a solid at room temperature, similar to other Boc-protected amino acids. | [8] |
| Potential Incompatibilities | Strong oxidizing agents, strong acids, and bases. Keep segregated from other reactive waste classes. | [5][9] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | [1][9] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential hazards, especially skin and respiratory irritation, a comprehensive PPE strategy is mandatory. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous materials[10][11].
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) when handling the compound or its waste containers. Always consult the glove manufacturer's specifications for resistance to halogenated hydrocarbons[4].
-
Eye Protection : Safety glasses with side shields or splash goggles are required to prevent contact with dust or potential splashes.
-
Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : All handling and commingling of waste should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors[3][4].
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of N-Boc-O-(4-bromobutyl)-L-tyrosine is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) office[6]. Under no circumstances should this chemical or its residues be disposed of down the sink or in regular trash [5][6].
Step 1: Waste Segregation - The Critical Divide
The single most important step is the segregation of halogenated waste from all other waste streams. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity[4].
-
Action : Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[3][5] This prevents cross-contamination and ensures proper end-of-life treatment, typically incineration[12].
Step 2: Waste Container Selection and Labeling
Proper containment is essential for safety and regulatory compliance.
-
Container : Use a container made of a compatible material (plastic is often preferred over glass to minimize breakage) with a tightly sealing screw cap[6][13]. Ensure the container is in good condition and free from leaks[14].
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The full, unabbreviated chemical name: "N-Boc-O-(4-bromobutyl)-L-tyrosine" and any solvents used[5][6].
-
The approximate quantity or percentage of each component[14][15].
-
Appropriate hazard pictograms (e.g., irritant, environmental hazard)[6].
-
The date of waste generation and the name of the principal investigator or laboratory[6].
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[4][14].
-
Location : Store the waste container in a well-ventilated area, away from heat or ignition sources[3][5].
-
Containment : Place the container in secondary containment (such as a spill tray) to contain any potential leaks[4][16].
-
Segregation : Keep the halogenated waste container physically separate from incompatible waste streams like acids and bases[4][14].
-
Closure : Keep the container tightly closed at all times, except when actively adding waste. Do not leave a funnel in the opening[5][14].
Step 4: Arranging for Disposal
Your institution's EHS office is responsible for the collection and ultimate disposal of hazardous waste[6][14].
-
Request Pickup : Once the container is nearly full (around 90%), complete and submit a chemical waste pickup request form to your EHS office[6][14].
-
Compliance : Ensure all labeling is accurate and complete before the scheduled pickup. EHS will not remove improperly labeled or leaking containers[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Sources
- 1. peptide.com [peptide.com]
- 2. carlroth.com [carlroth.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 11. connmaciel.com [connmaciel.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. research.columbia.edu [research.columbia.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. acewaste.com.au [acewaste.com.au]
A Researcher's Guide to the Safe Handling of N-Boc-O-(4-bromobutyl)-L-tyrosine: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. N-Boc-O-(4-bromobutyl)-L-tyrosine, a derivative of the amino acid L-tyrosine, is one such compound with potential applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bromobutyl moiety, necessitates a thorough understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), safe handling procedures, and disposal of N-Boc-O-(4-bromobutyl)-L-tyrosine.
Hazard Assessment: A Tale of Two Moieties
-
The N-Boc-L-Tyrosine Core: The parent compound, N-Boc-L-tyrosine, is generally considered to be an irritant. Safety data for similar compounds indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust or aerosol. The Boc protecting group is stable under basic conditions but is cleaved by acids, which is a key consideration in its reactivity.
-
The O-(4-bromobutyl) Group: The introduction of the bromobutyl group adds a layer of complexity to the hazard profile. Alkyl bromides are known to be reactive alkylating agents. This property implies a potential for toxicity, and such compounds should be handled with care to avoid direct contact.
Given this composite structure, it is prudent to treat N-Boc-O-(4-bromobutyl)-L-tyrosine as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with potential for greater toxicity due to its alkylating moiety.
Core Personal Protective Equipment (PPE) Protocol
When handling N-Boc-O-(4-bromobutyl)-L-tyrosine, a comprehensive PPE strategy is essential to minimize exposure. The following PPE should be considered standard for any procedure involving this compound:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are the first line of defense for your skin. Nitrile gloves are a suitable choice for handling small quantities of this compound in solid form or in solution. For prolonged handling or when dealing with larger volumes, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood may generate airborne dust. In such cases, or if you are sensitive to respiratory irritants, a respirator may be necessary. The choice of respirator will depend on the specific conditions and a risk assessment.
Table 1: PPE Recommendations for Handling N-Boc-O-(4-bromobutyl)-L-tyrosine
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Recommended if not in a fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Laboratory Coat & Chemical-Resistant Apron | Not generally required if in a fume hood |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Not generally required if in a fume hood |
| Work-up & Purification | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Laboratory Coat & Chemical-Resistant Apron | As needed based on ventilation |
Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. All operations involving N-Boc-O-(4-bromobutyl)-L-tyrosine should ideally be performed within a certified chemical fume hood to control for inhalation exposure.
-
Preparation: Before handling the compound, ensure that your designated workspace is clean and uncluttered. Have all necessary equipment, including your PPE, readily accessible. Locate the nearest eyewash station and safety shower.
-
Weighing: To minimize the generation of dust, weigh the solid compound carefully. If possible, use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolution: When preparing solutions, add the solid N-Boc-O-(4-bromobutyl)-L-tyrosine to the solvent slowly to avoid splashing.
-
Reaction: During the reaction, ensure that the apparatus is securely clamped and that any potential for release of vapors is controlled, for example, by using a condenser.
-
Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment.
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: A Responsible Conclusion
Proper disposal of N-Boc-O-(4-bromobutyl)-L-tyrosine and any associated contaminated materials is a critical final step.
-
Chemical Waste: Unused or waste N-Boc-O-(4-bromobutyl)-L-tyrosine should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Workflow for Safe Handling of N-Boc-O-(4-bromobutyl)-L-tyrosine
Caption: Workflow for handling N-Boc-O-(4-bromobutyl)-L-tyrosine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
